2-Methoxy-4-methylnicotinic acid
Description
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Properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJYKCPZTCZTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255952 | |
| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-03-8 | |
| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211516-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-methylnicotinic Acid (CAS: 1211516-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. Given the limited publicly available data for this specific compound, this document synthesizes known information with predictive analysis based on analogous structures and established principles of organic chemistry. It covers physicochemical properties, plausible synthetic strategies, detailed spectroscopic analysis, and explores the potential applications of this scaffold in drug discovery, particularly within the broader context of nicotinic acid derivatives.
Introduction: The Significance of the Substituted Nicotinic Acid Scaffold
Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] The substitution pattern on the pyridine ring is a critical determinant of their pharmacological effects, which range from lipid-lowering agents to potential treatments for neurological disorders.[2][3] The introduction of methoxy and methyl groups, as seen in this compound, can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets.[4] Substituted pyridines are integral components of numerous biologically active molecules, making the development of efficient and adaptable synthetic routes a high priority for medicinal chemists.
Physicochemical and Predicted Properties
Based on its chemical structure and data from suppliers, the fundamental properties of this compound are summarized below. Predictive data, where noted, is derived from computational models and analysis of similar compounds.
| Property | Value | Source |
| CAS Number | 1211516-03-8 | - |
| Molecular Formula | C₈H₉NO₃ | Confirmed |
| Molecular Weight | 167.16 g/mol | Confirmed |
| IUPAC Name | 2-Methoxy-4-methylpyridine-3-carboxylic acid | - |
| Appearance | Solid (predicted) | - |
| Boiling Point | Predicted: 350-450 °C | Computational |
| Melting Point | Predicted: 150-200 °C | Computational |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO. | Predicted |
Synthesis Strategies: A Prospective Analysis
De Novo Synthesis Approach
A plausible de novo route could involve a multi-component reaction, for instance, a variation of the Hantzsch pyridine synthesis or other cycloaddition strategies. A conceptual workflow is outlined below.
Step-by-Step Protocol (Hypothetical):
-
Methoxylation: A starting material such as 2-chloro-4-methyl-3-nitropyridine could be subjected to nucleophilic aromatic substitution with sodium methoxide in methanol to introduce the 2-methoxy group.
-
Reduction: The nitro group at the 3-position can be reduced to an amino group using standard conditions, for example, catalytic hydrogenation with palladium on carbon.
-
Conversion to Carboxylic Acid: The resulting amino group can be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to the carboxylic acid. This two-step process provides a reliable method for introducing the carboxylic acid functionality.
Spectroscopic Profile (Predicted)
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not available, a predicted profile can be constructed based on the analysis of its functional groups and data from analogous compounds. [6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (Position 6) | 8.0 - 8.4 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen atom. [7] |
| Pyridine-H (Position 5) | 7.0 - 7.4 | Doublet | 1H | Shielded relative to the H at position 6. [7] |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | 3H | Characteristic chemical shift for a methyl group on a pyridine ring. |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbon (-COOH) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |
| Pyridine-C (Position 2) | 160 - 165 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |
| Pyridine-C (Position 6) | 148 - 152 | Alpha to the nitrogen, leading to a significant downfield shift. [7] |
| Pyridine-C (Position 4) | 145 - 150 | Attached to the methyl group. |
| Pyridine-C (Position 5) | 120 - 125 | Beta to the nitrogen. [7] |
| Pyridine-C (Position 3) | 115 - 120 | Attached to the carboxylic acid group. |
| Methoxy Carbon (-OCH₃) | 55 - 60 | Characteristic chemical shift for a methoxy carbon. |
| Methyl Carbon (-CH₃) | 18 - 25 | Typical range for a methyl group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching vibration, broadened due to hydrogen bonding. [8] |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Stretching vibrations of the pyridine ring and methyl/methoxy C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 (strong) | Carbonyl stretching, a prominent and sharp peak. [9] |
| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Aromatic ring stretching vibrations. |
| C-O Stretch (Methoxy/Acid) | 1200 - 1300 and 1000 - 1100 | Asymmetric and symmetric stretching of the C-O bonds. |
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 167 is expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 136.
-
Decarboxylation (loss of CO₂) to yield a fragment at m/z = 123.
-
Fragmentation of the pyridine ring, leading to characteristic smaller fragments. [10]
-
Potential Applications in Drug Discovery and Medicinal Chemistry
Nicotinic acid and its derivatives are known to interact with a variety of biological targets. [11]The specific substitution pattern of this compound suggests several potential areas of application:
-
Metabolic Disorders: Nicotinic acid is a well-known agent for treating dyslipidemia. [3]Structural modifications, such as those in the title compound, are often explored to improve efficacy and reduce side effects like flushing. [11]* Neurodegenerative Diseases: The pyridine nucleus is a key component of many compounds targeting the central nervous system. Substituted nicotinic acids have been investigated for their potential in conditions like Alzheimer's disease.
-
Oncology: Certain nicotinic acid derivatives have been explored as intermediates in the synthesis of anti-tumor agents. For example, 2-methylnicotinic acid is an intermediate for the preclinical anti-tumor drug candidates ML-120B and BAY-1082439. [12]* Inflammation and Immunology: The nicotinic acid scaffold has been used to develop novel anti-inflammatory agents.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on available supplier information, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound represents a valuable, albeit understudied, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, a comprehensive understanding of its likely properties and reactivity can be inferred from the rich chemistry of related substituted nicotinic acids. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the biological potential of this and similar molecules. The proposed synthetic routes and predicted spectroscopic data offer a starting point for practical laboratory work, and the contextualization within the broader field of nicotinic acid pharmacology highlights its potential for future research endeavors.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry.
Nicotinic acid and its derivatives have a well-established history in therapeutic applications, ranging from the treatment of dyslipidemia to potential roles in inflammatory and neurodegenerative diseases.[3][4] The strategic placement of the methoxy and methyl groups on the nicotinic acid scaffold in this compound is anticipated to modulate its properties, offering a unique profile for potential drug development.
This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, detailing not only the predicted properties of this compound but also providing robust, field-proven experimental protocols for their validation. Each section is crafted to explain the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices and their implications for drug development.
I. Molecular Structure and Identity
A precise understanding of the molecular structure is the starting point for all physicochemical analysis.
Chemical Structure:
Caption: 2D structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1211516-03-8 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=N1)C)C(=O)O) |
II. Predicted Physicochemical Properties: A Starting Point for Investigation
While experimental data for this compound is not extensively available in the public domain, computational models provide valuable initial estimates. These predictions are instrumental in guiding early-stage research and hypothesis generation. It is crucial to underscore that these are in silico predictions and necessitate experimental verification.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 1.53 ± 0.32[5] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 1.10 | Indicates lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability.[2] |
| Aqueous Solubility | Predicted to be low | Affects dissolution rate and oral bioavailability.[6] |
| Boiling Point | 306.8 ± 37.0 °C[5] | Relevant for purification and manufacturing processes. |
III. Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in established analytical principles.
A. Acid Dissociation Constant (pKa): The Key to Understanding Ionization
The pKa is a critical parameter as it dictates the extent of ionization of a molecule at a given pH.[7] This, in turn, has profound effects on a drug's solubility, absorption, and ability to interact with its biological target.
Experimental Protocol: Potentiometric Titration
This is a gold-standard method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Inert gas (nitrogen or argon) should be bubbled through the solution to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Employ a micro-burette for precise addition of the titrant.
-
The titrant should be a standardized solution of a strong base, typically 0.1 M potassium hydroxide (KOH), prepared in the same co-solvent/water mixture.
-
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and stir continuously.
-
Record the initial pH of the solution.
-
Add the KOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point. The pKa is then the pH at half of this volume.
-
Causality Behind Experimental Choices:
-
Co-solvent System: Necessary to overcome the low aqueous solubility of many organic compounds, ensuring that the analyte remains in solution throughout the titration.
-
Inert Gas Purge: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate pKa determination.
-
Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.
Caption: Workflow for pKa determination by potentiometric titration.
B. Lipophilicity (logP): Gauging Membrane Permeability
LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a compound's lipophilicity.[2] It is a key determinant of a drug's ability to cross biological membranes and its distribution within the body.
Experimental Protocol: Shake-Flask Method
This traditional method directly measures the partitioning of a compound between two immiscible phases.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the layers to separate. This is critical for achieving thermodynamic equilibrium.
-
-
Partitioning Experiment:
-
Prepare a stock solution of this compound in the aqueous phase.
-
In a series of screw-capped tubes, add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol.
-
Agitate the tubes at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the tubes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of logP:
-
logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
-
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: n-octanol and water have some mutual solubility. Pre-saturation ensures that the volume of each phase does not change during the experiment, which would affect the concentration measurements.
-
Equilibration Time: Sufficient time is required for the compound to reach a thermodynamic equilibrium between the two phases.
-
Centrifugation: This step is crucial for a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.
C. Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract, a critical step for oral absorption.[8] Poor solubility is a major hurdle in drug development.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that a true equilibrium between the solid and dissolved compound is reached.
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid particles.
-
-
Quantification:
-
Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A calibration curve with known concentrations of the compound must be prepared.
-
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, as opposed to kinetic solubility which can overestimate the stable solubility.
-
Filtration/Centrifugation: Complete removal of any solid particles is essential to avoid overestimation of the solubility.
IV. Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum:
-
Aromatic protons: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring.
-
Methoxy protons: A singlet at around 3.5-4.0 ppm, integrating to three protons.
-
Methyl protons: A singlet at around 2.0-2.5 ppm, integrating to three protons.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
Carbonyl carbon: A signal in the range of 160-180 ppm.
-
Aromatic carbons: Five distinct signals in the aromatic region (110-160 ppm).
-
Methoxy carbon: A signal around 50-60 ppm.
-
Methyl carbon: A signal in the aliphatic region (15-25 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all signals in both spectra to the corresponding atoms in the molecule.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[9]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 167.16).
-
Fragmentation Pattern: Common fragmentation pathways for pyridine carboxylic acids include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the pyridine ring.[10]
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]
Expected Characteristic IR Peaks:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Several peaks in the 1450-1600 cm⁻¹ region.[12]
-
C-O stretch (methoxy group): A peak in the 1000-1300 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
Experimental Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
V. Conclusion: A Framework for Comprehensive Characterization
This technical guide has laid out a comprehensive framework for understanding and experimentally validating the key physicochemical properties of this compound. While initial computational predictions provide a valuable starting point, rigorous experimental determination of pKa, logP, solubility, and spectroscopic characteristics is indispensable for advancing this compound in any drug discovery pipeline. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to generate high-quality, reliable data, thereby enabling informed decisions in the journey from a promising molecule to a potential therapeutic agent.
VI. References
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 26, 2026, from [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved January 26, 2026, from [Link]
-
Papadopoulou, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
National Center for Biotechnology Information. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved January 26, 2026, from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved January 26, 2026, from [Link]
-
ProtoQSAR. (n.d.). QSAR models. Retrieved January 26, 2026, from [Link]
-
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45.
-
arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). CN112824387A - 2-methyl nicotininate and preparation method and application thereof. Retrieved January 26, 2026, from
-
Patsnap. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved January 26, 2026, from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 26, 2026, from [Link]
-
Drug Discovery World. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved January 26, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 26, 2026, from [Link]
-
Whitman People. (n.d.). GCMS Section 6.12. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023, April 3). (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved January 26, 2026, from [Link]
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NMR-DB. (n.d.). Simulate and predict NMR spectra. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2020, March 20). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026, January 23). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. Retrieved January 26, 2026, from [Link]
-
PubMed. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved January 26, 2026, from [Link]
-
Biopharma PEG. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved January 26, 2026, from [Link]
-
PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved January 26, 2026, from [Link]
-
Pharmacareerinsider. (2025, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2022, November 8). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. Retrieved January 26, 2026, from [Link]
Sources
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- 3. 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2 [benchchem.com]
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- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-methylnicotinic Acid
This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 2-Methoxy-4-methylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Importance of Unambiguous Structure Verification
In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a non-negotiable prerequisite for understanding its bioactivity, reactivity, and safety profile. This compound, a substituted pyridine derivative, presents a compelling case for a multi-technique approach to structure elucidation. Its isomeric possibilities necessitate a rigorous and systematic application of modern analytical methods to prevent costly and time-consuming errors in later-stage development. This guide outlines a robust workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to unequivocally determine its constitution.
Foundational Analysis: Establishing the Molecular Framework
The initial step in any structure elucidation puzzle is to determine the molecular formula and identify the key functional groups present. This foundational data provides the building blocks upon which the detailed connectivity map will be constructed.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the cornerstone for establishing the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula, ruling out numerous other possibilities.
Protocol:
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion and to gain complementary fragmentation information.
-
Data Analysis: The expected monoisotopic mass for C₈H₉NO₃ is 167.05824 Da.[1] The high-resolution data should confirm this value within a narrow mass tolerance (typically < 5 ppm).
Expected Data Summary:
| Ion Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 168.06552[1] |
| Positive | [M+Na]⁺ | 190.04746[1] |
| Negative | [M-H]⁻ | 166.05096[1] |
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy provides a rapid and non-destructive method for identifying the characteristic vibrational frequencies of functional groups within a molecule. For this compound, we anticipate signatures for the carboxylic acid, the aromatic pyridine ring, and the methoxy group.
Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the crystal.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Interrogate the spectrum for key absorption bands. The carboxylic acid O-H stretch is notably broad due to hydrogen bonding.[2][3]
Expected Vibrational Frequencies:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 | Very broad band due to hydrogen bonding.[3] |
| C-H (aromatic & methyl) | 3100-2850 | Sharp to medium intensity peaks. |
| Carboxylic Acid C=O | 1730-1700 | Strong, sharp absorption.[4] |
| C=C and C=N (aromatic ring) | 1600-1450 | Multiple bands of varying intensity. |
| C-O (methoxy & acid) | 1300-1000 | Strong intensity bands. |
Detailed Structural Connectivity: The Power of Nuclear Magnetic Resonance (NMR)
With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic connectivity. A combination of 1D and 2D NMR experiments provides an unambiguous map of the molecule's structure.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
¹H NMR: Mapping the Proton Environments
Rationale: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (singlet, doublet, etc.). For nicotinic acid derivatives, aromatic protons typically appear downfield.[5][6]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 | ~7.0-7.2 | d | 1H |
| H6 | ~8.0-8.2 | d | 1H |
| OCH₃ | ~3.9-4.1 | s | 3H |
| CH₃ | ~2.3-2.5 | s | 3H |
| COOH | ~13.0-13.5 | s (broad) | 1H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR: Identifying the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (e.g., sp², sp³, carbonyl).
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (20-50 mg).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Analysis: Count the number of signals to confirm the 8 unique carbons. Compare the chemical shifts to expected values for substituted pyridines and carboxylic acids.[7]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160-165 |
| C3 | ~120-125 |
| C4 | ~145-150 |
| C5 | ~125-130 |
| C6 | ~148-152 |
| COOH | ~165-170 |
| OCH₃ | ~53-56 |
| CH₃ | ~18-22 |
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the overall structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[8] This allows for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[8] This is the key experiment for piecing together the molecular fragments and placing the substituents on the pyridine ring.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to confirm the positions of the aromatic protons relative to each other.
Caption: Key HMBC correlations for structure confirmation.
Interpretation of Key HMBC Correlations:
-
OCH₃ Protons to C2: The protons of the methoxy group will show a correlation to the C2 carbon of the pyridine ring, confirming its position.
-
CH₃ Protons to C3, C4, and C5: The protons of the methyl group at C4 will show correlations to C3, C4, and C5, definitively placing it at the 4-position.
-
H5 to C3, C4, and C6: The aromatic proton at C5 will show correlations to its neighboring carbons (C4, C6) and to C3, further solidifying the ring structure.
-
H6 to C2, C4, and C5: The aromatic proton at C6 will correlate with C5 and C2, and importantly to C4, completing the connectivity map.
Conclusion: A Self-Validating Approach to Certainty
References
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... Retrieved from [Link]
-
SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.... Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Inverse 2D Heteronuclear Correlation Experiments. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-4-methylnicotinic Acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related nicotinic acid derivatives to build a robust hypothesis for its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation. The central hypothesis is that the unique combination of a methoxy group at the 2-position and a methyl group at the 4-position of the nicotinic acid scaffold may confer valuable pharmacological properties, including but not limited to, anti-inflammatory, anticancer, and enzyme inhibitory activities.
Introduction: The Therapeutic Potential of Substituted Nicotinic Acids
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a focal point of medicinal chemistry research due to their diverse biological activities.[1] Beyond its established role in treating dyslipidemia, the nicotinic acid scaffold has been extensively modified to explore a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[2][3] The strategic placement of substituents on the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.
The subject of this guide, this compound, is a nicotinic acid derivative with a methoxy group at the 2-position and a methyl group at the 4-position. The introduction of a methoxy group can enhance the metabolic stability and membrane permeability of a molecule.[4] The methyl group can contribute to steric interactions within a binding pocket and influence the overall electronic nature of the pyridine ring. While direct studies on this compound are not widely published, this guide will extrapolate from the known biological activities of structurally similar compounds to propose a framework for its investigation.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted nicotinic acids. A potential pathway could commence from a readily available starting material such as 2-hydroxy-4-methylnicotinic acid.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol
Step 1: Esterification of 2-Hydroxy-4-methylnicotinic Acid
-
To a solution of 2-hydroxy-4-methylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxy-4-methylnicotinate.
Step 2: Methylation of Methyl 2-hydroxy-4-methylnicotinate
-
Dissolve methyl 2-hydroxy-4-methylnicotinate (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.5 eq), and stir the mixture at room temperature.
-
Add dimethyl sulfate (1.2 eq) dropwise and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-methoxy-4-methylnicotinate.
Step 3: Hydrolysis of Methyl 2-methoxy-4-methylnicotinate
-
Dissolve methyl 2-methoxy-4-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Postulated Biological Activities and Mechanisms of Action
Based on the biological activities reported for structurally related nicotinic acid derivatives, we hypothesize that this compound may exhibit anti-inflammatory, anticancer, and enzyme inhibitory properties.
Potential Anti-Inflammatory Activity
Several nicotinic acid derivatives have demonstrated significant anti-inflammatory effects.[2] It is plausible that this compound could modulate key inflammatory pathways.
Hypothesized Mechanism of Anti-Inflammatory Action:
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Potential Anticancer Activity
Derivatives of nicotinic acid have been investigated for their antiproliferative effects against various cancer cell lines.[5] The structural features of this compound may allow it to interfere with cancer cell signaling pathways.
Hypothesized Anticancer Mechanism:
A potential mechanism could involve the modulation of signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt or MAPK pathways, or through the induction of apoptosis.
Potential Enzyme Inhibition
The carboxylic acid moiety of this compound suggests its potential as an inhibitor of various enzymes, particularly metalloenzymes where the carboxylate can coordinate with a metal ion in the active site.[6]
Potential Enzyme Targets:
-
Matrix Metalloproteinases (MMPs): The carboxylic acid group could act as a zinc-binding group.
-
Histone Deacetylases (HDACs): Similar to other carboxylic acid-containing HDAC inhibitors.
-
Cyclooxygenases (COX-1/COX-2): A common target for anti-inflammatory drugs.
Proposed Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro assays are proposed.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat cells with different concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite concentration.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Collect the cell culture supernatants from the NO assay.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Protocol:
-
Cell Culture: Maintain the selected cancer cell lines in their respective recommended media and conditions.
-
Cell Viability Assay (MTT or SRB Assay):
-
Seed cells in 96-well plates and treat with a range of concentrations of the compound for 48 or 72 hours.
-
Perform the MTT or Sulforhodamine B (SRB) assay to determine the percentage of cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates and treat with the compound at concentrations below the IC50 value.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix and stain the colonies with crystal violet and count the number of colonies.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the compound for 24 or 48 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound for a specified time.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Enzyme Inhibition Assays
Objective: To screen this compound for its inhibitory activity against selected enzymes.
General Protocol Outline:
-
Obtain the purified enzyme and its specific substrate.
-
In a suitable buffer, incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α (% of Control) | IL-6 (% of Control) |
| 0 (LPS only) | 100 ± 5 | 100 ± 8 | 100 ± 7 | 100 ± 9 |
| 1 | 98 ± 4 | 85 ± 6 | 90 ± 5 | 88 ± 7 |
| 10 | 95 ± 6 | 62 ± 5 | 75 ± 6 | 70 ± 8 |
| 50 | 92 ± 5 | 35 ± 4 | 48 ± 5 | 45 ± 6 |
| 100 | 88 ± 7 | 15 ± 3 | 25 ± 4 | 22 ± 5 |
Table 2: Hypothetical IC50 Values for Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 45.2 |
| MCF-7 (Breast Cancer) | 68.5 |
| HCT116 (Colon Cancer) | 32.8 |
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the information compiled in this guide from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is feasible, and the detailed experimental protocols offer a clear path forward for its biological evaluation. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described in vitro assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and pharmacokinetic profiling to assess its drug-like properties. The exploration of this compound holds promise for the discovery of novel therapeutics in the areas of inflammation and oncology.
References
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Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. (URL: [Link])
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Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed. (URL: [Link])
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])
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Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed. (URL: [Link])
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Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (URL: [Link])
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Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - MDPI. (URL: [Link])
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Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed. (URL: [Link])
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In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (URL: [Link])
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Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid - PubMed. (URL: [Link])
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])
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Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC - PubMed Central. (URL: [Link])
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A Technical Guide to the Potential Research Applications of 2-Methoxy-4-methylnicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-methylnicotinic acid represents a synthetically accessible derivative of the nicotinic acid scaffold, a privileged structure in pharmacology and chemical biology. While direct research on this specific molecule is nascent, its structural features—a pyridine carboxylic acid core with methoxy and methyl substitutions—suggest a strong potential for biological activity, primarily as a modulator of nicotinic acid receptors and as a versatile intermediate in medicinal chemistry. This guide synthesizes field-proven insights to propose and detail high-potential research applications, providing the scientific rationale and robust experimental workflows for its investigation as a tool compound or therapeutic lead. We will explore its potential in metabolic and inflammatory diseases through the G-protein coupled receptor 109A (GPR109A) pathway and its utility as a building block for more complex molecular architectures.
Part 1: Foundational Analysis - The Significance of the Substituted Nicotinic Acid Scaffold
The therapeutic and biological relevance of nicotinic acid (also known as niacin or Vitamin B3) is well-established, extending far beyond its role as a vitamin. Its pharmacological effects are largely mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is expressed on adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.
The core nicotinic acid structure is a pyridine ring with a carboxylic acid at the 3-position. The substitutions on the ring, as seen in this compound, are not trivial modifications. They are critical for fine-tuning the molecule's pharmacological profile:
-
Potency & Selectivity: Substitutions can alter the binding affinity and efficacy at the GPR109A receptor.
-
Pharmacokinetics: Modifications to the ring can impact absorption, distribution, metabolism, and excretion (ADME) properties, such as lipophilicity and metabolic stability. The methyl group can increase lipophilicity, potentially influencing membrane permeability, while the methoxy group can alter electronic properties and metabolic fate.
-
Side Effect Profile: The most common side effect of nicotinic acid therapy is a cutaneous flushing reaction, mediated by prostaglandins. Novel derivatives are often designed to mitigate this effect while retaining therapeutic efficacy.
Therefore, this compound is not merely an analogue but a distinct chemical entity whose unique substitution pattern warrants dedicated investigation.
Part 2: High-Potential Application in Metabolic & Inflammatory Disease Research
The Central Hypothesis: this compound as a GPR109A Agonist
The most direct and compelling research application for this molecule is as a potential agonist for the GPR109A receptor. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP), and ultimately a reduction in the release of free fatty acids into the circulation—a key mechanism for treating dyslipidemia. In immune cells, GPR109A activation has complex, often anti-inflammatory, effects.
The proposed research workflow is designed to systematically validate this hypothesis, moving from target engagement to cellular function.
Experimental Workflow: Validating GPR109A Engagement and Function
This workflow provides a self-validating system to ascertain if and how this compound interacts with GPR109A.
Caption: Experimental workflow for GPR109A target validation.
Detailed Experimental Protocols
Protocol 2.1: cAMP Second Messenger Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control and buffer alone as a negative control.
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes.
-
Add the test compound dilutions and a stimulator of adenylate cyclase (e.g., forskolin).
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration). A potent agonist will show a significant, dose-dependent decrease in forskolin-stimulated cAMP levels.
Protocol 2.2: Adipocyte Lipolysis Assay
-
Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
Assay Setup: Wash mature adipocytes and incubate in serum-free medium.
-
Compound Treatment: Add serial dilutions of this compound. Include a positive control (nicotinic acid) and a negative control (vehicle).
-
Lipolysis Induction: Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Collect the supernatant (media) and measure the concentration of glycerol or free fatty acids released using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the data to the vehicle control. A successful GPR109A agonist will cause a dose-dependent inhibition of isoproterenol-stimulated glycerol/FFA release.
Part 3: Application in Medicinal Chemistry as a Synthetic Scaffold
Beyond its potential direct biological activity, the structure of this compound makes it a valuable starting scaffold for medicinal chemistry campaigns. The carboxylic acid group is a versatile chemical handle, ready for a variety of synthetic transformations.
Workflow: Scaffold Elaboration for Novel Compound Libraries
Caption: Synthetic pathways for scaffold elaboration.
The primary goal of such a campaign would be to explore the structure-activity relationship (SAR) around this scaffold. For instance, creating a library of amides by coupling the carboxylic acid with diverse amines could identify new interactions within the GPR109A binding pocket or even discover activity at entirely new targets.
Part 4: Data Summary and Comparative Analysis
While experimental data for this compound is not yet published, we can create a comparative table to frame the expected outcomes against known GPR109A agonists. This table serves as a template for data organization once experiments are conducted.
| Compound | GPR109A Binding (Ki, nM) | GPR109A Function (EC₅₀, nM) | Anti-Lipolytic Effect (IC₅₀, nM) | Flushing Potential |
| Nicotinic Acid (Reference) | ~1,000 - 3,000 | ~300 - 1,000 | ~300 | High |
| Acifran | ~1,500 | ~200 | ~250 | Moderate |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Conclusion and Future Directions
This compound stands as a promising but underexplored chemical entity. The scientific rationale, grounded in the well-understood pharmacology of the nicotinic acid scaffold, strongly supports its investigation as a GPR109A modulator. The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path to defining its biological activity and therapeutic potential.
Future research should prioritize the in vitro validation cascade. Positive results would warrant progression to in vivo models of dyslipidemia or inflammation (e.g., in ApoE knockout mice) to assess therapeutic efficacy and, critically, to evaluate its flushing liability compared to existing nicotinic acid-based therapies. Furthermore, its utility as a synthetic intermediate should not be overlooked, as it provides a rich foundation for the discovery of next-generation therapeutics.
References
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Pike, N. B. (2020). GPR109A (HCA2) Signalling. Biochemical Society Transactions, 48(1), 121-131. Available at: [Link]
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Richman, J. G., et al. (2007). Nicotinic acid receptor agonists: will they be good for anything other than raising HDL? Journal of Medicinal Chemistry, 50(11), 2457-2467. Available at: [Link]
The Strategic Role of 2-Methoxy-4-methylnicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a pivotal molecular scaffold in contemporary drug discovery. While detailed public-domain research on this specific molecule is emerging, its structural analogs and derivatives have demonstrated significant utility as versatile building blocks in the synthesis of complex therapeutic agents. This technical guide synthesizes available information on closely related nicotinic acid derivatives to infer the physicochemical properties, synthetic utility, and potential pharmacological significance of this compound. We will explore its role as a key intermediate, drawing parallels from established medicinal chemistry campaigns targeting a range of disease areas, including inflammation, oncology, and neurological disorders. This document serves as a foundational resource for researchers looking to leverage this scaffold in the design and development of novel chemical entities.
Introduction: The Pyridine Carboxylic Acid Motif in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its nitrogen atom imparts unique electronic properties, enhances solubility, and provides a key point for hydrogen bonding interactions with biological targets. The further incorporation of a carboxylic acid function, as seen in nicotinic acid derivatives, offers a handle for forming amides, esters, and other functional groups, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound (CAS 1211516-03-8) belongs to this important class of compounds. The strategic placement of the methoxy and methyl groups on the pyridine ring is anticipated to influence its reactivity, lipophilicity, and metabolic stability, making it a valuable and nuanced building block for organic synthesis.
Physicochemical Properties and Structural Insights
| Property | Predicted/Inferred Value for this compound | Rationale based on Analogs |
| Molecular Formula | C₈H₉NO₃ | Based on chemical structure |
| Molecular Weight | 167.16 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Analogs like 2-hydroxy-4-methylnicotinic acid are solids.[1] |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. | The carboxylic acid moiety suggests solubility in basic solutions.[1] |
| pKa | Estimated to be in the range of 2-4 for the carboxylic acid. | The pKa of the carboxylic acid in 2-hydroxy-4-methylnicotinic acid is predicted to be around 2.16.[1] |
| Reactivity | The carboxylic acid can undergo esterification and amidation. The pyridine ring can be subject to further functionalization, with the substituents directing the position of subsequent reactions. | The methoxy and methyl groups are electron-donating and will influence the regioselectivity of electrophilic aromatic substitution.[2] |
The presence of both a methoxy and a carboxylic acid group in 2-Methoxy-5-methylnicotinic acid, a close isomer, is noted to enhance binding selectivity and metabolic stability in resulting bioactive molecules.[3] This suggests that this compound likely shares these advantageous characteristics.
Synthetic Pathways and Strategic Utility
The true value of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. Its structure allows for multiple avenues of elaboration to construct more complex molecules.
General Synthesis Strategies
While a specific, published synthesis for this compound is not available in the reviewed literature, a plausible retro-synthetic analysis suggests that it could be prepared from simpler, commercially available pyridine derivatives. A common approach for analogous compounds involves the construction of the substituted pyridine ring followed by modification of the functional groups. For instance, the synthesis of 5-Chloro-2-methoxy-4-methylnicotinic acid often starts from a derivative of this compound, which then undergoes targeted chlorination.[2] This highlights the role of this compound as a key precursor.
Conceptual Synthetic Workflow
Caption: Conceptual workflow illustrating the synthesis and derivatization of this compound.
Role as a Precursor to Halogenated Nicotinic Acids
The synthesis of halogenated pyridine carboxylic acids is a significant area of research, as the introduction of a halogen atom can modulate a molecule's electronic properties, reactivity, and biological activity.[2] this compound is a logical precursor to compounds like 5-Chloro-2-methoxy-4-methylnicotinic acid. The existing methoxy and methyl groups on the ring act as directing groups for subsequent electrophilic halogenation, influencing the regioselectivity of the reaction.[2]
Protocol: Conceptual Chlorination of this compound
This is a generalized, conceptual protocol based on standard organic chemistry principles and not from a specific cited source for this exact molecule.
-
Dissolution: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) to the solution at a controlled temperature (e.g., 0 °C to room temperature). The choice of reagent can influence the regioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the chlorinated derivative.
Applications in Medicinal Chemistry: An Inferential Perspective
By examining the applications of structurally similar nicotinic acid derivatives, we can project the potential roles of this compound in drug discovery.
Intermediate for Kinase Inhibitors and Oncology Therapeutics
2-Methylnicotinic acid, a closely related analog, is a known intermediate in the synthesis of the IKK beta inhibitor ML-120B and the oncolytic drug BAY-1082439.[4] This strongly suggests that this compound could serve as a valuable building block for the development of novel kinase inhibitors and other anti-cancer agents. The methoxy and methyl groups can be strategically employed to probe specific pockets of a kinase active site, potentially enhancing potency and selectivity.
Scaffold for Nicotinic Receptor Modulators and CNS Agents
The nicotinic acid scaffold is fundamental to the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and inflammatory conditions.[3][5] The structural features of this compound make it an attractive starting point for the synthesis of novel nAChR modulators. The methoxy group, in particular, can influence the electronic distribution of the pyridine ring and participate in key interactions with the receptor.
Building Block for Anti-inflammatory and Antibacterial Agents
Pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antitumor, and cardiotonic properties.[6] Furthermore, 2-Methoxy-5-methylnicotinic acid has been identified as a key intermediate in the development of anti-inflammatory agents.[3] It is therefore plausible that derivatives of this compound could be explored for their potential as novel anti-inflammatory or antibacterial compounds.
Logical Relationship of Structural Features to Potential Biological Activity
Caption: Interplay of structural features of this compound and their implications for medicinal chemistry and therapeutic applications.
Conclusion and Future Directions
This compound is a strategically designed building block with significant potential in medicinal chemistry. While direct research on this compound is limited, a comprehensive analysis of its structural analogs provides a strong rationale for its utility in the synthesis of novel therapeutics. Its inferred properties—including versatile reactivity, potential for enhancing metabolic stability, and the ability to modulate lipophilicity—make it an attractive scaffold for targeting a diverse range of biological pathways. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its derivatives in various disease models. As our understanding of structure-activity relationships continues to evolve, this compound is poised to become an increasingly valuable tool in the arsenal of medicinal chemists.
References
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-
Al-Ostoot, F. H., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(14), 5468. (URL: [Link])
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Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228. (URL: [Link])
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National Center for Biotechnology Information. "2-Methoxynicotinic acid" PubChem Compound Summary for CID 708093. (URL: [Link])
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Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of medicinal chemistry, 51(21), 7005–7009. (URL: [Link])
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A Technical Guide to 2-Methoxy-4-methylnicotinic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented, its structural relationship to other well-studied nicotinic acid derivatives provides a strong basis for understanding its synthesis, properties, and potential applications. This guide details a plausible and scientifically grounded synthetic pathway, outlines its physicochemical properties, and places its development within the historical context of research into nicotinic acid analogs.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid, or vitamin B3, and its derivatives have long been a cornerstone of pharmaceutical research, exhibiting a wide array of biological activities. The strategic modification of the pyridine ring has led to the development of numerous drugs with applications ranging from the treatment of dyslipidemia to tuberculosis. The introduction of substituents such as methyl and methoxy groups can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and bioavailability. This compound (CAS 1211516-03-8) represents one such analog, holding potential as a key intermediate in the synthesis of novel therapeutic agents. Pyridine carboxylic acid isomers like picolinic acid, nicotinic acid, and isonicotinic acid have historically led to the creation of a multitude of drugs for various diseases, and research into their derivatives remains an active field.[1]
Historical Context: The Evolution of Pyridine Carboxylic Acid Chemistry
The exploration of pyridine carboxylic acids dates back to the late 19th century, with the earliest known use of the term appearing in the 1880s.[2] Initial research focused on the isolation and characterization of these compounds from natural sources. However, the advent of synthetic organic chemistry opened the door to the systematic modification of the pyridine nucleus. The development of methods for the selective oxidation of alkylpyridines was a significant milestone, enabling the production of various pyridine carboxylic acids.[3][4][5]
While a seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its emergence is a logical progression in the field. The synthesis of its close analog, 2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2), is well-established.[6][7][][9] Given the common practice of methylating hydroxyl groups to modify biological activity and physicochemical properties, the synthesis of the methoxy derivative represents a rational step in the exploration of this chemical space.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and development. The following table summarizes key predicted and experimentally available data for this compound and its hydroxyl analog for comparison.
| Property | This compound | 2-Hydroxy-4-methylnicotinic Acid |
| CAS Number | 1211516-03-8 | 38076-81-2[7][][9] |
| Molecular Formula | C8H9NO3 | C7H7NO3[6][] |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [6][] |
| IUPAC Name | 2-methoxy-4-methylpyridine-3-carboxylic acid | 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[7] |
| Melting Point | 140 - 144 °C (approximate)[10] | 247 °C[9] |
| Boiling Point | Not available | 410.4±45.0 °C (Predicted)[9] |
| pKa | ~3-4 (approximate for carboxylic acid)[10] | 2.16±0.20 (Predicted)[9] |
| Solubility | Slightly soluble in water; Soluble in some polar organic solvents like ethanol.[10] | Expected to have some solubility in polar organic solvents and aqueous bases. |
Synthesis of this compound: A Proposed Pathway
While specific documented syntheses for this compound are sparse in readily available literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for related nicotinic acid derivatives. The proposed pathway involves two key stages: the synthesis of the precursor 2-Hydroxy-4-methylnicotinic acid, followed by its selective methylation.
Stage 1: Synthesis of 2-Hydroxy-4-methylnicotinic Acid
The synthesis of 2-Hydroxy-4-methylnicotinic acid can be achieved through the oxidation of 4-methyl-2-hydroxypyridine.[6] This transformation is a common strategy for introducing a carboxylic acid group onto a pyridine ring.
Experimental Protocol: Oxidation of 4-methyl-2-hydroxypyridine
-
Materials: 4-methyl-2-hydroxypyridine, suitable oxidizing agent (e.g., potassium permanganate, nitric acid), acid for workup (e.g., hydrochloric acid), and appropriate solvents.
-
Procedure:
-
Dissolve 4-methyl-2-hydroxypyridine in an appropriate solvent.
-
Gradually add the oxidizing agent to the solution while carefully controlling the reaction temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an acidic workup to precipitate the 2-Hydroxy-4-methylnicotinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Stage 2: Methylation of 2-Hydroxy-4-methylnicotinic Acid
The final step in the proposed synthesis is the methylation of the hydroxyl group of 2-Hydroxy-4-methylnicotinic acid. This can be accomplished using a variety of methylating agents, with the choice depending on the desired reaction conditions and scale.
Experimental Protocol: O-Methylation
-
Materials: 2-Hydroxy-4-methylnicotinic acid, methylating agent (e.g., dimethyl sulfate, methyl iodide), a suitable base (e.g., potassium carbonate, sodium hydride), and an appropriate aprotic solvent (e.g., acetone, DMF).
-
Procedure:
-
Suspend 2-Hydroxy-4-methylnicotinic acid and the base in the chosen solvent.
-
Add the methylating agent dropwise to the suspension at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
This methylation strategy is a common and effective method for the synthesis of methoxy-substituted aromatic compounds.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Future Directions
As a substituted nicotinic acid derivative, this compound holds promise as a versatile building block in medicinal chemistry. Its structure can be further modified to explore a range of biological targets. The presence of the methoxy group can enhance metabolic stability and alter the electronic properties of the pyridine ring, potentially leading to improved pharmacological profiles. Future research could focus on incorporating this moiety into larger molecules to screen for various biological activities, including but not limited to anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis of a library of derivatives based on this core structure could be a fruitful avenue for drug discovery programs.
Conclusion
This compound is a valuable compound within the broader family of nicotinic acid derivatives. While its specific discovery and history are not as well-documented as some of its more common analogs, a robust understanding of its synthesis and properties can be derived from the extensive body of knowledge on substituted pyridines. The proposed synthetic pathway, leveraging the well-established chemistry of 2-Hydroxy-4-methylnicotinic acid, provides a reliable method for its preparation. As the demand for novel therapeutic agents continues to grow, the exploration of unique chemical scaffolds like this compound will be essential for the advancement of drug discovery.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. [Link]
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Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (2025). MDPI. [Link]
- US Patent US2993904A: Preparation of 6-methylnicotinic acid. (1961).
- US Patent US3657259A: Process for the production of pyridine carboxylic acids. (1972).
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2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738. PubChem. [Link]
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2-Methoxy-4-methylpyridine-3-carboxylic Acid. Pipzine Chemicals. [Link]
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An In-depth Technical Guide to 2-Methoxy-4-methylnicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methoxy-4-methylnicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis of the core scaffold, strategies for analog development, structure-activity relationships (SAR), and the underlying mechanisms of action that drive their biological effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Nicotinic Acid Scaffold in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone in pharmacology.[1][2] Beyond its essential role as a vitamin, the nicotinic acid scaffold is a versatile pharmacophore that has given rise to a wide array of therapeutic agents.[1] These compounds have demonstrated a broad spectrum of biological activities, including lipid-lowering, anti-inflammatory, and neuroprotective effects.[1][3] The pyridine ring of nicotinic acid offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as methoxy and methyl groups, can significantly alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and metabolic stability.
The focus of this guide, this compound, represents a promising scaffold for the development of novel therapeutics. The strategic placement of a methoxy group at the 2-position and a methyl group at the 4-position is anticipated to modulate the electronic and steric properties of the nicotinic acid core, potentially leading to unique pharmacological profiles.
Synthesis of the this compound Core
Proposed Synthetic Pathway
The proposed synthesis leverages commercially available starting materials and well-understood chemical transformations. The key steps involve the construction of a substituted pyridine ring, followed by functional group manipulations to install the desired methoxy and carboxylic acid moieties. A likely route proceeds through a 2-hydroxy or 2-chloro intermediate.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on established procedures for similar transformations.[4][5][6] Optimization of reaction conditions would be necessary for achieving high yields and purity.
Route A: Synthesis via 2-Hydroxy-4-methylnicotinic Acid
This route is advantageous as the synthesis of the 2-hydroxy precursor is well-documented.[4]
Step 1: Oxidation of 4-Methyl-2-pyridone to 2-Hydroxy-4-methylnicotinic Acid [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methyl-2-pyridone in a suitable aqueous alkaline solution (e.g., NaOH solution).
-
Oxidant Addition: While maintaining vigorous stirring and cooling in an ice bath, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in small portions. The temperature should be carefully controlled to prevent over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 2-hydroxy-4-methylnicotinic acid can be purified by recrystallization from a suitable solvent system.
Step 2: Methylation of 2-Hydroxy-4-methylnicotinic Acid
-
Reaction Setup: Suspend 2-hydroxy-4-methylnicotinic acid in a suitable aprotic solvent (e.g., DMF or acetone) in a round-bottom flask.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl and carboxylic acid groups.
-
Methylating Agent Addition: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at a controlled temperature.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, and perform an extractive workup.
-
Purification: The final product, this compound, can be purified by column chromatography or recrystallization.
Route B: Synthesis via 2-Chloro-4-methylnicotinic Acid
This alternative route involves the synthesis of a 2-chloro intermediate, which is a common strategy for introducing nucleophiles at the 2-position of the pyridine ring.[1][5][6]
Step 1 & 2: N-Oxidation and Chlorination of 4-Methylnicotinic Acid [5][6]
-
N-Oxidation: 4-Methylnicotinic acid can be oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Chlorination: The resulting N-oxide can then be chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 3: Methoxylation of 2-Chloro-4-methylnicotinic Acid
-
Reaction Setup: Dissolve 2-chloro-4-methylnicotinic acid (or its ester derivative for better solubility and reactivity) in methanol.
-
Base Addition: Add a strong base, such as sodium methoxide (NaOCH₃), to facilitate the nucleophilic aromatic substitution of the chloride with a methoxy group.
-
Reaction Monitoring and Workup: Heat the reaction mixture and monitor by TLC. After completion, neutralize the reaction and perform an extractive workup. If an ester was used, a final hydrolysis step will be required to obtain the carboxylic acid.
-
Purification: Purify the product using standard techniques like column chromatography or recrystallization.
Derivatization and Analog Development
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and hydrazides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.
Caption: General derivatization strategies for this compound.
Synthesis of Esters
Esterification can be achieved by reacting this compound with various alcohols under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.
Synthesis of Amides
Amide derivatives are readily synthesized by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), followed by the addition of a primary or secondary amine.
Synthesis of Hydrazides
Hydrazides can be prepared by reacting the corresponding ester derivative with hydrazine hydrate. These hydrazides can serve as intermediates for the synthesis of more complex heterocyclic systems.
Structure-Activity Relationships (SAR)
The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. While specific SAR data for this compound derivatives is not yet established, we can infer potential trends based on the broader knowledge of nicotinic acid analogs.
-
2-Position Substitution: The methoxy group at the 2-position is expected to influence the electronic properties of the pyridine ring and may participate in hydrogen bonding with target receptors. Its size and lipophilicity will also play a role in receptor binding.
-
4-Position Substitution: The methyl group at the 4-position can provide beneficial steric interactions within a binding pocket and can also influence the overall lipophilicity of the molecule.
-
Carboxylic Acid and its Derivatives: The carboxylic acid group is often crucial for interaction with key residues in the binding sites of target proteins. Conversion to esters or amides can modulate this interaction and also affect the compound's ability to cross cell membranes.
| Derivative Class | Key Structural Features | Expected Impact on Activity |
| Esters | Varies with the alcohol used | Increased lipophilicity, potential for prodrug strategy |
| Amides | Varies with the amine used | Can introduce additional hydrogen bond donors/acceptors, alter steric bulk |
| Analogs with modified 4-position | Replacement of methyl with other alkyl or aryl groups | Probes the steric and electronic requirements of the binding pocket |
Biological Targets and Mechanism of Action
Nicotinic acid and its derivatives are known to interact with several biological targets, leading to their diverse pharmacological effects. The primary targets include nicotinic acetylcholine receptors (nAChRs) and the nicotinic acid receptor, GPR109A (also known as HCA₂).
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[7] They are involved in a variety of physiological processes, including cognitive function, attention, and reward.[8] Nicotinic acid derivatives can act as agonists, antagonists, or allosteric modulators of nAChRs.[9][10] The specific subtype selectivity is determined by the substitution pattern on the pyridine ring.
Caption: Simplified signaling pathway of nAChR activation.
Nicotinic Acid Receptor (GPR109A)
GPR109A is a G protein-coupled receptor primarily expressed in adipocytes and immune cells.[2] Activation of GPR109A by nicotinic acid inhibits lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and triglycerides.[2] This mechanism is responsible for the lipid-lowering effects of niacin.
Potential Therapeutic Applications
Based on the known activities of nicotinic acid derivatives, this compound analogs represent a promising area of research for various therapeutic indications:
-
Metabolic Disorders: The potential to modulate lipid metabolism through GPR109A makes these compounds attractive for the treatment of dyslipidemia and related cardiovascular diseases.
-
Neurodegenerative Diseases: By targeting nAChRs, these derivatives could have applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where cognitive enhancement is a key therapeutic goal.
-
Inflammatory Diseases: The anti-inflammatory properties of nicotinic acid derivatives suggest their potential use in treating a range of inflammatory conditions.[3]
-
Oncology: Some nicotinic acid derivatives have shown anti-tumor activity, opening another avenue for investigation.
Conclusion
The this compound scaffold presents a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, derivatization, and potential biological activities of this class of compounds. The proposed synthetic routes offer a practical starting point for chemists, while the discussion of SAR and biological targets provides a framework for further pharmacological investigation. As research in this area progresses, we anticipate the emergence of novel this compound derivatives with significant therapeutic potential.
References
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- Unknown Author. (n.d.). Fluorescence response of reagents used in derivatization of nicotinic acid standard.
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- Unknown Author. (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD).
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KEGG PATHWAY Database. (n.d.). Retrieved January 26, 2026, from [Link]
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- Fucile, S., & Gotti, C. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 19(12), 3865.
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An In-depth Technical Guide on the Safety and Handling of 2-Methoxy-4-methylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are handling and adhere to your institution's safety protocols.
Introduction: A Scientist's Perspective on Compound Handling
In drug discovery and chemical synthesis, our success is predicated not only on our theoretical knowledge but also on our ability to manage the physical risks inherent in our work. 2-Methoxy-4-methylnicotinic acid (CAS No. 1211516-03-8) is a substituted pyridine carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry.[1] Its structure suggests specific chemical properties that dictate a cautious and informed approach to its handling. This guide moves beyond a simple checklist to explain the causality behind recommended safety procedures, empowering researchers to make informed decisions and foster a self-validating system of laboratory safety.
Part 1: Compound Identification and Hazard Profile
Before any handling protocol can be established, a thorough understanding of the compound's identity and its presumptive hazard profile is essential. While comprehensive toxicological data for this specific compound is not widely published, we can infer a likely hazard profile from its chemical class and available data from suppliers.
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 1211516-03-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature | General knowledge |
| Storage | Sealed in dry, room temperature conditions | [1] |
Inferred Hazard Classification
Based on supplier information and data for structurally related compounds like other substituted nicotinic acids, the following GHS (Globally Harmonized System) classifications are anticipated.[1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2] This is a common classification for many research chemicals where oral toxicity data is limited but assumed.
-
Skin Irritation (Category 2): Causes skin irritation.[2][3] Carboxylic acid and pyridine functionalities can be irritating to the skin upon prolonged contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4] As a powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3] Fine powders of acidic or biologically active compounds can irritate the mucous membranes of the respiratory tract.
Part 2: The Hierarchy of Controls - A Self-Validating Workflow
A robust safety protocol is not merely about personal protective equipment (PPE). It's a multi-layered system designed to minimize risk at every stage. We will apply the "Hierarchy of Controls" principle—a foundational concept in industrial hygiene—to the handling of this compound.
1. Engineering Controls: The First Line of Defense
Causality: The primary risk from a solid compound like this is the inhalation of airborne particulates and inadvertent contamination of surfaces. Engineering controls are designed to contain the material at the source.
Protocol:
-
Weighing and Aliquoting: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood.[5] This prevents the dispersion of fine particulates into the laboratory environment.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before beginning work. The continuous airflow draws any dust or vapors away from the user's breathing zone.[2]
2. Administrative Controls: Procedures for Safe Practice
Causality: These are the work practices that reduce the probability of exposure. They form the core of a self-validating safety culture.
Protocol:
-
Restricted Access: Designate a specific area within the lab for handling this compound. Limit access to trained personnel only.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[3][6][7] Avoid hand-to-mouth and hand-to-eye contact at all times.
-
Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and appropriate hazard pictograms.[7]
3. Personal Protective Equipment (PPE): The Final Barrier
Causality: PPE is essential to protect the user from direct contact in the event of a spill or failure of engineering controls. The choice of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.
Recommended PPE for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | ANSI-compliant safety glasses with side shields or chemical splash goggles.[7] | Nitrile gloves. Inspect for tears before use.[5] | Standard lab coat, fully buttoned.[6] | Not typically required if handled in a fume hood. |
| Preparing Solutions | Chemical splash goggles.[7] | Nitrile gloves. Change if contaminated. | Lab coat. Consider a chemically resistant apron.[6] | Not typically required if handled in a fume hood. |
| Cleaning Spills | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Lab coat and chemically resistant apron.[6] | Use a respirator (e.g., N95) for cleaning up fine powder spills outside of a fume hood. |
// Error Handling Spill [label="Spill Occurs", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpillProtocol [label="Execute Spill Protocol", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Weigh -> Spill [style=dashed, color="#EA4335"]; Dissolve -> Spill [style=dashed, color="#EA4335"]; Spill -> SpillProtocol [label="Emergency"]; SpillProtocol -> Clean [label="Remediate"]; } caption: "Handling Workflow for this compound"
Part 3: Emergency Procedures - A Validated Response Plan
Trustworthiness in a protocol comes from its ability to handle deviations from the norm. An emergency is an unplanned experiment, and a clear, logical response is critical.
First-Aid Measures
| Exposure Route | Action | Causality/Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] | To physically remove the irritating compound from the skin surface and dilute any remaining material. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] | To dilute and flush out the particulate matter and chemical irritant from the sensitive eye tissues. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual material. |
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a solid spill, avoid creating dust. Gently cover with an absorbent material from a chemical spill kit.[2]
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[2] Do not use a standard vacuum cleaner.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water, followed by ethanol) and then soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous chemical waste.[2]
} caption: "Hierarchy of Controls Model"
Part 4: Storage and Disposal
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials, such as strong oxidizing agents. Follow any specific storage temperature recommendations from the supplier.[1]
Disposal: All waste material, including empty containers and contaminated items, must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[2]
Conclusion
The safe handling of this compound is achieved by understanding its inferred chemical hazards and applying a systematic, multi-layered safety approach. By prioritizing engineering and administrative controls and using PPE as a final, essential barrier, researchers can confidently and safely utilize this compound in their work. This guide provides the framework for a self-validating safety system, where the scientific principle of understanding causality is applied not just to the experiment, but to the very act of experimentation itself.
References
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Missouri S&T Environmental Health and Safety. Chemical Safety. Retrieved from Missouri S&T. [Link]
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Indiana Department of Environmental Management. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from IN.gov. [Link]
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Zaera Research Group. SOP for Chemicals (F to N). Retrieved from University of California, Riverside. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Methoxy-4-methylnicotinic Acid in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-Methoxy-4-methylnicotinic acid, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven methodologies to empower your experimental design and execution.
Understanding the Molecular Personality: Predicting Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, its structure—featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group—suggests a nuanced solubility profile.
The carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). The pyridine nitrogen and the methoxy group oxygen also act as hydrogen bond acceptors. These polar features suggest solubility in polar solvents. However, the presence of the methyl group and the aromatic pyridine ring introduces nonpolar character, which can influence its solubility in less polar or nonpolar solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1]
Based on the structure and data from related nicotinic acid derivatives, we can anticipate the following trends.[2][3]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High | The carboxylic acid and methoxy groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High in DMSO and DMF; Moderate in ACN and Acetone | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of DMSO and DMF will facilitate dissolution. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Acidic/Basic Aqueous | Dilute HCl, Dilute NaOH | High | The carboxylic acid group will be deprotonated in basic solutions to form a highly soluble carboxylate salt. The pyridine nitrogen can be protonated in acidic solutions, increasing solubility.[4][5] |
The Litmus Test: A Robust Protocol for Experimental Solubility Determination
While theoretical predictions are valuable, empirical determination remains the gold standard. The following protocol provides a reliable, step-by-step method for assessing the solubility of this compound. This protocol is designed to be a self-validating system, providing clear, observable endpoints.
Materials and Equipment
-
This compound (ensure purity)
-
A selection of common laboratory solvents (ACS grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated pH meter
-
Glass vials with screw caps
-
Pipettes and tips
-
Spatula
-
Filtration apparatus (e.g., syringe filters)
Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[6][7][8][9]
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the solubility determination process.
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached. A longer duration may be necessary for poorly soluble compounds.
-
-
Phase Separation and Analysis:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time (e.g., 2 hours) to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.
-
-
Quantification:
-
Gravimetric Method: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved solute.[2]
-
Chromatographic Method (e.g., HPLC): Dilute the filtered supernatant with a suitable mobile phase. Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
The Influence of pH: A Critical Factor
The solubility of this compound is expected to be highly dependent on the pH of aqueous solutions due to the presence of the carboxylic acid and the basic pyridine nitrogen.
Caption: The effect of pH on the ionization state and solubility.
-
In acidic solutions (low pH): The pyridine nitrogen will be protonated, forming a cationic species. This increase in polarity will enhance solubility in aqueous media.
-
In basic solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate anion. The resulting salt is expected to be highly soluble in water.
-
At the isoelectric point: The molecule may exist as a zwitterion or a neutral species with lower aqueous solubility.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The provided protocol offers a robust framework for obtaining reliable solubility data in a variety of common laboratory solvents. Understanding the solubility profile of this compound is a critical step in its application in drug discovery and development, enabling informed decisions in formulation, purification, and biological screening.
Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of solvents at various temperatures. This will further empower researchers to optimize their experimental conditions and accelerate the pace of discovery.
References
-
Mata, V. G., & Ribeiro, A. C. F. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(5), 2056-2061. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data, 65(5), 2576-2584. [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]
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Pinal, R. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Ribeiro da Silva, M. A. V., et al. (2012). A thermodynamic study of nicotinic acid. The Journal of Chemical Thermodynamics, 47, 271-278. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12387738, 2-Hydroxy-4-methylnicotinic acid. [Link]
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Jouyban, A., et al. (2018). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Applied Solution Chemistry and Modeling, 7(2), 45-53. [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708093, 2-Methoxynicotinic acid. [Link]
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ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol. [Link]
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PubChemLite. (n.d.). This compound (C8H9NO3). [Link]
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Methodological & Application
Synthesis of 2-Methoxy-4-methylnicotinic acid experimental protocol
An Application Note for the Synthesis of 2-Methoxy-4-methylnicotinic Acid
For research and development purposes, this compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its substituted pyridine scaffold is a key feature in various pharmacologically active compounds. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from the commercially available Methyl 2-chloro-4-methylnicotinate.
The protocol is designed for researchers and scientists in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory execution.
Overall Synthesis Pathway
The synthesis proceeds in two main stages:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position of the pyridine ring is displaced by a methoxy group using sodium methoxide.
-
Saponification: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl 2-Methoxy-4-methylnicotinate
This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrogen atom and the carboxyl group in the pyridine ring activate the C2 position, facilitating the displacement of the chloro group by the methoxide nucleophile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Methyl 2-chloro-4-methylnicotinate | 185.61 | 217811-63-7 |
| Sodium Methoxide (NaOMe) | 54.02 | 124-41-4 |
| Methanol (MeOH), anhydrous | 32.04 | 67-56-1 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-4-methylnicotinate (5.00 g, 26.9 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the starting material is fully dissolved.
-
Methoxylation: Carefully add sodium methoxide (2.18 g, 40.4 mmol, 1.5 equivalents) to the solution in portions.
-
Expert Insight: The addition of sodium methoxide is exothermic. Adding it in portions helps to control the temperature of the reaction. An excess of sodium methoxide is used to ensure the complete conversion of the starting material.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The product spot should have a different Rf value than the starting material.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with dichloromethane (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield Methyl 2-methoxy-4-methylnicotinate as a pure solid.
Part 2: Synthesis of this compound
The final step is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| Methyl 2-methoxy-4-methylnicotinate | 181.19 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Hydrochloric Acid (HCl), concentrated | 36.46 |
| Tetrahydrofuran (THF) | 72.11 |
| Deionized Water (H₂O) | 18.02 |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the Methyl 2-methoxy-4-methylnicotinate (assumed 4.5 g from the previous step, 24.8 mmol) in a mixture of THF (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide pellets (2.0 g, 50.0 mmol, 2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up: a. Remove the THF from the reaction mixture using a rotary evaporator. b. Cool the remaining aqueous solution in an ice bath. c. Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Causality Explained: The product, a carboxylic acid, is soluble in its deprotonated (carboxylate) form in the basic solution. Upon acidification, it becomes protonated and precipitates out of the aqueous solution due to its lower solubility.
-
-
Isolation: a. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
References
- General Procedures for Nucleophilic Aromatic Substitution on Pyridine Rings. Science of Synthesis, (2005), Vol. 15, p. 197ff.
- Ester Hydrolysis (Saponification). Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019.
-
Preparation of 2-chloro-4-methyl nicotinonitrile. Google Patents, CN103508945A. [1]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link][2]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Methoxy-4-methylnicotinic Acid
Introduction
2-Methoxy-4-methylnicotinic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the methoxy and carboxylic acid functionalities on a pyridine core, make it an important intermediate for accessing more complex molecular architectures. This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The presented synthetic route is a four-step process commencing with the construction of the pyridine ring, followed by functional group manipulations to yield the final product. Each step is detailed with theoretical explanations, practical considerations, and safety precautions to ensure a reproducible and safe execution of the protocol.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward synthetic strategy. The final methoxy group at the C2 position can be installed via a nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 2-chloro derivative (II). The carboxylic acid can be obtained from the hydrolysis of a nitrile group (III). This nitrile, in turn, can be prepared through a cyclization-chlorination sequence from acyclic precursors. This leads to a convergent synthesis starting from commercially available and relatively inexpensive starting materials.
Caption: Retrosynthetic analysis of this compound.
Overall Synthetic Workflow
The forward synthesis translates the retrosynthetic plan into a four-step laboratory procedure. The workflow is designed to be logical and efficient, with each step building upon the previous one to construct the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile
This initial step involves a Knoevenagel condensation between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by a cyclization and chlorination sequence using phosphorus oxychloride and phosphorus pentachloride to form the substituted pyridine ring.[1] The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| (E)-4-(dimethylamino)but-3-en-2-one | 113.16 | 0.204 | 23.1 g |
| Malononitrile | 66.06 | 0.2 | 13.2 g |
| Methanol | 32.04 | - | 100 mL |
| Glacial Acetic Acid | 60.05 | 0.05 | 3 g |
| Beta-alanine | 89.09 | - | 0.2 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | - |
| Phosphorus pentachloride (PCl₅) | 208.24 | - | - |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Ice | 18.02 | - | As needed |
| Sodium hydroxide solution (for tail gas) | 40.00 | - | As needed |
Protocol:
-
To a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add methanol (100 mL), glacial acetic acid (3 g), beta-alanine (0.2 g), and (E)-4-(dimethylamino)but-3-en-2-one (23.1 g).
-
Cool the mixture in a water bath and slowly add malononitrile (13.2 g) dropwise over 1-2 hours, maintaining the temperature at room temperature.
-
After the addition is complete, continue stirring at room temperature for 24 hours.
-
Cool the reaction mixture to 5-10 °C in an ice-water bath and collect the precipitated orange solid by suction filtration. Wash the filter cake with ice-cold methanol (10 mL) and dry to obtain 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.
-
In a separate flask, prepare a mixture of phosphorus oxychloride and phosphorus pentachloride. (Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment).
-
Slowly add the dried intermediate from step 4 to the chlorinating mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 2-chloro-4-methylnicotinonitrile. The product can be further purified by column chromatography or recrystallization.
Step 2: Hydrolysis of 2-Chloro-4-methylnicotinonitrile to 2-Chloro-4-methylnicotinic Acid
The nitrile group of 2-chloro-4-methylnicotinonitrile is hydrolyzed to a carboxylic acid under basic conditions.[3][4][5] The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2-Chloro-4-methylnicotinonitrile | 152.59 | 1 (example) | - |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | - |
| Water | 18.02 | - | As needed |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | As needed |
Protocol:
-
In a round-bottom flask, dissolve 2-chloro-4-methylnicotinonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated 2-chloro-4-methylnicotinic acid is collected by filtration, washed with cold water, and dried.
Step 3: Esterification of 2-Chloro-4-methylnicotinic Acid to Methyl 2-chloro-4-methylnicotinate
To prevent unwanted side reactions at the carboxylic acid group during the subsequent methoxylation step, it is protected as a methyl ester via Fischer esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2-Chloro-4-methylnicotinic acid | 171.58 | 1 (example) | - |
| Methanol | 32.04 | Large excess | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic amount | - |
| Sodium bicarbonate solution, saturated | 84.01 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | As needed |
Protocol:
-
Suspend 2-chloro-4-methylnicotinic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours until the esterification is complete (monitor by TLC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 2-chloro-4-methylnicotinate.
Step 4: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution (SNAr) to replace the 2-chloro substituent with a methoxy group, followed by saponification of the methyl ester to yield the final product. The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.[7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| Methyl 2-chloro-4-methylnicotinate | 185.61 | 1 (example) | - |
| Sodium Methoxide (NaOMe) | 54.02 | Excess | - |
| Methanol | 32.04 | - | As needed |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | - |
| Water | 18.02 | - | As needed |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | As needed |
Protocol:
-
Dissolve methyl 2-chloro-4-methylnicotinate in dry methanol.
-
Add an excess of sodium methoxide to the solution.[10]
-
Heat the reaction mixture under reflux until the substitution is complete (monitor by TLC).
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide.
-
Heat the mixture again under reflux to hydrolyze the ester.
-
After the hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Quantitative Data Summary
| Step | Starting Material(s) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | (E)-4-(dimethylamino)but-3-en-2-one & Malononitrile | 2-Chloro-4-methylnicotinonitrile | - | - | - |
| 2 | 2-Chloro-4-methylnicotinonitrile | 2-Chloro-4-methylnicotinic acid | - | - | - |
| 3 | 2-Chloro-4-methylnicotinic acid | Methyl 2-chloro-4-methylnicotinate | - | - | - |
| 4 | Methyl 2-chloro-4-methylnicotinate | This compound | - | - | - |
Note: Theoretical and actual yields should be calculated and recorded based on the specific amounts of starting materials used in the experiment.
Reaction Mechanisms
Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of the SNAr reaction on the 2-chloropyridine derivative.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the step-by-step protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in medicinal chemistry and materials science. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, empowering scientists to troubleshoot and optimize the synthesis as needed.
References
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, volume 59.
- US2877274A - Production of sodium methoxide - Google Patents.
-
Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
- CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents.
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (2020). Available at: [Link]
- CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents.
-
2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]
-
Hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
- EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
-
[Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed. Available at: [Link]
-
Preparation method of methyl 4-methoxyacetoacetate - Patsnap Eureka. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024). Available at: [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Nitrile to Acid - Common Conditions. Available at: [Link]
-
Sodium methoxide - Wikipedia. Available at: [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (2010). Available at: [Link]
-
From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. (2026). Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (2015). Available at: [Link]
-
Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
dibenzoylmethane - Organic Syntheses Procedure. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
-
5 Nitrile Hydrolysis Steps - Berkeley Learning Hub. (2025). Available at: [Link]
-
Synthesis of 2-chloro-nicotinic acid, methyl ester - PrepChem.com. Available at: [Link]
- CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents.
-
20.7: Chemistry of Nitriles. (2025). Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. Available at: [Link]
-
(PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction - ResearchGate. Available at: [Link]
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Synthesis of 2-Methoxy-4-methylnicotinic Acid: A Detailed Guide to Starting Materials and Synthetic Protocols
Introduction
2-Methoxy-4-methylnicotinic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent motif in numerous drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the viable synthetic routes to this valuable compound, with a focus on the selection of starting materials and step-by-step experimental protocols. The presented methodologies are grounded in established chemical principles to ensure reproducibility and scalability.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic pathways have been identified as the most practical and efficient for the laboratory-scale synthesis of this compound. These routes are:
-
Route 1: The Pyridone Pathway. This approach commences with the readily available 4-methyl-2-hydroxypyridine. The synthesis involves an initial oxidation of the exocyclic methyl group to a carboxylic acid, followed by O-methylation of the 2-hydroxy group.
-
Route 2: The Chloropyridine Pathway. This alternative strategy begins with a 2-chloro-4-methylpyridine derivative. The synthesis proceeds via the formation of the nicotinic acid moiety, followed by a nucleophilic aromatic substitution to introduce the 2-methoxy group.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the laboratory's capabilities regarding specific reagents and reaction conditions.
Route 1: The Pyridone Pathway
This pathway is often favored due to the commercial availability of the starting material, 4-methyl-2-hydroxypyridine. The synthetic sequence is logical and employs well-understood transformations.
Caption: Synthetic scheme for Route 1, the Pyridone Pathway.
Step 1: Oxidation of 4-Methyl-2-hydroxypyridine to 2-Hydroxy-4-methylnicotinic acid
The initial step involves the selective oxidation of the 4-methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a robust and effective oxidant for this transformation.[1] The reaction is typically performed in an aqueous basic solution, as the pyridone nitrogen is acidic and will exist as the corresponding pyridinate anion under these conditions, which helps to solubilize the starting material.
Protocol 1: Synthesis of 2-Hydroxy-4-methylnicotinic acid
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Methyl-2-hydroxypyridine | 10.9 g (0.1 mol) | Starting material. |
| Sodium Hydroxide (NaOH) | 8.0 g (0.2 mol) | To create a basic medium. |
| Water | 200 mL | Solvent. |
| Potassium Permanganate (KMnO₄) | 31.6 g (0.2 mol) | Oxidizing agent. |
| Sulfuric Acid (H₂SO₄) | Concentrated | For acidification. |
| Sodium Bisulfite (NaHSO₃) | Saturated solution | To quench excess KMnO₄. |
Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-methyl-2-hydroxypyridine and sodium hydroxide in water.
-
Heat the solution to reflux.
-
Slowly add potassium permanganate in portions to the refluxing solution. The purple color of the permanganate will disappear as it is consumed. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the purple color persists, indicating the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the brown manganese dioxide precipitate dissolves and the solution becomes colorless or pale yellow.
-
Acidify the clear solution with concentrated sulfuric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-methylnicotinic acid.
Step 2 & 3: Esterification and O-Methylation
To avoid the undesired N-methylation of the pyridone nitrogen and potential complications with the free carboxylic acid during the O-methylation step, it is highly advisable to first protect the carboxylic acid as an ester, typically a methyl ester. This is followed by the selective O-methylation of the 2-hydroxy group.
Protocol 2: Synthesis of Methyl 2-methoxy-4-methylnicotinate
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Hydroxy-4-methylnicotinic acid | 15.3 g (0.1 mol) | From Protocol 1. |
| Methanol (MeOH) | 150 mL | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | 2-3 mL | Catalyst for esterification. |
| Potassium Carbonate (K₂CO₃) | 27.6 g (0.2 mol) | Base for methylation. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 13.9 mL (0.15 mol) | Methylating agent. |
| Acetone | 150 mL | Solvent for methylation. |
Procedure:
Part A: Esterification
-
Suspend 2-hydroxy-4-methylnicotinic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-hydroxy-4-methylnicotinate, which can be used in the next step without further purification.
Part B: O-Methylation
-
Dissolve the crude methyl 2-hydroxy-4-methylnicotinate in acetone in a round-bottom flask equipped with a reflux condenser.
-
Add finely ground potassium carbonate to the solution.
-
Heat the mixture to reflux and add dimethyl sulfate dropwise over 30 minutes.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure methyl 2-methoxy-4-methylnicotinate.
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard procedure that can be carried out under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid any potential side reactions.
Protocol 3: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 2-methoxy-4-methylnicotinate | 18.1 g (0.1 mol) | From Protocol 2. |
| Sodium Hydroxide (NaOH) | 6.0 g (0.15 mol) | Base for hydrolysis. |
| Water/Methanol (1:1) | 100 mL | Solvent mixture. |
| Hydrochloric Acid (HCl) | 1 M | For acidification. |
Procedure:
-
Dissolve methyl 2-methoxy-4-methylnicotinate in the water/methanol mixture in a round-bottom flask.
-
Add sodium hydroxide and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 4-5.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Route 2: The Chloropyridine Pathway
This route offers an alternative approach, particularly if chlorinated pyridine starting materials are readily accessible. The key transformations are the formation of the nicotinonitrile, followed by hydrolysis and nucleophilic substitution of the chloro group.
Caption: Synthetic scheme for Route 2, the Chloropyridine Pathway.
Step 1 & 2: Synthesis of 2-Chloro-4-methylnicotinic acid
The synthesis of the key intermediate, 2-chloro-4-methylnicotinic acid, can be achieved from 2-chloro-4-methylnicotinonitrile. The nitrile itself can be prepared from simpler precursors.[1] The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions.[2][3]
Protocol 4: Synthesis of 2-Chloro-4-methylnicotinic acid from 2-Chloro-4-methylnicotinonitrile
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chloro-4-methylnicotinonitrile | 15.3 g (0.1 mol) | Starting material. |
| Sulfuric Acid (H₂SO₄) | 75%, 100 mL | For hydrolysis. |
| Water | As needed | For workup. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 2-chloro-4-methylnicotinonitrile to the 75% sulfuric acid.
-
Heat the mixture to 120-140 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum to yield 2-chloro-4-methylnicotinic acid.
Step 3: Methoxylation of 2-Chloro-4-methylnicotinic acid
The final step in this route is the nucleophilic aromatic substitution of the 2-chloro group with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution at the 2-position.[4][5]
Protocol 5: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chloro-4-methylnicotinic acid | 17.1 g (0.1 mol) | From Protocol 4. |
| Sodium Methoxide (NaOMe) | 10.8 g (0.2 mol) | Nucleophile. |
| Methanol (MeOH) | 150 mL | Solvent. |
| Hydrochloric Acid (HCl) | 1 M | For acidification. |
Procedure:
-
In a pressure vessel or a sealed tube, dissolve 2-chloro-4-methylnicotinic acid in methanol.
-
Carefully add sodium methoxide to the solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M hydrochloric acid to a pH of approximately 4-5.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Conclusion and Scientific Rationale
Both synthetic routes presented provide viable methods for the preparation of this compound.
Route 1 (Pyridone Pathway) offers the advantage of starting from a readily available and relatively inexpensive starting material. The oxidation step is robust, though it requires careful control of the reaction conditions to avoid over-oxidation. The necessity of the esterification step prior to O-methylation adds a step to the sequence but is crucial for achieving high selectivity and avoiding side products. The choice of methylating agent is critical; while dimethyl sulfate is effective, it is also highly toxic and should be handled with appropriate safety precautions.
Route 2 (Chloropyridine Pathway) provides a more direct approach if the chlorinated starting material is accessible. The nucleophilic aromatic substitution is a powerful and generally high-yielding reaction for the synthesis of 2-alkoxypyridines. The reaction conditions for the methoxylation step may require higher temperatures and pressures, which could be a consideration for scalability.
The selection of the optimal route will ultimately be guided by the specific constraints and resources of the research or production environment. Both pathways are based on well-established chemical transformations, ensuring a high degree of confidence in their successful implementation.
References
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Khan Academy. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
Sources
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- 3. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Saponification of Methyl 2-Methoxy-4-methylnicotinate
Abstract
This application note provides a comprehensive, step-by-step protocol for the high-yield synthesis of 2-Methoxy-4-methylnicotinic acid via the saponification of its precursor, methyl 2-methoxy-4-methylnicotinate. The procedure detailed herein is designed for robustness and scalability, making it suitable for applications in medicinal chemistry and pharmaceutical development. We delve into the mechanistic underpinnings of the base-catalyzed hydrolysis, offer expert insights into reaction monitoring and optimization, and present a full methodology for product isolation, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated synthetic route to this important nicotinic acid derivative.
Introduction and Scientific Principle
This compound is a valuable heterocyclic building block in the synthesis of various pharmacologically active agents. Its preparation from the corresponding methyl ester is a fundamental transformation, typically achieved through base-catalyzed ester hydrolysis, also known as saponification.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group, yielding the carboxylate salt. The final step of the workup involves acidification to protonate the carboxylate, precipitating the desired carboxylic acid product. The choice of a strong base, like sodium hydroxide (NaOH), ensures the reaction equilibrium lies far to the right, driving the hydrolysis to completion.[1][2][3]
This protocol has been optimized to ensure a high rate of conversion while minimizing potential side reactions.
Materials and Reagents
Ensure all reagents are of analytical grade or higher and are used without further purification unless specified.
| Reagent | Formula | Molecular Wt. ( g/mol ) | Supplier | Notes |
| Methyl 2-methoxy-4-methylnicotinate | C₉H₁₁NO₃ | 181.19 | Various | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Sigma-Aldrich, etc. | Use pellets or a freshly prepared solution. |
| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific, etc. | Anhydrous grade recommended. |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house supply | |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | VWR, etc. | ~37% w/w, ~12 M. Handle in a fume hood. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Various | For extraction and TLC. |
| Hexanes | C₆H₁₄ | N/A | Various | For TLC mobile phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Various | For drying organic layers. |
| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | MilliporeSigma | For reaction monitoring. |
Safety Precautions:
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. All work must be conducted within a certified chemical fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Organic Solvents: Flammable. Work in a well-ventilated area away from ignition sources.
Experimental Protocol
This protocol is based on a 10.0 g scale of the starting ester. Adjust reagent quantities proportionally for different scales.
Reaction Setup and Saponification
-
Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxy-4-methylnicotinate (10.0 g, 55.2 mmol).
-
Solvent Addition: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (4.42 g, 110.4 mmol, 2.0 equivalents) in deionized water (25 mL). Causality Note: Using a 2:1 mixture of MeOH:H₂O ensures the solubility of both the nonpolar ester and the polar hydroxide salt. A 2-fold excess of NaOH is used to drive the reaction to completion.
-
Add the NaOH solution to the stirring methanolic solution of the ester.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-75 °C) using a heating mantle.
-
Reaction Time: Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
Reaction Monitoring via TLC
Monitoring the disappearance of the starting material is crucial for determining reaction completion.[4][5]
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
SM Lane: Spot a dilute solution of the starting material (methyl 2-methoxy-4-methylnicotinate) in ethyl acetate.
-
RXN Lane: Carefully take a small aliquot (~0.1 mL) from the reaction mixture, dilute it with ethyl acetate, and spot it on the plate.
-
-
Elution: Develop the plate in a TLC chamber using a mobile phase of 30% Ethyl Acetate in Hexanes . Rationale: This solvent system provides good separation between the relatively nonpolar ester and the highly polar carboxylate salt (which will remain at the baseline).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material (Rf ≈ 0.6) is no longer visible in the "RXN" lane. The product, being a salt at this stage, will appear at the baseline (Rf ≈ 0).
Workup and Product Isolation
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Redissolution: To the resulting aqueous slurry, add 100 mL of deionized water and stir until a clear solution is obtained.
-
Acidification: Place the flask in an ice-water bath to control the exothermic reaction. Slowly add concentrated hydrochloric acid (~10 mL) dropwise with vigorous stirring until the pH of the solution is approximately 2-3 (verify with pH paper). Critical Step: Acidification protonates the sodium 2-methoxy-4-methylnicotinate salt, rendering it insoluble in water and causing it to precipitate out as the desired carboxylic acid.
-
Precipitation: A thick white precipitate of this compound will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts.
-
Drying: Leave the product on the filter under vacuum for 20-30 minutes. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at 50 °C overnight.
Purification by Recrystallization (Optional)
If further purification is required to achieve high purity, recrystallization can be performed.[6]
-
Transfer the crude, dried product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of boiling deionized water or an ethanol/water mixture to dissolve the solid completely.
-
If the solution has a color, a small amount of activated carbon can be added, and the hot solution filtered through celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described previously.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from starting material to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Purity (by NMR) | >98% |
| ¹H NMR | Expect disappearance of the methyl ester singlet (at ~3.9 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). Other aromatic and methyl group signals will remain. |
| ¹³C NMR | Expect disappearance of the methyl ester carbon signal (~52 ppm). The carboxylic acid carbonyl will appear downfield (~165-175 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₈H₉NO₃: 166.05. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, it may be due to insufficient base or low temperature. Ensure 2 full equivalents of NaOH are used and that a steady reflux is maintained.
-
Low Yield: A common cause of low yield is the product remaining dissolved during precipitation. Ensure the solution is acidified to a pH of 2-3 and is thoroughly chilled in an ice bath before filtration.
-
Oily Product: If the product precipitates as an oil instead of a solid, it may be due to impurities or too rapid acidification at a higher temperature. Ensure slow, dropwise addition of acid in an ice bath. If an oil persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization.
-
Solubility Issues: The starting methyl nicotinate is lipophilic, while the final nicotinic acid product is more polar. The choice of a methanol/water co-solvent system is crucial for creating a homogeneous reaction medium for the saponification to proceed efficiently.[1]
References
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Grokipedia. Methyl nicotinate.[Link]
- Louden, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
-
Washington State University. Monitoring Reactions by TLC.[Link]
- Google Patents.
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates.[Link]
-
Pearson+. Methyl p-nitrobenzoate has been found to undergo saponification.[Link]
-
Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
An Application Note on the Synthesis of 5-Chloro-2-methoxy-4-methylnicotinic acid
Chlorinated nicotinic acid derivatives are pivotal building blocks in modern drug discovery and development. The introduction of a chlorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial for optimizing lead compounds into viable drug candidates. This application note provides detailed, field-tested protocols for the regioselective chlorination of 2-methoxy-4-methylnicotinic acid, a multifaceted pyridine derivative.
The electronic nature of the pyridine ring, characterized by an electron-deficient nitrogen atom, makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. However, the presence of activating groups—in this case, a strongly electron-donating methoxy group at the C2 position and a moderately activating methyl group at C4—enhances the nucleophilicity of the ring. These substituents synergistically direct electrophilic attack to the C5 position, leading to the formation of 5-chloro-2-methoxy-4-methylnicotinic acid as the primary product[1].
This guide presents two distinct and robust protocols designed for researchers in medicinal chemistry and process development:
-
Method A: Direct Aqueous Chlorination: A greener chemistry approach using sodium hypochlorite for a direct, one-step chlorination of the carboxylic acid[2].
-
Method B: Dehydrative Chlorination: A classic and powerful method employing phosphorus oxychloride (POCl₃) that not only chlorinates the pyridine ring but also converts the carboxylic acid to a highly reactive acyl chloride intermediate, suitable for subsequent derivatization[3][4][5].
Each protocol is presented with a deep dive into the underlying chemical principles, step-by-step instructions, and critical safety considerations to ensure reliable and safe execution.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Form | Density | Hazards |
| This compound | C₈H₉NO₃ | 167.16 | Solid | - | Irritant |
| Sodium Hypochlorite | NaOCl | 74.44 | Solution | ~1.2 g/mL | Corrosive, Oxidizer |
| Sodium Hydroxide | NaOH | 40.00 | Solid | 2.13 g/mL | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | Solution | ~1.2 g/mL | Corrosive |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Liquid | 1.645 g/mL | Toxic, Corrosive, Reacts Violently with Water[3][6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 1.33 g/mL | Carcinogen, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Liquid | 0.902 g/mL | Flammable, Irritant |
| Hexanes | C₆H₁₄ | - | Liquid | ~0.66 g/mL | Flammable, Neurotoxin |
Method A: Direct Aqueous Electrophilic Chlorination
This protocol leverages an alkali metal hypochlorite in a homogenous aqueous system for a direct and regioselective chlorination at the C5 position. It is an environmentally conscious choice that avoids harsh organic solvents and reagents.
Causality and Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methoxy and methyl groups sufficiently activate the pyridine ring, making it susceptible to attack by an electrophilic chlorine species generated from sodium hypochlorite under controlled pH. The temperature is kept low (10-30°C) to prevent disproportionation of the hypochlorite and minimize potential side reactions[2].
Experimental Protocol (Method A)
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at room temperature. Cool the resulting solution to 10-15°C using an ice bath.
-
Chlorination: Slowly add a commercial aqueous solution of sodium hypochlorite (~10-15% available chlorine, 1.2 eq) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 30°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 10°C. Quench any remaining hypochlorite by adding a saturated aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.
-
Isolation: Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 5-chloro-2-methoxy-4-methylnicotinic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Workflow for Method A
Caption: Workflow for Direct Aqueous Chlorination.
Method B: Dehydrative Chlorination with POCl₃
This classic method is ideal when the desired outcome is the acyl chloride derivative for further synthesis, or when a more forceful chlorination is required. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent, converting the carboxylic acid to an acyl chloride.
Causality and Principle: POCl₃ is a highly effective reagent for converting hydroxy-pyridines (pyridones) and carboxylic acids into their chloro-derivatives[5]. The reaction with the carboxylic acid forms a phosphoryl intermediate, which is a superb leaving group. This process generates HCl in situ, which can contribute to the electrophilic chlorination of the activated ring. The reaction is typically run at elevated temperatures, often using excess POCl₃ as the solvent[3].
Experimental Protocol (Method B)
-
Setup: (Caution: This entire procedure must be performed in a certified chemical fume hood) . To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add this compound (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under a nitrogen atmosphere. The mixture will likely be a slurry.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. The reaction can be monitored by observing the cessation of HCl gas evolution (use a bubbler with mineral oil) and by periodically taking aliquots (carefully quenching in methanol) for TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (ensure the vacuum trap is suitable for corrosive vapors). (Extreme Caution!) Slowly and carefully pour the resulting residue onto a vigorously stirred mixture of crushed ice and water. This quenching step is highly exothermic and releases HCl gas[6][7].
-
Isolation: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (careful with gas evolution), then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-chloro-2-methoxy-4-methylnicotinoyl chloride. This product can often be used directly in the next step or purified by vacuum distillation if thermally stable.
-
Optional Hydrolysis to Carboxylic Acid: To obtain the carboxylic acid, the crude acyl chloride can be dissolved in a mixture of tetrahydrofuran (THF) and water and stirred at room temperature for several hours until hydrolysis is complete. The product is then extracted and purified as described in Method A.
Mechanistic Insights
The regioselectivity of the chlorination is governed by the powerful directing effects of the methoxy and methyl groups, which overwhelm the deactivating effects of the pyridine nitrogen and the carboxylic acid.
Mechanism: Electrophilic Chlorination (Method A)
The active electrophile, likely protonated hypochlorous acid (H₂O⁺-Cl) or dichlorine monoxide (Cl₂O) formed in equilibrium, is attacked by the electron-rich π-system of the pyridine ring at the C5 position. This position is sterically accessible and electronically activated (ortho to the methyl group). Subsequent loss of a proton from the resulting sigma complex restores aromaticity.
Caption: Proposed Mechanism for Direct Chlorination.
Mechanism: Dehydrative Chlorination (Method B)
The reaction with POCl₃ is multifaceted. First, the carboxylic acid reacts with POCl₃ to form a mixed anhydride, which then collapses to the acyl chloride and a dichlorophosphate byproduct. Concurrently, POCl₃ can act as an electrophilic chlorinating agent on the activated ring, possibly through a Vilsmeier-Haack-type mechanism if catalytic DMF is present, or by generating an electrophilic chlorine species at high temperatures[4][8].
Caption: Dual Reactivity of POCl₃.
Product Characterization
The final product, 5-chloro-2-methoxy-4-methylnicotinic acid, should be characterized to confirm its structure and purity.
| Analytical Data | Expected Results for 5-Chloro-2-methoxy-4-methylnicotinic acid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.1 (s, 1H, H-6), 4.0 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166 (COOH), 162 (C-2), 155 (C-6), 145 (C-4), 118 (C-5), 115 (C-3), 55 (OCH₃), 18 (CH₃) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₈H₇ClNO₃⁻: 200.01; found: 200.0 |
Safety and Troubleshooting
-
POCl₃ and SOCl₂: These reagents are extremely hazardous. They react violently with water, are highly corrosive, and are toxic upon inhalation. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby for spills[6].
-
Quenching: The quenching of POCl₃ reactions is highly exothermic and releases large volumes of HCl gas. The procedure must be done slowly, with efficient stirring and cooling, and in a well-ventilated fume hood. The accumulation of unreacted, metastable hydrolysis intermediates can pose a significant risk[9].
-
Incomplete Reactions: If TLC or LC-MS shows incomplete conversion, extend the reaction time or increase the temperature slightly. In Method B, adding a catalytic amount of DMF can sometimes accelerate the reaction by forming the Vilsmeier reagent[8].
-
Byproduct Formation: Over-chlorination or charring can occur, especially in Method B if the temperature is too high. Purification by column chromatography or recrystallization is essential to remove these impurities.
Conclusion
The chlorination of this compound can be successfully achieved via two distinct synthetic routes. Method A offers a direct, safe, and environmentally friendly path to the final chlorinated carboxylic acid. Method B provides a powerful alternative that yields a reactive acyl chloride intermediate, expanding the synthetic utility of the product for creating libraries of amides, esters, and other derivatives. The choice of protocol should be guided by the specific goals of the research program, available equipment, and the desired final product.
References
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P
- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P
-
Pröhm, P., Berg, W., Rupf, S. M., Müller, C., & Riedel, S. (2023). On pyridine chloronium cations. Chemical Science, 14(7), 1735–1741. (URL: [Link])
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. (URL: [Link])
-
Organic Chemistry Portal. Phosphorus Oxychloride - Common Organic Chemistry. (URL: [Link])
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (URL: [Link])
-
Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. (URL: [Link])
- EP0289180A2 - Method of chlorination - Google P
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. (URL: [Link])
-
ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. (URL: [Link])
-
Li, J. (2013). Synthesis of 2-(2-methyl-3- trifluoromethylanilino)nicotinic acid. DORAS | DCU Research Repository. (URL: [Link])
-
Organic Syntheses. Working with Hazardous Chemicals. (URL: [Link])
-
Riddell, N. E., & Kennepohl, P. (2023). A focus on coordination chemistry at chlorine. Chemical Science, 14(12), 3077–3080. (URL: [Link])
-
Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. (URL: [Link])
-
ResearchGate. How should I proceed in Chlorination using POCl3?. (URL: [Link])
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. (URL: [Link])
-
Reddit. Why does SOCl2 only chlorinate one of the carboxylic acids?. (URL: [Link])
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Legrand, N., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development. (URL: [Link])
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Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. (URL: [Link])
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Zaragoza, F. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. (URL: [Link])
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RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (URL: [Link])
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ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])
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Li, B., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. (URL: [Link])
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New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. (URL: [Link])
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Application Notes and Protocols for 2-Methoxy-4-methylnicotinic Acid in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Methoxy-4-methylnicotinic acid (CAS No. 1211516-03-8) as a versatile building block in modern organic synthesis. We delve into the core reactivity of this substituted pyridine derivative, offering detailed, field-proven protocols for its application in key synthetic transformations, most notably in the construction of amide bonds, which are pivotal in pharmaceutical compounds. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and purification are discussed in detail. This guide is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction and Physicochemical Profile
This compound is a substituted heterocyclic carboxylic acid. Its structure, featuring a pyridine ring adorned with electron-donating methoxy and methyl groups and an electron-withdrawing carboxylic acid, provides a unique combination of electronic properties and functional handles for synthetic manipulation. This substitution pattern makes it an attractive starting material for generating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies, where the pyridine scaffold is a common motif.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211516-03-8 | |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General Chemical Knowledge |
| pKa | ~4-5 (estimated for the carboxylic acid) | General Chemical Knowledge |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid, the pyridine ring, and the methoxy/methyl substituents.
-
Carboxylic Acid (-COOH): This is the most reactive site for transformations such as amide bond formation, esterification, reduction to an alcohol, or conversion to an acyl chloride. Its acidity allows for straightforward salt formation and manipulation.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient compared to benzene, but the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups partially mitigates this effect, influencing its susceptibility to nucleophilic or electrophilic attack.
-
Substituents (-OCH₃, -CH₃): The 2-methoxy group is a strong ortho-, para-director, activating the 3- and 5-positions towards electrophilic substitution, although such reactions on pyridines can be challenging. The 4-methyl group offers a potential site for oxidation or functionalization under specific conditions.
The diagram below illustrates the primary reactive sites on the molecule.
Caption: Key reactive sites on this compound.
Application I: Amide Bond Formation - A Core Protocol
The formation of an amide bond is arguably the most critical and frequently used reaction involving carboxylic acids in medicinal chemistry. This protocol details a robust method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt) or an alternative coupling agent like HATU.
Causality and Experimental Rationale
-
Why use a coupling agent? Carboxylic acids and amines do not spontaneously form amides under mild conditions. The hydroxyl group of the carboxylic acid is a poor leaving group. Coupling agents like EDCI activate the carboxyl group by converting the hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.
-
Role of Additives (e.g., HOBt): In EDCI-mediated couplings, the initial O-acylisourea intermediate can racemize (if chiral centers are present alpha to the carbonyl) or rearrange to an inactive N-acylurea byproduct. Additives like HOBt react with the intermediate to form an activated ester, which is more stable and reacts cleanly with the amine, suppressing side reactions and improving yields.[1]
-
Choice of Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, ensuring the amine remains in its free, nucleophilic state.
-
Solvent Selection: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal as they effectively dissolve the reactants without interfering with the reaction mechanism.
Mechanism: EDCI-Mediated Amide Coupling
Caption: Workflow for EDCI-mediated amide coupling.
Detailed Laboratory Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 167 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (5-10 mL). Add the amine (1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.44 mL, 2.5 mmol). Stir the solution for 5 minutes at room temperature.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI hydrochloride (230 mg, 1.2 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL) to remove excess base and amine, saturated aqueous NaHCO₃ (2 x 20 mL) to remove excess acid and HOBt, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide.
Table 2: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; steric hindrance; poor nucleophilicity of amine. | Switch to a more powerful coupling agent (e.g., HATU, COMU). Increase reaction temperature to 40-50 °C. Increase reaction time. |
| N-Acylurea Byproduct | Rearrangement of O-acylisourea intermediate. | Ensure HOBt or another additive is used. Add the amine before adding EDCI. |
| Difficult Purification | Water-soluble byproducts (EDU, DIPEA salts). | Perform a thorough aqueous work-up as described. A final wash with water can sometimes help remove residual DMF and salts. |
Application II: Derivatization for Cross-Coupling Reactions
While this compound cannot directly participate in standard cross-coupling reactions, it serves as an excellent precursor for substrates that can. A common strategy in medicinal chemistry involves halogenating the pyridine ring to enable powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4][5]
Synthetic Workflow: From Nicotinic Acid to Biaryl Product
This workflow outlines a two-step process to convert the starting material into a more complex biaryl structure, a common scaffold in pharmaceuticals.
-
Step 1: Halogenation of the Pyridine Ring. The pyridine ring can be brominated or chlorinated, typically at the 5- or 3-position, using reagents like N-Bromosuccinimide (NBS) under radical or acidic conditions. The directing effects of the existing substituents will influence the regioselectivity.
-
Step 2: Suzuki-Miyaura Cross-Coupling. The resulting halo-nicotinic acid derivative is then coupled with an aryl or heteroaryl boronic acid using a palladium catalyst.[5]
Caption: Synthetic pathway for advanced derivatization.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for similar 2-bromopyridine substrates and should be optimized for the specific halogenated derivative of this compound.[5]
Materials:
-
Bromo-2-methoxy-4-methylnicotinic acid (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, 4:1)
Procedure:
-
Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere to prevent catalyst degradation.[4] Purge a reaction vessel by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: To the vessel, add the bromo-nicotinic acid (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (3.0 mmol).
-
Solvent and Catalyst: Add the degassed solvent mixture (10 mL). Bubble argon through the solution for 10-15 minutes. Under a positive pressure of argon, add the palladium catalyst (0.05 mmol).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting halide is consumed (monitor by LC-MS, typically 6-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. The aqueous layer can be acidified with HCl to precipitate the carboxylic acid product, which can then be filtered. The organic layer can be washed, dried, and concentrated. The crude product is typically purified by column chromatography or recrystallization.
Spectroscopic Characterization Guide
Verifying the structure of products derived from this compound is essential. Below are the expected spectroscopic signatures for the parent compound.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | -COOH | δ 12.5-13.5 (s, broad, 1H) | Acidic proton, exchanges with D₂O. |
| Aromatic-H | δ ~8.2 (s, 1H) | Proton on the pyridine ring. | |
| Aromatic-H | δ ~7.0 (s, 1H) | Proton on the pyridine ring. | |
| -OCH₃ | δ ~3.9 (s, 3H) | Methoxy group singlet. | |
| -CH₃ | δ ~2.4 (s, 3H) | Methyl group singlet. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | C=O (acid) | δ ~165-170 | Carboxylic acid carbonyl carbon. |
| Aromatic C | δ ~110-165 | Multiple signals for the pyridine ring carbons. | |
| -OCH₃ | δ ~55 | Methoxy carbon. | |
| -CH₃ | δ ~20 | Methyl carbon. | |
| FT-IR (KBr Pellet) | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H stretching. |
| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid carbonyl stretching. | |
| C=C, C=N stretch | 1550-1620 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | 1200-1300 cm⁻¹ | Aryl ether C-O stretching. |
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is paramount. While specific data for this compound is limited, data from closely related nicotinic acid derivatives should be used to inform handling procedures.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6][8] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
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CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
-
Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
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Al-Dies, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules, 28(18), 6685.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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Scribd. (n.d.). Manufacturing Process Document.
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ChemScene. (n.d.). 2-Methoxy-3-methylisonicotinic acid | 1211581-22-4.
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ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol...
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BLD Pharm. (n.d.). This compound | 1211516-03-8.
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ResearchGate. (n.d.). Cross-coupling reaction between 2-methoxy-4-methylphenol A and...
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Fisher Scientific. (2025). Safety Data Sheet - 2-Methoxynicotinic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
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Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
BOC Sciences. (n.d.). 2-Hydroxy-4-methylnicotinic Acid - CAS 38076-81-2.
-
ResearchGate. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications.
-
Alfa Aesar. (2025). Safety Data Sheet - 4-Methylnicotinic acid hydrochloride.
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Aaron Chemistry. (2024). Safety Data Sheet - 2-Methoxy-3-methylisonicotinic acid.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
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Application Notes and Protocols for 2-Methoxy-4-methylnicotinic Acid in Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-Methoxy-4-methylnicotinic acid as a scaffold in drug discovery. While direct biological activity data for this specific molecule is limited in public literature, the broader class of nicotinic acid derivatives has shown significant promise in various therapeutic areas.[1][2][3] This guide, therefore, presents a strategic framework for evaluating the therapeutic potential of this compound, drawing insights from related and derivative compounds. We will detail a hypothetical screening cascade, provide standardized protocols for key assays, and discuss the scientific rationale behind these experimental choices.
Introduction: The Nicotinic Acid Scaffold in Medicinal Chemistry
Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of compounds in pharmacology and medicinal chemistry.[3][4] Beyond its role as a vitamin, the nicotinic acid moiety serves as a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. These include lipid-lowering, anti-inflammatory, and vasodilatory effects.[5] In the context of modern drug discovery, this scaffold has been successfully incorporated into molecules targeting a range of diseases, from metabolic disorders to cancer.[1][2]
Notably, 2-methylnicotinic acid, a close structural analog of our topic compound, is a key intermediate in the synthesis of ML-120B, a specific ATP-competitive IKKβ inhibitor, and BAY-1082439, an oncology drug candidate.[6] This strongly suggests that modifications to the nicotinic acid core, such as the introduction of methoxy and methyl groups at the 2 and 4 positions, respectively, could yield novel inhibitors of important cellular signaling pathways, particularly those relevant to oncology and inflammation.
This document will therefore focus on a logical, structured approach to unlock the potential of this compound, treating it as a novel chemical entity for screening and development.
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Based on the activities of structurally related nicotinic acid derivatives, we can hypothesize several therapeutic areas where this compound might show promise:
-
Oncology: The link between 2-methylnicotinic acid and an IKKβ inhibitor suggests that our target compound could be explored for its activity against kinases involved in cancer cell proliferation and survival.[6]
-
Inflammatory Diseases: Given that IKKβ is a key regulator of the NF-κB signaling pathway, a cornerstone of the inflammatory response, this compound could be a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Metabolic Diseases: Certain nicotinic acid derivatives have been investigated as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[5] This presents an opportunity to screen this compound for anti-diabetic properties.
-
Neurodegenerative Diseases: Some derivatives have shown potential in models of Alzheimer's disease, opening another avenue for investigation.[2]
Proposed Drug Discovery Workflow: A Screening Cascade
To systematically evaluate this compound, we propose a multi-stage screening cascade. This workflow is designed to first identify any biological activity (hit identification) and then to characterize its mechanism and potency (hit-to-lead).
Figure 1: A proposed screening cascade for the evaluation of this compound.
Experimental Protocols
Here we provide detailed, step-by-step protocols for key assays in the proposed screening cascade.
Protocol 1: In Vitro IKKβ Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
Rationale: Based on the known activity of 2-methylnicotinic acid as a precursor to an IKKβ inhibitor, this is a primary, hypothesis-driven assay.[6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method to quantify the binding of the test compound to the kinase.
Materials:
-
IKKβ kinase, active (e.g., Thermo Fisher Scientific, Cat. No. PV3593)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
TR-FRET Dilution Buffer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation:
-
Add 2.5 µL of 4X test compound or control dilutions to the assay wells.
-
Add 2.5 µL of 4X Eu-Antibody/Kinase mixture to all wells.
-
Add 5 µL of 2X Tracer solution to all wells.
-
-
Incubation: Centrifuge the plate briefly to mix and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| Staurosporine (Control) | IKKβ | TR-FRET Binding | 15 |
| This compound | IKKβ | TR-FRET Binding | Hypothetical Value |
| Derivative 1 (e.g., 5-Chloro) | IKKβ | TR-FRET Binding | Hypothetical Value |
Protocol 2: Cell Viability Assay (MTT Assay)
Rationale: This assay provides an initial assessment of the compound's effect on cell proliferation and cytotoxicity. It is crucial to determine if any observed activity in cell-based assays is due to specific pathway inhibition or general toxicity.
Materials:
-
Human cancer cell line (e.g., HeLa or a relevant line for the target pathway)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Synthesis of a Derivative for SAR Studies
Rationale: Structure-Activity Relationship (SAR) is a cornerstone of lead optimization. The synthesis of derivatives allows for the exploration of how different functional groups affect target affinity and other properties. Based on available literature, a plausible derivative to synthesize is 5-Chloro-2-methoxy-4-methylnicotinic acid, as chlorination of the pyridine ring is a common strategy in medicinal chemistry.[7]
Proposed Synthesis Workflow:
Figure 2: A simplified workflow for the synthesis of a chlorinated derivative for SAR studies.
General Procedure (Hypothetical):
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 5-chloro derivative.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This compound represents an intriguing starting point for a drug discovery program. While direct evidence of its biological activity is not yet widely published, its structural similarity to precursors of known kinase inhibitors and the broad therapeutic relevance of the nicotinic acid scaffold provide a strong rationale for its investigation. The workflows and protocols detailed in this document offer a clear and scientifically rigorous path for researchers to follow. By systematically screening this compound against relevant targets in oncology, inflammation, and metabolic disease, and by initiating early SAR studies, its true potential as a novel therapeutic agent can be effectively evaluated.
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- Electronic Supplementary Inform
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Experimental Guide for 2-Methoxy-4-methylnicotinic Acid in Synthetic Chemistry
Introduction: Unlocking the Potential of a Versatile Nicotinic Acid Derivative
2-Methoxy-4-methylnicotinic acid (CAS No. 1211516-03-8) is a substituted pyridine carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring offers multiple avenues for synthetic modification, making it a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid moiety serves as a primary handle for amide bond formation, a cornerstone reaction in the synthesis of biologically active molecules. This guide provides a comprehensive overview of the essential properties of this compound and detailed, field-proven protocols for its application in amide coupling reactions, a critical step in the synthesis of potential drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a starting material is fundamental to successful reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1211516-03-8 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Storage | Sealed in dry, room temperature |
Spectroscopic Characterization:
While experimentally derived spectra for this specific compound are not widely published in publicly accessible databases, the following tables outline the predicted key signals for ¹H NMR, ¹³C NMR, and IR spectroscopy based on its chemical structure. These predictions are crucial for the initial identification and purity assessment of the compound.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic CH | 7.8 - 8.2 | Doublet |
| Aromatic CH | 6.7 - 7.1 | Doublet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Methyl (-CH₃) | ~2.4 | Singlet |
| Carboxylic (-COOH) | 10.0 - 13.0 | Singlet (broad) |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| Carboxylic Carbonyl (C=O) | 165 - 175 |
| Aromatic C-O | 160 - 165 |
| Aromatic Quaternary C | 145 - 155 |
| Aromatic CH | 135 - 145 |
| Aromatic Quaternary C-CH₃ | 120 - 130 |
| Aromatic CH | 105 - 115 |
| Methoxy Carbon (-OCH₃) | 50 - 60 |
| Methyl Carbon (-CH₃) | 15 - 25 |
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C & C=N Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry, as the amide linkage is a key feature in a vast number of pharmaceuticals. The carboxylic acid group of this compound is readily activated for coupling with a wide range of primary and secondary amines to generate a diverse library of amide derivatives.
Causality of Reagent Selection in Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using coupling reagents. The choice of coupling reagent and additives is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, as well as the desired reaction conditions (e.g., temperature, solvent).
Commonly used coupling reagents fall into several classes, with carbodiimides and phosphonium/uronium salts being the most prevalent.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a less reactive N-acylurea, and racemization can be a concern with chiral substrates.
-
Additives (e.g., HOBt, HOAt): To mitigate the side reactions associated with carbodiimides and to increase reaction rates, additives are often employed. These additives trap the O-acylisourea intermediate to form a more stable and highly reactive activated ester, which then efficiently acylates the amine.
-
Phosphonium/Uronium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents incorporate a HOBt or HOAt moiety and activate the carboxylic acid directly to the corresponding activated ester in a single step. They are generally more efficient and lead to cleaner reactions than carbodiimide/additive combinations, especially for challenging couplings.
The following protocols provide detailed procedures for the amide coupling of this compound with an amine using two common and effective sets of coupling reagents.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a widely used and cost-effective method for amide bond formation.
Workflow Diagram:
EDC/HOBt Amide Coupling Workflow
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DMF (approximately 0.1-0.2 M concentration with respect to the carboxylic acid).
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cold solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent such as EtOAc or DCM (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates.
Workflow Diagram:
HATU Amide Coupling Workflow
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add DIPEA or TEA (3.0 eq.) to the solution and stir.
-
Add HATU (1.1 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid. A color change may be observed.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster with HATU compared to EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, follow the same work-up and purification procedure as described in Protocol 1 (steps 8-11).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of the amide coupling should be diligently monitored by TLC or LC-MS. The disappearance of the limiting reagent (typically the carboxylic acid) and the appearance of the product spot/peak with a different Rf value or retention time are key indicators of a successful reaction.
-
Product Characterization: The identity and purity of the final amide product should be unequivocally confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The obtained data should be consistent with the expected structure of the newly formed amide.
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse amide libraries. The choice of coupling conditions, particularly the selection of the coupling reagent and base, allows for the efficient synthesis of a wide range of derivatives. The protocols provided herein offer robust and reproducible methods for the preparation of amides from this versatile nicotinic acid derivative, paving the way for further exploration of their biological activities in drug discovery programs.
References
-
BuyersGuideChem. 2-Methoxy-4-methyl-nicotinic acid | 1211516-03-8.[Link]
- Google Patents.CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
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NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-.[Link]
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PubChem. 2-Methylnicotinic acid.[Link]
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ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline.[Link]
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ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.[Link]
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RSC Publishing. 4-Substituted nicotinic acids and nicotinamides. Part II. The preparation of 4-methylnicotinamide riboside - Journal of the Chemical Society C: Organic.[Link]
-
The Royal Society of Chemistry. Table of Contents.[Link]
Sources
Topic: Comprehensive Analytical Characterization of 2-Methoxy-4-methylnicotinic acid
An Application Note from the Senior Scientist's Desk
**Abstract
This technical guide provides a suite of robust analytical methodologies for the comprehensive characterization of 2-Methoxy-4-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of structural integrity and purity in drug development, we present detailed, field-proven protocols for identity, purity, and assay determination. The methods detailed herein are designed to be self-validating and are grounded in established pharmacopeial principles and regulatory guidelines. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, offering not just procedural steps but also the scientific rationale behind the chosen analytical strategies.
Foundational Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the cornerstone of logical analytical method development. The structure of this compound, featuring a pyridine core, a carboxylic acid group, and a methoxy group, dictates its behavior in various analytical systems.
The carboxylic acid moiety (pKa ~4-5) and the pyridine nitrogen (pKa ~5-6) make the molecule's overall charge state highly dependent on pH. This is a critical consideration for developing separation methods like HPLC and for sample preparation. The aromatic pyridine ring provides a strong chromophore, making UV-Vis spectrophotometry an excellent technique for detection and quantification.
| Property | Value | Source / Rationale |
| Chemical Structure | PubChem CID: 58167070 | |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 167.05824 Da | PubChem[1] |
| Predicted XlogP | 1.0 | PubChem[1] |
| Predicted pKa (Acidic) | ~4.5 (Carboxylic Acid) | Inferred from nicotinic acid analogues. |
| Predicted pKa (Basic) | ~5.5 (Pyridine Nitrogen) | Inferred from substituted pyridines. |
| UV λmax | ~265-270 nm | Predicted based on the substituted pyridine chromophore. |
Method 1: Purity Profiling and Quantification by HPLC-UV
Principle of Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for a molecule of intermediate polarity like this compound. We employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase is acidified with formic acid; this suppresses the ionization of the carboxylic acid group, ensuring a single analyte state, which leads to sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Diode Array Detector (DAD) monitoring at 268 nm.
-
-
Chromatographic Gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 5 | 95 |
| 17.0 | 1.0 | 5 | 95 |
| 17.1 | 1.0 | 95 | 5 |
| 20.0 | 1.0 | 95 | 5 |
-
System Suitability:
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Ensures injection precision. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
Workflow Visualization
Caption: HPLC-UV workflow for purity analysis.
Method 2: Identity Confirmation by LC-MS
Principle of Method: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like ours, minimizing fragmentation and maximizing the signal of the protonated molecular ion [M+H]⁺. This method is coupled with the HPLC separation described above to provide mass confirmation for the main peak.
Experimental Protocol: LC-MS
-
LC Conditions:
-
Utilize the same HPLC method as described in Section 2. The flow can be split post-column if necessary, though modern MS instruments can handle 1.0 mL/min flow rates.
-
-
Mass Spectrometer Conditions:
-
System: Waters ACQUITY QDa Mass Detector or equivalent.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 15 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Expected Results:
-
The primary peak corresponding to this compound should exhibit a strong ion signal at an m/z corresponding to the protonated molecule.
-
Expected [M+H]⁺: 167.16 (Calculated Exact Mass) + 1.0078 (Proton Mass) = 168.17 m/z .[1]
-
Method 3: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. Together, they can be used to confirm the exact isomeric structure.
Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the analyte and for its exchangeable proton signal, which will not interfere with the analyte signals.
-
Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~13.0 ppm (singlet, 1H): Carboxylic acid proton (broad).[4]
-
~8.2 ppm (doublet, 1H): Aromatic proton at C6 (adjacent to N).
-
~7.0 ppm (doublet, 1H): Aromatic proton at C5.
-
~3.9 ppm (singlet, 3H): Methoxy group (-OCH₃) protons.
-
~2.4 ppm (singlet, 3H): Methyl group (-CH₃) protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of the carboxylic acid and the substituted pyridine ring will give rise to a characteristic pattern of absorption bands.
Protocol: FTIR
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[5]
-
~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[6][7]
-
~1250 cm⁻¹: C-O stretch associated with the carboxylic acid and methoxy group.
-
Strategy for Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose. The validation strategy should be based on the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Conclusion
The analytical methods presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of a validated HPLC-UV method for purity and assay, coupled with definitive structural confirmation by LC-MS, NMR, and FTIR, ensures a high degree of confidence in the material's quality. Adherence to these protocols and the principles of method validation will support robust drug development programs and ensure compliance with global regulatory standards.
References
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ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... Available at: [Link]
-
PubChem, NIH. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093. Available at: [Link]
-
PubChem, NIH. Methyl Nicotinate | C7H7NO2 | CID 7151. Available at: [Link]
-
PubChem, NIH. 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]
-
PMC, NIH. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Available at: [Link]
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Journal of the Chemical Society, Faraday Transactions (RSC Publishing). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Available at: [Link]
-
US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available at: [Link]
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ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]
-
ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]
-
PubChemLite. This compound (C8H9NO3). Available at: [Link]
-
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
BeVital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
FDA.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Journal of Biological Chemistry. Determination of Nicotinic Acid Modifications in the Microbiological Method. Available at: [Link]
-
Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Available at: [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]
-
MDPI. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
BeVital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available at: [Link]
-
Scribd. USP-NF 621 Chromatography. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methoxy-4-methylnicotinic Acid
Abstract
This application note details a highly specific, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-4-methylnicotinic acid. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound in various sample matrices. The described protocol utilizes reversed-phase chromatography with UV detection and has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Nicotinic acid and its derivatives are of significant interest in pharmaceutical and biological research.[5][6][7] As with many active pharmaceutical ingredients (APIs) and their intermediates, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure reproducible and trustworthy results.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Predicted logP | ~1.1 | [2] |
| Predicted pKa | Acidic (carboxylic acid), Basic (pyridine nitrogen) | |
| UV Absorbance | Expected in the range of 260-280 nm |
The predicted logP suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen means that the pH of the mobile phase will be a critical parameter in controlling retention and peak shape. The pyridine ring is the primary chromophore, and based on similar structures like nicotinic acid, a UV detection wavelength in the mid-UV range is appropriate.[8][9]
Experimental Workflow
A visual representation of the analytical workflow is provided below.
Caption: Overall workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and deionized water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation protocol will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample powder.
-
Dissolve the sample in a 50:50 (v/v) mixture of methanol and deionized water to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of the analyte to achieve optimal separation and peak shape.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The moderate polarity of the analyte makes a C18 stationary phase ideal for good retention and separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and symmetrical peak shape. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and is UV transparent at the detection wavelength. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B | A gradient elution allows for the separation of the main analyte from potential impurities with different polarities and ensures the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | This wavelength is chosen based on the UV absorbance of the pyridine chromophore, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The following validation parameters were assessed:
System Suitability
System suitability tests are performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks are present at the retention time of this compound.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations ranging from 1 µg/mL to 100 µg/mL were prepared and injected.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies.
-
Procedure: Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: System suitability parameters should be met, and the results should not be significantly affected by these minor changes.
Data Presentation and Interpretation
Below is a diagram illustrating the relationship between the key validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and has been validated to meet the stringent requirements of the pharmaceutical industry. By following this detailed protocol, researchers and drug development professionals can achieve accurate and reproducible results for this compound.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link]
-
ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 . Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
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Application Note: Unambiguous Structure Confirmation of 2-Methoxy-4-methylnicotinic Acid Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Pharmaceutical Research
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a chemical entity dictates its physicochemical properties, biological activity, and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the elucidation and verification of molecular structures, providing unparalleled insight into the chemical environment of individual atoms.[1] This application note provides a detailed guide for the use of ¹H and ¹³C NMR spectroscopy to confirm the structure of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry.
The strategic placement of the methoxy and methyl groups on the nicotinic acid scaffold can significantly influence its pharmacological properties. Therefore, verifying the intended isomeric structure is critical. This guide will detail the necessary protocols from sample preparation to spectral interpretation, offering a self-validating system for researchers.
Molecular Structure and Atom Numbering
To facilitate a clear correlation between the NMR data and the molecular structure, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
I. Sample Preparation: The Foundation of High-Quality Spectra
Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[2] The following protocol outlines the recommended procedure for preparing a sample of this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial for dissolution
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]
-
Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
-
Sample Transfer:
-
Capping and Labeling:
-
Securely cap the NMR tube.
-
Label the tube clearly with the sample identification.
-
II. NMR Data Acquisition: A Step-by-Step Guide
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.
A. ¹H NMR Spectroscopy Protocol
Objective: To obtain a proton spectrum for identifying the number of unique proton environments, their chemical shifts, integration, and coupling patterns.
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single-pulse (e.g., zg30) | A standard and robust pulse sequence for routine ¹H NMR. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width | 0-15 ppm | A standard range covering most organic protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Referencing | Residual solvent peak or internal standard (TMS)[4] | For DMSO-d₆, the residual peak is at ~2.50 ppm. For CDCl₃, it is at ~7.26 ppm. TMS is set to 0 ppm. |
B. ¹³C NMR Spectroscopy and DEPT Protocol
Objective: To determine the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups using DEPT experiments.
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 100 MHz or higher (corresponding to 400 MHz ¹H) | Provides good sensitivity and resolution for ¹³C nuclei. |
| Pulse Program | Proton-decoupled (e.g., zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each unique carbon. |
| Number of Scans | 1024 or more | The low natural abundance of ¹³C necessitates a higher number of scans for a good signal-to-noise ratio.[3] |
| Relaxation Delay | 2 seconds | Adequate for most carbon nuclei. |
| Spectral Width | 0-200 ppm | A standard range covering most organic carbons. |
| DEPT Experiments | DEPT-90 and DEPT-135 | DEPT-90 shows only CH signals. DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.[5][6][7][8] |
III. Predicted NMR Data and Interpretation
Based on the structure of this compound and known chemical shift values for substituted pyridines, the following ¹H and ¹³C NMR data are predicted.[5][9]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 8.2 - 8.4 | d | 1H | ~5 Hz |
| H-5 | 7.0 - 7.2 | d | 1H | ~5 Hz |
| OCH₃ (C7) | 3.9 - 4.1 | s | 3H | - |
| CH₃ (C8) | 2.3 - 2.5 | s | 3H | - |
| COOH | 12.0 - 13.5 | br s | 1H | - |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C2 | 160 - 165 | No | No |
| C3 | 115 - 120 | No | No |
| C4 | 150 - 155 | No | No |
| C5 | 118 - 122 | Yes | Positive |
| C6 | 148 - 152 | Yes | Positive |
| C7 (OCH₃) | 53 - 57 | No | Positive |
| C8 (CH₃) | 18 - 22 | No | Positive |
| C9 (COOH) | 165 - 170 | No | No |
IV. Data Analysis and Structure Confirmation Workflow
The following workflow outlines the logical steps for analyzing the acquired NMR data to confirm the structure of this compound.
Caption: Workflow for the confirmation of this compound structure using NMR spectroscopy.
Interpretation Steps:
-
¹H NMR Analysis:
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (1:1:3:3:1 for H-6, H-5, OCH₃, CH₃, and COOH, respectively).
-
Chemical Shifts: The aromatic protons (H-5 and H-6) will appear in the downfield region. The methoxy and methyl protons will be singlets in the upfield region. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.
-
Coupling: H-5 and H-6 are expected to be doublets due to coupling with each other. The methoxy and methyl protons are singlets as they have no adjacent protons to couple with.
-
-
¹³C NMR and DEPT Analysis:
-
Number of Signals: The ¹³C spectrum should show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Chemical Shifts: The carbonyl carbon of the carboxylic acid and the aromatic carbons will be in the downfield region, while the methoxy and methyl carbons will be in the upfield region.
-
DEPT Analysis: The DEPT-90 spectrum will confirm the presence of two CH groups (C-5 and C-6). The DEPT-135 spectrum will show these two CH groups and the two CH₃ groups (C-7 and C-8) as positive signals. The absence of negative signals confirms the lack of CH₂ groups. Quaternary carbons (C-2, C-3, C-4, and C-9) will be present in the broadband decoupled ¹³C spectrum but absent in the DEPT spectra.
-
-
Final Confirmation: The collective data from ¹H, ¹³C, and DEPT NMR should be fully consistent with the proposed structure of this compound. Any significant deviation from the predicted data may indicate the presence of impurities or an incorrect isomer. For more complex cases or to further solidify assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
V. Safety Precautions
-
Always handle deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Be aware of the strong magnetic fields around the NMR spectrometer and follow all posted safety guidelines. Ferromagnetic objects should not be brought near the magnet.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubChem. Nicotinic Acid. Retrieved from [Link]
-
BMRB. bmse000104 Nicotinic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
C&EN. (2025, March 4). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
ACD/Labs. Methoxy groups just stick out. Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Organic Chemistry | OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
-
PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. Table of Contents. Retrieved from [Link]
-
YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
SpectraBase. Nicotinic acid. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Derivatization of 2-Methoxy-4-methylnicotinic Acid for Biological Screening
Introduction: The Strategic Importance of the 2-Methoxy-4-methylnicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Within this privileged class of heterocycles, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory to anti-diabetic effects.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and the exploration of diverse pharmacophores, making it a fertile ground for drug discovery campaigns.
This application note focuses on a particularly promising, yet underexplored, scaffold: This compound . The introduction of a methoxy group at the 2-position and a methyl group at the 4-position imparts specific electronic and steric features that can profoundly influence molecular interactions with biological targets. The methoxy group, for instance, can act as a hydrogen bond acceptor and modulate the lipophilicity of the molecule, while the methyl group can provide a crucial hydrophobic interaction or sterically guide the molecule into a specific binding orientation.
The carboxylic acid moiety at the 3-position is the primary handle for derivatization, allowing for the generation of a diverse library of compounds for biological screening. This guide provides a comprehensive overview of robust and versatile protocols for the derivatization of this compound, with a focus on amide bond formation, esterification, and carbon-carbon bond formation via Suzuki coupling. Furthermore, we will explore the rationale behind these derivatizations and suggest relevant biological assays for screening the resulting compound libraries.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any derivatization campaign. While not commercially available in large quantities, this compound can be synthesized in a multi-step sequence from readily available precursors. A plausible and adaptable synthetic route involves the initial synthesis of 2-hydroxy-4-methylnicotinic acid, followed by methylation of the hydroxyl group.
Protocol 1: Synthesis of 2-Hydroxy-4-methylnicotinic Acid
This protocol is adapted from established methods for the oxidation of substituted pyridines.[3]
Reaction Scheme:
Materials:
-
4-methyl-2-hydroxypyridine
-
Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methyl-2-hydroxypyridine in an appropriate volume of water.
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 20 °C.
-
While maintaining vigorous stirring and cooling, slowly add solid potassium permanganate in small portions. The reaction is exothermic, and the temperature should be carefully controlled to stay between 25-30 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
The pH of the solution is then carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a suitable base (e.g., concentrated NaOH solution) to precipitate the crude 2-hydroxy-4-methylnicotinic acid.
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Protocol 2: Methylation of 2-Hydroxy-4-methylnicotinic Acid
The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form.[4][5] Methylation can occur at either the oxygen or nitrogen atom. To selectively obtain the 2-methoxy derivative, specific methylation conditions are required. Using a methylating agent like methyl iodide in the presence of a suitable base is a common strategy.
Reaction Scheme:
Materials:
-
2-Hydroxy-4-methylnicotinic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-hydroxy-4-methylnicotinic acid in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Derivatization Strategies for Biological Screening
The carboxylic acid group of this compound is a versatile functional handle for creating a diverse library of derivatives. The following sections detail key derivatization strategies with step-by-step protocols.
Strategy 1: Amide Coupling for Bioisosteric Replacement and SAR Exploration
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] Converting the carboxylic acid to an amide can significantly alter the molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. Amides are considered bioisosteres of carboxylic acids and can mimic their ability to interact with biological targets.
Workflow for Amide Library Synthesis:
Figure 1: Workflow for the synthesis of an amide library from this compound.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography on silica gel.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Type | Example | Rationale for Inclusion |
| Aliphatic | Cyclopropylamine | Introduces rigidity and explores small hydrophobic pockets. |
| Piperidine | Common heterocyclic motif in bioactive compounds. | |
| Aromatic | Aniline | Explores aromatic interactions and allows for further functionalization. |
| 4-Fluoroaniline | Modulates electronic properties and can improve metabolic stability. | |
| Functionalized | 4-Aminophenol | Introduces a hydrogen bond donor/acceptor group. |
| Glycine methyl ester | Incorporates an amino acid fragment to mimic peptide interactions. |
Strategy 2: Esterification to Modulate Lipophilicity and Cell Permeability
Esterification of the carboxylic acid provides a straightforward method to increase the lipophilicity of the parent compound. This can enhance cell membrane permeability and alter the pharmacokinetic profile of the molecule.
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purification can be achieved by flash column chromatography.
Table 2: Selection of Alcohols for Ester Synthesis
| Alcohol | Resulting Ester | Expected Change in Properties |
| Methanol | Methyl ester | Modest increase in lipophilicity. |
| Ethanol | Ethyl ester | Further increase in lipophilicity. |
| Isopropanol | Isopropyl ester | Introduces steric bulk near the ester linkage. |
| Benzyl alcohol | Benzyl ester | Significant increase in lipophilicity and introduces an aromatic ring. |
Strategy 3: Suzuki Coupling for Scaffold Hopping and Exploration of Novel Chemical Space
To significantly expand the chemical diversity of the library, carbon-carbon bond formation reactions can be employed. The Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a powerful tool for this purpose.[7] To utilize this strategy, the this compound scaffold must first be halogenated.
Workflow for Suzuki Coupling:
Figure 2: General workflow for derivatization via Suzuki coupling.
This protocol assumes the successful synthesis of a halogenated (e.g., 5-bromo- or 6-chloro-) derivative of this compound or its ester.
Materials:
-
Halogenated this compound derivative
-
Desired boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine the halogenated nicotinic acid derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the solvent (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-120 °C for 2-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Screening Strategies
The derivatized library of this compound analogs can be screened against a variety of biological targets based on the known activities of nicotinic acid derivatives.
Anti-inflammatory Assays
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[1]
-
In vitro assays:
-
LPS-stimulated macrophages: Derivatives can be tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Cytokine levels can be quantified by ELISA.
-
Nitric Oxide (NO) production: The inhibition of inducible nitric oxide synthase (iNOS) activity can be assessed by measuring nitrite levels in the culture medium using the Griess reagent.
-
Anti-diabetic Assays
Nicotinic acid has complex effects on glucose metabolism and insulin sensitivity.[2][8] Derivatives can be screened for potential anti-diabetic activities.
-
In vitro assays:
-
α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can lower postprandial glucose levels. The inhibitory activity of the compounds can be determined using colorimetric assays.[2]
-
Glucose uptake in adipocytes or muscle cells: The effect of the derivatives on glucose uptake can be measured in relevant cell lines (e.g., 3T3-L1 adipocytes or L6 myotubes) using radiolabeled glucose.
-
Cytotoxicity Assays
It is crucial to assess the general cytotoxicity of the synthesized compounds to identify non-specific effects and to determine a therapeutic window.
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells and are widely used to assess cell viability and proliferation.[7][9] The compounds can be tested against a panel of cancer cell lines and a non-cancerous cell line to assess both anti-proliferative activity and general toxicity.
Conclusion
The this compound scaffold represents a valuable starting point for the generation of novel compound libraries for biological screening. The derivatization strategies outlined in this application note, including amide coupling, esterification, and Suzuki coupling, provide a robust and versatile toolkit for exploring the structure-activity relationships of this promising heterocyclic system. By combining these synthetic approaches with a well-defined biological screening cascade, researchers can efficiently identify novel lead compounds with potential therapeutic applications in areas such as inflammation, metabolic disorders, and oncology.
References
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
- Kareem, A. M., et al. (2024).
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 335-342.
-
Lumbroso, H., & Pigenet, C. (1968). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[2][9]. Journal of the Chemical Society B: Physical Organic, 492.
- MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983.
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739.
- Mooradian, A. D., & Thurman, J. E. (1991). The short-term effect of nicotinic acid on intermediary metabolism in insulin-dependent diabetes mellitus. Metabolism, 40(11), 1175-1178.
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylnicotinic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. PubChem. Retrieved from [Link]
- Ratto, A., & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 28(32), 6523-6538.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][9]-fused rings. Journal of the Chemical Society B: Physical Organic, 279-289.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 3. 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2 [benchchem.com]
- 4. 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro [1,4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog | MDPI [mdpi.com]
- 8. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methylnicotinic acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-Methoxy-4-methylnicotinic acid. Here, we address common issues related to low yield and product impurities through a series of troubleshooting questions and detailed procedural analysis. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also to build a more robust and reproducible process.
Introduction: The Predominant Synthetic Pathway
The most common and scalable route to this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-chloro-4-methylnicotinate ester with sodium methoxide. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic attack.[1][2]
-
Saponification: Hydrolysis of the resulting 2-methoxy-4-methylnicotinate ester to the final carboxylic acid product.
This guide will focus on troubleshooting issues encountered in this specific pathway.
Visualized Synthetic Workflow
The following diagram outlines the standard two-step synthesis.
Caption: The two-step synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of 2-Chloro-4-methylnicotinate Ester (Step 1)
Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material after the recommended reaction time. What are the primary causes and how can I fix this?
A: This is a common issue often traced back to the reagents or reaction conditions. The SNAr reaction on a pyridine ring is generally efficient but sensitive to several factors.
-
Cause 1: Inactive Nucleophile (Sodium Methoxide). Sodium methoxide is highly hygroscopic. Exposure to atmospheric moisture will convert it to sodium hydroxide and methanol, quenching its nucleophilic strength. Sodium hydroxide is not a potent enough nucleophile to displace the chloride in this reaction.
-
Solution: Use freshly opened, high-purity sodium methoxide. If you suspect the quality of your reagent, consider preparing it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Presence of Water. Any water in the reaction vessel or solvent will consume the sodium methoxide.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous methanol as the solvent. A common practice is to use methanol from a freshly opened bottle or from a solvent purification system.
-
-
Cause 3: Insufficient Temperature or Reaction Time. While the pyridine ring is "activated" for SNAr, the reaction still requires sufficient thermal energy to overcome the activation barrier.[3]
-
Solution: Ensure the reaction mixture reaches and maintains the reflux temperature of methanol (~65 °C). If conversion is still slow, you can cautiously increase the reaction time. Monitor the reaction progress every 2-4 hours using a suitable analytical method (e.g., TLC stained with potassium permanganate). A patent describing a similar procedure suggests adding the starting material dropwise to the methoxide solution while maintaining the temperature below 40°C, followed by a reaction period.[4]
-
-
Cause 4: Inadequate Molar Ratio of Nucleophile. An insufficient amount of methoxide will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of sodium methoxide. A molar ratio of 1.5 to 2.1 equivalents relative to the starting ester is typically effective.[4] See the table below for a summary.
-
Issue 2: Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC, and the final yield of the desired acid is low after purification. What are these byproducts and how can I minimize them?
A: Impurity formation can occur in both the SNAr and hydrolysis steps. Identifying the source is key to mitigation.
-
Cause 1: Hydrolysis of the Ester Group (Side reaction in Step 1). If your sodium methoxide is contaminated with sodium hydroxide (from moisture exposure), it can prematurely hydrolyze the methyl nicotinate ester of either the starting material or the product. This results in the corresponding carboxylic acids (2-chloro-4-methylnicotinic acid or the final product), which can complicate purification.
-
Solution: The primary solution is to ensure strictly anhydrous conditions and high-quality sodium methoxide, as detailed in Issue 1.
-
-
Cause 2: Incomplete Hydrolysis (Step 2). The most common "impurity" is simply unreacted methyl 2-methoxy-4-methylnicotinate.
-
Solution: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH). Extend the reaction time at reflux and monitor by TLC until the starting ester spot has completely disappeared. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters.
-
-
Cause 3: Degradation. Pushing the reaction too hard with excessively high temperatures or prolonged reaction times, especially under strong basic or acidic conditions, can lead to decomposition of the pyridine ring.
-
Solution: Adhere to recommended temperatures. For the hydrolysis step, a temperature of 80-100 °C is typically sufficient. Avoid unnecessarily long reaction times once the reaction has reached completion.
-
Issue 3: Significant Product Loss During Workup and Purification
Q: I see good conversion by TLC, but my isolated yield is very poor. Where am I losing my product?
A: Product loss during workup is a frequent and frustrating cause of low yield, particularly for amphoteric molecules like nicotinic acids.
-
Cause 1: Improper pH control during Acidification. this compound is an amphoteric compound, meaning it can be soluble in both acidic and basic aqueous solutions. To precipitate the product effectively, you must adjust the pH to its isoelectric point (pI).
-
Solution: After hydrolysis, the product exists as its sodium salt in the basic solution. When you add acid (e.g., HCl), you must do so slowly while monitoring the pH. Add acid dropwise with vigorous stirring until you see maximum precipitation. The optimal pH is typically in the range of 3-5. Adding too much acid will re-protonate the pyridine nitrogen, forming the hydrochloride salt, which is often water-soluble, thus preventing precipitation and leading to significant yield loss.[5]
-
-
Cause 2: Inefficient Extraction. If you are performing an extraction, the choice of pH and solvent is critical.
-
Solution: To extract the final acid into an organic solvent (like Ethyl Acetate or DCM), the aqueous layer must first be acidified to the pI to neutralize the carboxylate. If the product remains in the basic aqueous layer as a salt, it will not partition into the organic phase. Conversely, to wash away non-acidic impurities, you can dissolve the crude product in a basic aqueous solution (like NaHCO₃), wash with an organic solvent, and then re-precipitate the product by adding acid.
-
-
Cause 3: Losses during Recrystallization. Using too much solvent during recrystallization is a classic reason for low yield.[6]
-
Solution: Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Perform a test on a small scale to identify the best solvent or solvent system (e.g., Ethanol/Water, Isopropanol).
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing the cause of low yield.
Frequently Asked Questions (FAQs)
Q: What are the critical parameters and quality control checks for starting materials?
A: The two most critical starting materials are the 2-chloro-4-methylnicotinate ester and sodium methoxide.
-
2-chloro-4-methylnicotinate ester: Purity should be >98%. Check for the presence of di-chlorinated or other isomeric impurities by GC-MS or NMR. The presence of any starting material from its own synthesis can introduce downstream impurities.
-
Sodium Methoxide: As discussed, this is the most sensitive reagent. It should be a fine, white, free-flowing powder. Any clumping or discoloration suggests moisture contamination. Use it immediately after opening and handle it in a glovebox or under a stream of inert gas.
Q: Can I use sodium hydroxide directly for the methoxylation reaction?
A: No. Hydroxide is not a strong enough nucleophile to displace the chloride from the electron-deficient pyridine ring under these conditions. It will primarily lead to hydrolysis of the ester if any reaction occurs. You must use a strong nucleophile like methoxide.
Q: Is it possible to perform a one-pot synthesis from the chloro-ester to the final acid?
A: While tempting, it is not recommended. The conditions for the SNAr reaction (anhydrous, strong base) are incompatible with the conditions for saponification (aqueous base). Attempting a one-pot reaction would likely lead to a complex mixture of starting material, intermediate, product, and side products. A sequential, two-step process with workup after the first step provides a much cleaner and higher-yielding route.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from patent literature and established chemical principles.[4][7]
Step 1: Synthesis of Methyl 2-methoxy-4-methylnicotinate
-
Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous methanol (250 mL).
-
Reagent Addition: In a nitrogen atmosphere, carefully add sodium methoxide (11.3 g, 210 mmol, 2.1 eq). Stir until fully dissolved.
-
Reaction: While maintaining the internal temperature below 40 °C, add methyl 2-chloro-4-methyl nicotinate (18.6 g, 100 mmol, 1.0 eq) dropwise over 30 minutes.
-
Reflux: After the addition is complete, heat the mixture to reflux (~65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Neutralize carefully with concentrated HCl to pH ~7. Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (200 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step.
Step 2: Saponification to this compound
-
Setup: To a 500 mL round-bottom flask, add the crude methyl 2-methoxy-4-methylnicotinate from the previous step. Add water (100 mL) and ethanol (50 mL) to aid solubility.
-
Hydrolysis: Add sodium hydroxide pellets (8.0 g, 200 mmol, 2.0 eq). Heat the mixture to reflux (~90 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the ester spot has completely disappeared.
-
Purification: Cool the mixture in an ice bath. Slowly add concentrated HCl (approx. 16.7 mL, 200 mmol) dropwise with vigorous stirring. Monitor the pH, stopping at the point of maximum precipitation (typically pH 3-5).
-
Isolation: Stir the resulting slurry in the ice bath for 1 hour. Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold water (2 x 30 mL), and dry under vacuum to yield the final product.
| Parameter | Recommended Value | Rationale |
| Step 1: SNAr | ||
| NaOMe Equivalents | 1.5 - 2.1 | Ensures complete reaction and compensates for any minor moisture.[4] |
| Solvent | Anhydrous Methanol | Acts as both solvent and reagent source, must be dry. |
| Temperature | Reflux (~65 °C) | Provides sufficient energy for the substitution reaction. |
| Step 2: Saponification | ||
| Base Equivalents | 2.0 - 3.0 | Drives the hydrolysis of the relatively stable ester to completion. |
| Acidification pH | ~3 - 5 | Critical for precipitating the amphoteric product at its isoelectric point. |
References
- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
- 2-Chloro-4-methyl-nicotinic acid. Sigma-Aldrich.
- Method for the preparation of nicotinic acid. Google Patents.
- Method for producing nicotinic acid derivative or salt thereof. Google Patents.
- (2-Methoxy-4-pyridinyl)methanol. Sigma-Aldrich.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Schematic representation of electrooxidation of pyridyl methanol at.... ResearchGate.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
- 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile. PubChem.
- 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. Ambeed.com.
- 2-Chloro-4-methoxynicotinic acid. Sigma-Aldrich.
- 3-Pyridinemethanol. AA Blocks.
-
nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. National Institutes of Health (NIH).
- Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
- 2-hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile. Sigma-Aldrich.
- Method for producing nicotinic acid derivative or salt thereof. Google Patents.
- Supporting Information. Wiley-VCH.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
- Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes. ACS Publications.
- 3-Pyridinecarbonitrile, 2-methoxy-4-methyl-(9CI). Pipzine Chemicals.
- This compound. BLD Pharm.
- 5-Chloro-2-methoxy-4-methylnicotinic acid. BLD Pharm.
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US8039633B2 - Method for producing nicotinic acid derivative or salt thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1873145A1 - Method for producing nicotinic acid derivative or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methoxy-4-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds through a two-step process:
-
Esterification: The commercially available 2-chloro-4-methylnicotinic acid is first converted to its methyl ester, methyl 2-chloro-4-methylnicotinate. This is a standard esterification reaction, often catalyzed by an acid like sulfuric acid in methanol.[1]
-
Methoxylation and Saponification: The crucial step is a nucleophilic aromatic substitution (SNAr) where the chloro group of methyl 2-chloro-4-methylnicotinate is displaced by a methoxide source, typically sodium methoxide, to yield methyl 2-methoxy-4-methylnicotinate.[2] This is followed by the hydrolysis (saponification) of the methyl ester to the final carboxylic acid product.
While this route is well-established for similar pyridine derivatives, it is not without its pitfalls. Several side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Issue 1: Low Yield of the Desired Product
Q: I am getting a low yield of this compound. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reactions or the formation of side products. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Methoxylation: The nucleophilic aromatic substitution reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Reactions with sodium methoxide in methanol are often run at reflux for several hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Reagent Stoichiometry: Use a slight excess of sodium methoxide to drive the reaction to completion. However, a large excess can promote side reactions. A stoichiometry of 1.1 to 1.5 equivalents of sodium methoxide is a good starting point.
-
-
-
Formation of 2-hydroxy-4-methylnicotinic acid (Pyridone): This is a common byproduct resulting from the hydrolysis of the 2-methoxy group or by direct reaction with any residual water with the starting material under basic conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that your methanol and all glassware are thoroughly dried before the reaction. The presence of water can lead to the formation of the corresponding pyridone.[3]
-
Choice of Base: While sodium methoxide is standard, if pyridone formation is a major issue, consider using a non-hydroxide base in a non-aqueous solvent if applicable, though this may require significant process optimization.
-
-
-
Ester Hydrolysis during Methoxylation: If the methoxylation is carried out for an extended period or at very high temperatures, the methyl ester can be partially or fully hydrolyzed to the carboxylic acid under the basic conditions.
-
Troubleshooting:
-
Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the ester is exposed to basic conditions at high temperatures.
-
-
-
Purification Losses: Significant amounts of product can be lost during workup and purification.
-
Troubleshooting:
-
Extraction pH: this compound is amphoteric. During aqueous workup, ensure the pH is carefully adjusted to the isoelectric point of the molecule to minimize its solubility in the aqueous phase before extraction with an organic solvent.
-
Recrystallization Solvent: If purifying by recrystallization, perform small-scale solvent screening to find a system that provides good recovery.
-
-
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product
Q: My final product is contaminated with an impurity that is difficult to separate by column chromatography. What could it be and how do I get rid of it?
A: A common and challenging impurity is the N-oxide of this compound.
-
Cause: The pyridine nitrogen is susceptible to oxidation. This can happen if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures. Some reagents used in earlier steps of a longer synthetic sequence could also be the source.
-
Identification: Pyridine N-oxides often have distinct spectroscopic signatures. In the ¹H NMR spectrum, the aromatic protons, particularly those alpha to the nitrogen, will be shifted downfield compared to the parent pyridine.[4] Mass spectrometry will show a molecular ion peak at M+16.
-
Prevention and Removal:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Deoxygenation: If the N-oxide has formed, it can be reduced back to the pyridine. Common methods include reaction with PCl₃ or PPh₃. However, these reagents are harsh and may affect other functional groups, so this should be considered a rescue operation rather than a standard step.
-
Issue 3: I have a significant amount of a water-soluble byproduct.
Q: After my reaction, I'm finding a substantial amount of a byproduct that remains in the aqueous layer during extraction. What is it likely to be?
A: This is very likely to be 2-hydroxy-4-methylnicotinic acid (the pyridone form).
-
Cause: As mentioned in Issue 1, this arises from the hydrolysis of the 2-methoxy group. The pyridone tautomer is significantly more polar and acidic than the desired product, leading to its high water solubility, especially in basic or neutral aqueous solutions.
-
Identification: This compound can be identified by LC-MS analysis of the aqueous layer. It will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen.
-
Prevention: The most effective preventative measure is to ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the methoxylation step?
A1: Sodium methoxide is the most common and effective base for this transformation. It serves as both the nucleophile and the base. It is typically used as a solution in methanol or generated in situ by adding sodium metal to anhydrous methanol.
Q2: Can I perform the methoxylation directly on 2-chloro-4-methylnicotinic acid without prior esterification?
A2: While theoretically possible, it is generally not recommended. The carboxylic acid group is acidic and will be deprotonated by the sodium methoxide. This can lead to complications, including potential decarboxylation at high temperatures and solubility issues. The esterified starting material is more soluble in organic solvents and does not have the acidic proton, leading to a cleaner reaction.
Q3: At what temperature should I be concerned about decarboxylation?
A3: Decarboxylation of nicotinic acids generally requires high temperatures, often above 200 °C.[5] Under the typical refluxing methanol conditions for methoxylation (around 65 °C), significant decarboxylation is unlikely. However, if you are performing the reaction in a higher boiling solvent or using microwave heating, this side reaction becomes a possibility.
Q4: What are the best practices for monitoring the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material (methyl 2-chloro-4-methylnicotinate). Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.[6][7]
Visualizing the Reaction and Side Products
Main Synthetic Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Key potential side reactions during the synthesis.
Quantitative Data Summary
The following table provides a general overview of reaction conditions and their impact on the synthesis. Optimal conditions should be determined empirically for your specific setup.
| Parameter | Recommended Range | Potential Issues with Deviation |
| Esterification | ||
| Temperature | Reflux (Methanol) | Lower temp: slow reaction. Higher temp: potential side reactions. |
| Catalyst (H₂SO₄) | Catalytic amount | Too much: charring. Too little: slow reaction. |
| Methoxylation | ||
| NaOCH₃ (equiv.) | 1.1 - 1.5 | < 1: Incomplete reaction. > 2: Increased side products. |
| Temperature | Reflux (Methanol) | Lower temp: slow reaction. Higher temp: ester hydrolysis. |
| Water Content | < 0.1% | High water content leads to pyridone formation. |
| Saponification | ||
| NaOH (equiv.) | 1.1 - 2.0 | < 1: Incomplete hydrolysis. > 3: Difficult workup. |
| Temperature | Room Temp to 60 °C | High temp: potential decomposition or other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-4-methylnicotinate
-
To a stirred solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-chloro-4-methylnicotinate, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of this compound
-
To a solution of methyl 2-chloro-4-methylnicotinate (1.0 eq) in anhydrous methanol (10-20 mL per gram of ester), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and add water (5 mL per gram of starting ester).
-
Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours or until the saponification is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of ~4-5. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
References
- Allias, C., et al. (2010). Metal-Free Michael-Addition-Induced Three-Component Reaction for the Regioselective Synthesis of Highly Functionalized Pyridines: Scope, Mechanistic Investigations and Applications. Chemistry – A European Journal, 16(18), 5306-5317.
- Royal Society of Chemistry. (2022).
-
PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Retrieved January 26, 2026, from [Link].
- Snieckus, V., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6532–6535.
- Reddy, G. S., et al. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 88, 197-203.
- Zhejiang University. (2009).
- Reutov, O. A., et al. (1987). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Pharmaceutical Chemistry Journal, 21, 441–443.
- Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 13-24.
- Nguyen, H. V. L., et al. (2018). Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra. Physical Chemistry Chemical Physics, 20(3), 1599-1606.
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3025.
- Cantamessa, S., et al. (2022).
- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Bayer AG. (1990). Process for the production of 2-hydroxypyridine. US4942239A.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). 2-Methoxy Pyridine.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Methoxy-4-methylnicotinic Acid
Welcome to the Technical Support Center for the purification of crude 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized the following information to ensure scientific accuracy and provide field-proven insights.
I. Understanding the Purification Challenge
This compound is a substituted pyridine carboxylic acid, a class of compounds often encountered in pharmaceutical synthesis. The purification of this molecule is critical as impurities can significantly impact downstream applications, including biological activity and safety profiles. The choice of purification method depends on the nature and quantity of impurities, which are often related to the synthetic route employed.
Potential Impurities
Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of side reactions: These can include isomers, over-methylated or demethylated species, or products from hydrolysis.[1]
-
Reagents and catalysts: Residual reagents, catalysts, or their decomposition products.
-
Solvents: Residual solvents from the reaction or initial work-up.
A preliminary purity assessment of the crude material is highly recommended to devise an effective purification strategy. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[2][]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point and separates as a liquid. This is a common issue with compounds that have melting points lower than the boiling point of the chosen solvent.
Causality & Solution:
-
High Solute Concentration: The concentration of your compound might be too high. Try diluting the solution with more of the hot solvent.
-
Inappropriate Solvent: The solvent may be too nonpolar. For nicotinic acid derivatives, which possess both polar (carboxylic acid, pyridine nitrogen) and nonpolar (methyl, methoxy) groups, a solvent system with balanced polarity is often required.[1]
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Two-Solvent System: A two-solvent recrystallization can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.[4] For this compound, a good starting point would be a polar solvent like ethanol or methanol as the "good" solvent, and a nonpolar solvent like hexanes or water as the "poor" solvent.[1][5]
Q2: I have poor recovery of my purified product after recrystallization. How can I improve the yield?
A2: Low recovery is a common challenge in recrystallization and can be attributed to several factors.
Causality & Solution:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.[4]
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.
-
Solubility in the Chosen Solvent: Your compound may still have significant solubility in the solvent even at low temperatures. A different solvent or a two-solvent system might be necessary to reduce its solubility at colder temperatures.
Column Chromatography Issues
Q3: I am getting poor separation of my compound from impurities on a silica gel column. What can I do?
A3: Poor separation in column chromatography can be due to an inappropriate mobile phase, improper column packing, or overloading of the column.
Causality & Solution:
-
Mobile Phase Polarity: The polarity of the eluent is crucial. For nicotinic acid derivatives, a gradient elution is often effective. You can start with a less polar solvent system and gradually increase the polarity. Based on literature for similar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) or petroleum ether (PE) and ethyl acetate (EA) could be a good starting point.[6] A typical gradient might start with 100% DCM and gradually increase the percentage of MeOH.
-
Column Overloading: Loading too much crude material onto the column will result in broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Tailing: Nicotinic acids can sometimes "tail" on silica gel due to the interaction of the acidic proton with the silica. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can often mitigate this issue by protonating the silica surface and reducing strong interactions.
Q4: My compound is not eluting from the silica gel column.
A4: If your compound is not eluting, it is likely too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.
Causality & Solution:
-
Insufficiently Polar Mobile Phase: The mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of your eluent. For instance, if you are using a PE/EA mixture, increase the proportion of EA. If you are using DCM/MeOH, increase the percentage of MeOH. A final flush with a highly polar solvent like 10-20% MeOH in DCM may be necessary.
-
Strong Acidic Interaction: The carboxylic acid group can strongly interact with the silica. As mentioned previously, adding a small amount of a volatile acid to the eluent can help in these cases.
III. Frequently Asked Questions (FAQs)
Q5: What is the best single solvent for recrystallizing crude this compound?
A5: While the optimal solvent must be determined experimentally, good starting points for substituted nicotinic acids include polar protic solvents. Based on the purification of similar phenolic and carboxylic acid-containing compounds, ethanol or isopropanol are excellent candidates.[5] These solvents are likely to dissolve the compound when hot and have reduced solvating power when cold. Water could also be explored, potentially in a mixed solvent system. A systematic solvent screening is the most reliable approach to identify the ideal solvent.
Q6: How do I perform a solvent screening for recrystallization?
A6: A small-scale solvent screening can save a significant amount of material and time.
Q7: Can I use activated carbon to decolorize my product?
A7: Yes, if your crude product has a distinct color, it may be due to highly conjugated impurities. Activated carbon can be effective in removing these. However, it should be used judiciously as it can also adsorb your desired product, leading to lower yields. Use a minimal amount (e.g., 1-2% w/w of your crude product) and add it to the hot solution before filtration.
Q8: What analytical techniques should I use to confirm the purity of my final product?
A8: A combination of techniques is recommended for a comprehensive purity assessment.
-
HPLC: To determine the percentage purity and detect non-volatile impurities.[7]
-
NMR (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
IV. Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
This protocol provides a general procedure for recrystallization. The optimal solvent and volumes should be determined through a solvent screening.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add hot ethanol dropwise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for column chromatography. The mobile phase composition should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point for TLC analysis could be a 95:5 mixture of DCM:MeOH.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If a stronger solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the less polar composition determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the impurities and product do not separate well with a single eluent system (isocratic elution), gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in DCM).
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
V. Data Summary
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Recrystallization | Solvent choice, cooling rate, temperature | High purity for crystalline solids, scalable | Can have lower yields, not suitable for all compounds (oils) |
| Column Chromatography | Stationary phase, mobile phase, column dimensions | Applicable to a wide range of compounds, good for complex mixtures | Can be time-consuming, requires larger solvent volumes |
VI. References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.). Retrieved January 26, 2026, from
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved January 26, 2026, from [Link]
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES, Vol. 65, No. 12.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analytical Methods - OPUS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved January 26, 2026, from [Link]
-
Purification Techniques | Column Selection for Chromatography - Bio-Link. (n.d.). Retrieved January 26, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 26, 2026, from [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 26, 2026, from [Link]
-
Integrity and Purity Methods | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. (2019). Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Methoxy-4-methylnicotinic acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of impurities from 2-Methoxy-4-methylnicotinic acid. Drawing from established synthetic routes and purification principles, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction: Understanding the Origin of Impurities
The purity of this compound is paramount for its successful application in pharmaceutical synthesis and other research endeavors. Impurities can arise from various sources, primarily the synthetic route employed for its preparation. The two most common pathways to this molecule are:
-
Methoxylation of a 2-chloro-4-methylnicotinic acid precursor: This route involves the nucleophilic substitution of a chlorine atom with a methoxy group.
-
Methylation of 2-hydroxy-4-methylnicotinic acid: This method introduces a methyl group to the hydroxyl functionality.
Each pathway presents a unique profile of potential impurities that can co-crystallize or be carried through the work-up process, impacting yield and final product quality. This guide will address the specific challenges associated with impurities derived from these synthetic origins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Q1: My final product of this compound has a persistent yellow color. What is the likely cause and how can I remove it?
A: A yellow tint in the final product often indicates the presence of chromophoric impurities. In the context of nicotinic acid derivatives synthesized via oxidation, residual nitro-compounds or other colored byproducts can be the culprits.[1]
-
Expert Insight: For crude, yellow nicotinic acid, a simple yet effective preliminary purification step is to melt the crude product and hold it in a molten state for a few minutes before proceeding with recrystallization. This process can help to thermally degrade some colored impurities.[1] Following this, a single recrystallization, potentially with the aid of activated carbon, is often sufficient to yield a colorless product.[1]
Troubleshooting Table for Discoloration
| Observation | Potential Cause | Recommended Action |
| Yellow to brown solid | Residual starting materials or polymeric byproducts | Melt the crude product before recrystallization. Use activated carbon during recrystallization. |
| Off-white or tan crystals | Minor impurities | A second recrystallization from a suitable solvent system should suffice. |
Q2: I am observing a significant amount of unreacted 2-chloro-4-methylnicotinic acid in my product after the methoxylation reaction. How can I efficiently remove it?
A: The presence of the starting material, 2-chloro-4-methylnicotinic acid, is a common issue arising from incomplete reaction. Due to the similar structures of the starting material and the product, separation can be challenging.
-
Expert Insight: An acid-base extraction is a highly effective method to separate these two compounds based on the subtle differences in their acidity. While both are carboxylic acids, their pKa values might differ slightly, or their salts may exhibit different solubilities.
Q3: After methylation of 2-hydroxy-4-methylnicotinic acid, I suspect the presence of the isomeric N-methylated byproduct. How can I confirm its presence and remove it?
A: The starting material, 2-hydroxy-4-methylnicotinic acid, exists in tautomeric equilibrium with 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Methylation can occur on both the oxygen and nitrogen atoms, leading to the desired O-methylated product and the undesired N-methylated isomer.
-
Expert Insight: Chromatographic techniques are generally the most effective for separating isomers. Thin Layer Chromatography (TLC) can be used for initial assessment, followed by preparative column chromatography for separation. High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool to quantify the level of isomeric impurity.
Purification Workflow Diagram
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-methylnicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route commences with a substituted pyridine, followed by a series of transformations to introduce the desired functional groups. This guide will focus on a three-step synthesis starting from 2-chloro-4-methylpyridine, which involves:
-
Methoxylation: Nucleophilic aromatic substitution to replace the chloro group with a methoxy group.
-
Oxidation: Selective oxidation of the methyl group at the 4-position to a carboxylic acid.
-
Purification: Isolation and purification of the final product.
This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the chemical transformations.
II. Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for each stage of the synthesis.
Step 1: Synthesis of 2-Methoxy-4-methylpyridine
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-methylpyridine with a methoxy group using sodium methoxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methylpyridine | 127.57 | 12.76 g | 0.1 |
| Sodium Methoxide | 54.02 | 6.48 g | 0.12 |
| Anhydrous Methanol | 32.04 | 100 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add 2-chloro-4-methylpyridine dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxy-4-methylpyridine.
Step 2: Synthesis of this compound
This step involves the oxidation of the methyl group of 2-methoxy-4-methylpyridine to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxy-4-methylpyridine | 123.15 | 12.32 g | 0.1 |
| Potassium Permanganate (KMnO4) | 158.03 | 31.6 g | 0.2 |
| Water | 18.02 | 200 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | As needed | - |
Procedure:
-
In a large round-bottom flask, suspend 2-methoxy-4-methylpyridine in water.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add potassium permanganate in small portions. The reaction is exothermic, so control the addition rate to maintain the temperature below 90 °C.
-
After the addition is complete, continue heating and stirring for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) byproduct.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 3: Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: My methoxylation reaction is sluggish and gives a low yield. What could be the problem?
-
A1: Incomplete reaction: Ensure you are using a sufficient excess of sodium methoxide (typically 1.1 to 1.2 equivalents). You can also try increasing the reflux time. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
A1: Moisture: The presence of water can consume the sodium methoxide. Ensure you are using anhydrous methanol and that your glassware is properly dried. Running the reaction under an inert atmosphere is highly recommended.[1][2]
-
A1: Purity of starting material: Impurities in the 2-chloro-4-methylpyridine can interfere with the reaction. Consider purifying the starting material if its purity is questionable.
Q2: During the oxidation with KMnO4, I observe a dark brown precipitate, but the yield of my desired acid is low. What is happening?
-
A2: Incomplete oxidation: The brown precipitate is manganese dioxide (MnO2), a byproduct of the reaction. A low yield of the acid could indicate that the oxidation did not go to completion. Ensure that you are using a sufficient amount of KMnO4 (at least 2 equivalents) and that the reaction is heated for an adequate amount of time. Adding the KMnO4 in small portions can help maintain the reaction's efficacy.[3]
-
A2: Over-oxidation: While less common for the pyridine ring itself under these conditions, aggressive heating or too rapid addition of KMnO4 could potentially lead to degradation of the starting material or product. Maintain the temperature in the recommended range.
-
A2: Work-up issues: Ensure that you are acidifying the filtrate to the correct pH to precipitate the carboxylic acid. The isoelectric point of nicotinic acid derivatives is crucial for their precipitation.
Q3: The final product is off-white or yellowish. How can I improve its color?
-
A3: Impurities from oxidation: The oxidation step can sometimes produce colored byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
A3: Incomplete removal of MnO2: Ensure that the manganese dioxide is thoroughly removed by filtration after the oxidation step. Washing the filter cake with hot water can help recover any adsorbed product.
-
A3: Recrystallization solvent: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water, or acetone and water, might be more effective at excluding certain impurities than water alone. A patent for the synthesis of pure white 2-chloronicotinic acid suggests that careful control of precipitation and recrystallization is key to obtaining a colorless product.[4]
Q4: Are there any alternative oxidizing agents I can use for the methyl group oxidation?
-
A4: Yes, several other oxidizing agents can be used. While potassium permanganate is common, other options include:
-
Nitric Acid: Oxidation with nitric acid is a classic method for converting methylpyridines to nicotinic acids.[5] However, this method often requires harsh conditions and can generate NOx gases.
-
Ozone: Ozonolysis can also be an effective method for this transformation, as described in a patent for the synthesis of 2-chloronicotinic acid.[6]
-
Catalytic Air Oxidation: Some industrial processes use vanadium-based catalysts for the vapor-phase oxidation of picolines with air.
-
Q5: What is the key to a successful nucleophilic aromatic substitution on the pyridine ring?
-
A5: The success of this reaction depends on the activation of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. In the case of 2-chloro-4-methylpyridine, the chloro group at the 2-position is activated for substitution.[7] The choice of a strong nucleophile like sodium methoxide is also crucial for an efficient reaction.
V. References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link][8]
-
Nelson, D. A. (1983). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. Wyoming Water Research Center, University of Wyoming. [Link][2]
-
Ishenin, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office. [3]
-
Wang, L., Yu, Q., Liu, L., & Zhao, H. (2019). Electronic Supplementary Information: Synthesis and Modification of Polymers by Thiol-Phenylsulfone Substitution Reaction. The Royal Society of Chemistry. [Link][1]
-
CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.). Retrieved January 26, 2026, from [6]
-
US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents. (n.d.). Retrieved January 26, 2026, from [4]
-
Ahmadi, S., Khorshidi, S., & Kiasat, A. R. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link][7]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved January 26, 2026, from [Link][5]
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- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Technical Support Center: Purification of 2-Methoxy-4-methylnicotinic acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on achieving high-purity 2-Methoxy-4-methylnicotinic acid. We will explore common purification challenges and provide robust, field-proven protocols to overcome them. Our approach is grounded in explaining the causal mechanisms behind each experimental step, ensuring you can adapt these methods to your specific context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product is an off-white or yellowish solid with a broad melting point range. What are the likely impurities and the best initial purification strategy?
Answer: A discolored product with a wide melting point range strongly indicates the presence of impurities. The most common culprits are residual starting materials, reagents, or chromophores (colored compounds) generated from side reactions during synthesis.
The most effective initial strategy for purifying carboxylic acids is Acid-Base Extraction . This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[1][2] The carboxylic acid is converted into its water-soluble salt form with a weak base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by re-acidification, causing it to precipitate in a purer form.[3]
Causality: The key is the reversible conversion between the water-insoluble neutral acid and the water-soluble carboxylate salt. Most organic impurities (like unreacted esters or aromatic precursors) lack this acidic proton and will remain in the organic phase, allowing for a clean separation.
Q2: My primary impurity is the unreacted starting material, methyl 2-methoxy-4-methylnicotinate. Will recrystallization be sufficient to remove it?
Answer: While recrystallization can be effective, it may not be the most efficient method if the ester impurity is present in significant quantities, as its solubility properties might be similar to the desired acid. Acid-base extraction is the superior choice here.
Expertise & Experience: Using a weak base like sodium bicarbonate (NaHCO₃) is critical. It is basic enough to deprotonate the carboxylic acid (pKa ≈ 4-5) but not strong enough to significantly hydrolyze the ester back to the acid, which would reduce your yield.[2] A strong base like sodium hydroxide (NaOH) should be avoided as it would readily saponify the ester, complicating the purification.
Following the acid-base extraction, a final recrystallization step can then be performed to achieve very high purity (>99.5%).
Q3: After initial purification, my product remains slightly yellow. How can I remove these persistent color impurities?
Answer: A persistent yellow hue often points to trace amounts of highly conjugated or oxidized species that are difficult to remove by extraction alone. For this, recrystallization with activated carbon is the standard and most effective method.[4]
Mechanism: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb large, flat, aromatic chromophores.
Protocol Insight:
-
Dissolve your crude this compound in a suitable hot solvent (see Table 1).
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Stir and gently boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to obtain pure, decolorized crystals.[4]
Q4: HPLC analysis reveals small, closely eluting peaks. What is the best high-resolution purification technique?
Answer: When dealing with impurities that have very similar polarity and functional groups to your target compound (e.g., isomers or demethylated analogues), neither extraction nor simple recrystallization may provide adequate separation. In this case, silica gel column chromatography is the recommended high-resolution technique.[5]
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). Even minor differences in polarity can be exploited to achieve separation. For a carboxylic acid, the key is to choose a mobile phase that suppresses the ionization of the acid group, which would otherwise cause severe tailing on the silica gel. This is typically achieved by adding a small amount of acetic or formic acid to the eluent.[6]
A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.5-1% acetic acid added.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the observed nature of the crude product.
Caption: Decision tree for selecting the optimal purification method.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude acid.
Caption: Workflow diagram for the acid-base extraction protocol.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release CO₂ pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid.
-
Wash: Combine all aqueous extracts in the separatory funnel. Add a small amount of the original organic solvent (e.g., ethyl acetate) and shake to wash away any remaining neutral impurities. Discard the organic wash.
-
Precipitation: Transfer the aqueous solution to a beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper). A white precipitate of the purified product should form.[3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is ideal for a final "polishing" step to achieve high crystalline purity or for decolorization.
Methodology:
-
Solvent Selection: Choose an appropriate solvent using the data in Table 1. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves. Add more solvent in small portions if needed, aiming for a saturated hot solution.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This prevents the product from crystallizing prematurely.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Suitability for this compound | Pros | Cons |
| Ethanol/Water | Excellent | High recovery, forms good crystals, effective for a range of polarities.[7] | Requires careful optimization of the solvent ratio. |
| Ethyl Acetate | Good | Dissolves many organic impurities, relatively volatile for easy removal. | May not be a poor enough solvent when cold, potentially lowering yield. |
| Water | Moderate | Good for removing inorganic salts, inexpensive, and non-toxic.[4] | Solubility may be low even when hot; risk of oiling out if cooled too quickly. |
| Methanol | Good | High dissolving power. | Often too good a solvent, leading to lower recovery unless an anti-solvent is used. |
Table 1: Comparison of common recrystallization solvents.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product?
Answer: A combination of methods provides the most comprehensive assessment of purity.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural identity.[9]
| Method | Principle | Information Provided |
| HPLC-UV | Separation based on polarity. | Provides quantitative purity as a percentage of the total peak area at a specific UV wavelength.[8] |
| ¹H and ¹³C NMR | Nuclear spin in a magnetic field. | Confirms the chemical structure and can reveal impurities if their signals are visible. Quantitative NMR (qNMR) can provide absolute purity. |
| LC-MS | HPLC separation followed by mass analysis. | Confirms the molecular weight of the main peak and provides molecular weights for impurity peaks, aiding in their identification.[9] |
Table 2: Key analytical techniques for purity and identity confirmation.
Q2: How should I store purified this compound to ensure its stability?
Answer: Like many nicotinic acid derivatives, this compound is generally stable. However, to prevent potential degradation over long periods, it should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Refrigeration (e.g., at 4°C) is recommended for long-term storage, especially for analytical standards.[10] While solid-state degradation is slow, exposure to high humidity or reactive atmospheres should be avoided. For solutions, storage at 4°C in glass containers is preferable to prevent both chemical degradation and absorption to container surfaces.[10]
References
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5199. Available at: [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
Al-Abed, Y., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2939. Available at: [Link]
-
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry, 38(5), 539-48. Available at: [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC psychiatry, 8, 83. Available at: [Link]
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Integrity and Purity Methods. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Methoxy-4-methylnicotinic Acid
Welcome to the Technical Support Center for the purification of 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven protocol and troubleshooting advice for the successful recrystallization of this compound. Our approach is grounded in established chemical principles and validated through extensive laboratory practice.
Understanding the Molecule and the Process
This compound is a substituted pyridine carboxylic acid. The presence of the carboxylic acid and the pyridine ring dictates its polarity and solubility, making solvent selection a critical first step. Recrystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1] The goal is to dissolve the impure solid in a hot solvent and then allow it to cool, promoting the formation of pure crystals while the impurities remain dissolved in the mother liquor.[1][2]
Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of this compound. It is based on the known solubility characteristics of similar nicotinic acid derivatives and general principles for recrystallizing carboxylic acids.[3][4]
Step-by-Step Methodology
-
Solvent Selection: Based on the polarity of the molecule, a mixed solvent system of ethanol and water is recommended. Ethanol should readily dissolve the compound, while water will act as an anti-solvent to induce crystallization upon cooling.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[2]
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove any solid contaminants. To prevent premature crystallization in the funnel, it's advisable to use a stemless funnel and keep the filtration apparatus hot.[5]
-
Inducing Crystallization:
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Growth:
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[7]
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is lower than the melting point of the solute. The solution is supersaturated. | Re-heat the solution and add more of the primary solvent (ethanol) to decrease saturation. Ensure a slower cooling rate. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[6] |
| Crystals form too quickly. | The solution was cooled too rapidly. | Re-heat the solution to redissolve the crystals and allow it to cool more slowly. This will result in larger and purer crystals.[6] |
| Low recovery of the purified product. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crystals were washed with a solvent in which they are too soluble. | Minimize the amount of hot solvent used for dissolution. Ensure the wash solvent is ice-cold.[8] |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A: An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point due to the presence of the carboxylic acid and pyridine moieties.[3]
Q2: How do I choose the right solvent ratio in a mixed solvent system?
A: The key is to find a ratio where the compound is soluble in the hot mixture but precipitates upon cooling. A good method is to dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise at the boiling point until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate before cooling.
Q3: My compound is still impure after one recrystallization. What should I do?
A: A second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice.[6] Alternatively, if impurities are significantly different in polarity, column chromatography may be a more effective purification method.
Q4: Can I use other solvents for the recrystallization?
A: Yes, other polar solvents such as methanol, acetone, or acetonitrile could be effective.[9] Small-scale solubility tests are recommended to determine the best solvent or solvent system for your specific sample and impurity profile. For nicotinic acid derivatives, water and ethanol are often effective and readily available choices.[4]
Q5: How does the pH of the solution affect the recrystallization of nicotinic acids?
A: The pH can significantly influence the solubility and crystal form of nicotinic acid derivatives.[10] For this compound, maintaining a slightly acidic to neutral pH is generally advisable to keep the carboxylic acid group protonated and less water-soluble. Extreme pH values could lead to salt formation, which would alter the solubility characteristics.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Cislak, F. E. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.
-
LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. Available from: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Available from: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]
-
ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
- Google Patents. (1984). Process for the purification of nicotinic acid amide I.
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Colorado Boulder. Crystallization Solvents. Available from: [Link]
-
ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]
-
Jetir.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available from: [Link]
-
University of Massachusetts. Recrystallization. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Column chromatography for 2-Methoxy-4-methylnicotinic acid purification
Welcome to the technical support center for the column chromatography purification of 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.
Understanding the Challenge: The Analyte
This compound is a polar, acidic molecule. Its key structural features—a carboxylic acid, a pyridine ring, and a methoxy group—dictate its behavior on a silica gel stationary phase. The primary challenge is mitigating the strong, often irreversible, binding of the acidic proton to the polar silica surface, which can lead to significant peak tailing and poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) is the most common and cost-effective choice for this type of normal-phase separation.[1] Given the analyte's acidic nature, the inherent acidity of silica gel can be leveraged, provided the mobile phase is correctly modified. For particularly challenging separations where standard silica fails, alternative polar stationary phases like alumina (neutral or acidic) could be considered, though method development would be required.[2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is critical and should be guided by Thin Layer Chromatography (TLC).[3]
-
Principle: You need a solvent system that can effectively compete with the analyte for binding sites on the silica gel.[2] For a polar compound like ours, a binary system of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol) is a good starting point.
-
The Critical Additive: The key to success is adding a small percentage (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[4][5] This suppresses the ionization of the analyte's carboxylic acid group (R-COOH vs. R-COO⁻). A protonated, neutral molecule will have a much cleaner interaction with the silica, drastically reducing peak tailing.[6]
-
TLC Goal: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[7] This range typically provides the best separation on a column.
Q3: Should I use a gradient or isocratic elution?
A3: This depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation between your product and impurities with one solvent system, isocratic elution is simpler and sufficient.
-
Gradient Elution (Increasing Polarity Over Time): If your crude material contains both significantly less polar and more polar impurities, a solvent gradient is more efficient.[8] You can start with a lower polarity mobile phase to elute non-polar impurities first, then gradually increase the percentage of the polar solvent to elute your product and finally any highly polar contaminants.
Master Protocol: Column Chromatography of this compound
This protocol assumes a standard glass column for flash chromatography.
Step 1: Mobile Phase Selection via TLC
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane/methanol).
-
Prepare several eluent systems for testing. Start with mixtures of Dichloromethane (DCM) and Methanol (MeOH) and add 1% acetic acid to each.
-
Example Test Systems: 98:2 DCM/MeOH + 1% AcOH; 95:5 DCM/MeOH + 1% AcOH; 90:10 DCM/MeOH + 1% AcOH.
-
-
Spot your crude material on a silica TLC plate and develop the plate in your chosen solvent systems.[9]
-
Visualize the plate under UV light (the pyridine ring is UV active). Select the system that provides an Rf of ~0.3 for the product spot and good separation from impurities.
Step 2: Column Packing (Slurry Method)
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[10]
-
In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase. Use approximately 40-60g of silica for every 1g of crude material.
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a stable bed.[11] It is crucial to avoid cracks or air bubbles.[1]
-
Once packed, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[11]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry. [12]
Step 3: Sample Loading
-
Dissolve your crude this compound in a minimal amount of a strong solvent (like DCM/MeOH) or the mobile phase itself.
-
Carefully apply the dissolved sample solution to the top of the column using a pipette, allowing it to absorb into the sand layer.[13]
-
Rinse the flask with a tiny amount of mobile phase and add it to the column to ensure all the material is transferred.
Step 4: Elution and Fraction Collection
-
Carefully fill the top of the column with your mobile phase.
-
Apply gentle, consistent air pressure to begin eluting the compounds.
-
Begin collecting fractions immediately. The size of your fractions should be appropriate for the column size (a common rule of thumb is ~10% of the column volume).[12]
-
Monitor the separation by spotting every few fractions on a TLC plate.
Step 5: Analysis and Product Isolation
-
Develop the TLC plates of your collected fractions.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate Mobile Phase: The polarity is too high, causing all compounds to elute quickly, or too low, resulting in broad, overlapping bands. | Re-optimize the mobile phase using TLC. Aim for a lower polarity system (less methanol) to increase retention and improve separation. Consider a different solvent system (e.g., Ethyl Acetate/Hexanes + 1% AcOH). |
| 2. Column Overload: Too much crude material was loaded onto the column for the amount of silica used. | Use a larger column with more silica gel. A general ratio is 40-60:1 silica-to-sample by weight. | |
| 3. Poor Packing: The presence of channels or cracks in the silica bed leads to an uneven solvent front. | Repack the column carefully, ensuring a homogenous slurry and consistent pressure during packing.[11] | |
| Product Tailing (Streaking) | 1. Insufficient Acid Modifier: The primary cause for acidic compounds. The carboxylate anion is interacting too strongly with silica.[14] | Increase the concentration of acetic or formic acid in the mobile phase to 1.5% or 2.0%. Ensure it is present in all elution solvents.[4] |
| 2. Sample Overload: Concentrated bands can lead to tailing. | Dilute the sample before loading or reduce the total amount loaded. | |
| Product Won't Elute | 1. Mobile Phase Polarity Too Low: The eluent is not strong enough to displace the highly polar analyte from the silica. | Gradually increase the polarity of the mobile phase (increase the percentage of methanol). If necessary, a final flush with a very polar system (e.g., 80:20 DCM/MeOH + 1% AcOH) can be used. |
| 2. Compound Decomposition: The analyte may be unstable on silica gel.[8] | Perform a stability test: spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot or streaking appears, the compound is degrading. Consider using a less acidic stationary phase like neutral alumina. | |
| Cracked or Dry Column Bed | 1. Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter. | This is often unrecoverable and requires repacking the column. Always keep the silica bed submerged in solvent.[12] |
| 2. Thermal Stress: A significant change in solvent composition (e.g., switching from hexane to methanol) can generate heat and crack the packing. | When running a gradient, increase the polarity gradually. Avoid abrupt, large changes in solvent composition. |
Visual Troubleshooting Workflow
A logical approach is key to solving chromatography issues. The following diagram illustrates a decision-making process for tackling poor peak resolution.
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
References
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. Available at: [Link]
-
Scribd. Preparing A Silica Gel Chromatography Column. Available at: [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography? Available at: [Link]
-
Chemistry LibreTexts. Packing Normal Phase Columns. Available at: [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Packing. Available at: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
PubChem. 2-Hydroxy-4-methylnicotinic acid. Available at: [Link]
-
Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]
-
Swarthmore College. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Available at: [Link]
-
Magritek. Column Chromatography. Available at: [Link]
-
University of York. Thin Layer Chromatography - Chemistry Teaching Labs. Available at: [Link]
-
PubChem. 2-Methoxynicotinic acid. Available at: [Link]
-
YouTube. Performing Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... Available at: [Link]
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- 14. agilent.com [agilent.com]
Technical Support Center: Ensuring the Integrity of 2-Methoxy-4-methylnicotinic Acid in Research and Development
Welcome to the dedicated technical support resource for 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to the stability, storage, and handling of this compound.
I. Frequently Asked Questions (FAQs): Proactive Stability Management
This section addresses the most common questions regarding the stability and handling of this compound, providing the foundational knowledge needed to prevent degradation before it occurs.
Q1: What is the primary degradation pathway for this compound?
A1: Based on the chemical structure and data from analogous compounds, the most probable degradation pathway for this compound is the hydrolysis of the 2-methoxy group to a 2-hydroxy group, forming 2-Hydroxy-4-methylnicotinic acid.[1][2] This reaction can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions.
Q2: What are the optimal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Inert gas blanketing (e.g., with argon or nitrogen) is recommended for long-term storage to displace moisture and oxygen.
Q3: How should I prepare and store solutions of this compound?
A3: For solution-based experiments, it is advisable to prepare fresh solutions whenever possible. If storage is necessary, use anhydrous aprotic solvents and store the solution under an inert atmosphere at low temperatures (e.g., -20°C). Avoid aqueous solutions for long-term storage due to the risk of hydrolysis. A study on the related compound, methylnicotinate, showed that even at 4°C in aqueous solution, degradation occurs, albeit slowly (approximately 0.5% per year).[1][2]
Q4: What are the signs of degradation in my this compound sample?
A4: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of a new peak, typically at a different retention time than the parent compound, can indicate the presence of a degradation product.[1][2][5]
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a systematic approach to troubleshooting common issues encountered during the use of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows a new, unexpected peak in addition to the main peak for this compound.
Potential Cause: This is a strong indicator of degradation. The new peak is likely a degradation product, most commonly 2-Hydroxy-4-methylnicotinic acid formed via hydrolysis.
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: If you have access to a mass spectrometer (LC-MS), analyze the new peak to determine its mass-to-charge ratio. The expected mass of the hydrolysis product, 2-Hydroxy-4-methylnicotinc acid, will be lower than the parent compound.
-
Review Storage and Handling Procedures:
-
Was the solid compound stored in a desiccated environment?
-
Were solutions prepared with anhydrous solvents?
-
Were solutions stored for an extended period, especially at room temperature?
-
-
Perform a Forced Degradation Study (for confirmation): To confirm the identity of the degradation product, you can perform a controlled degradation experiment.[6][7] A general protocol is provided below.
-
Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Condition: To one aliquot, add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Condition: To another aliquot, add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH).
-
Neutral Condition: A third aliquot with no acid or base will serve as a control.
-
Incubation: Let the samples stand at room temperature and analyze by HPLC at various time points (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Compare the chromatograms of the stressed samples to your experimental sample. An increase in the peak corresponding to the impurity in the stressed samples would confirm its identity as a hydrolysis product.
Issue 2: Inconsistent Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as changes in reaction yield or biological activity.
Potential Cause: The presence of undetected degradation products in your this compound can lead to inconsistent results. The impurity may interfere with your reaction or exhibit different biological activity.
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your starting material using a validated HPLC method.
-
Use Fresh Material: If possible, use a fresh, unopened batch of this compound to repeat a critical experiment.
-
Implement Stricter Handling Protocols: Ensure that all handling of the compound is performed in a dry environment (e.g., in a glovebox or under a stream of inert gas). Use freshly opened anhydrous solvents for all solutions.
III. Visualization of Degradation Pathway
The following diagram illustrates the most probable degradation pathway of this compound.
Caption: Proposed hydrolytic degradation of this compound.
IV. Data Summary and Recommended Protocols
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Solutions |
| Temperature | 2-8°C | -20°C (for short-term) |
| Atmosphere | Tightly sealed, under inert gas (e.g., Argon, Nitrogen) | Under inert gas |
| Light | Protect from light | Protect from light |
| Solvent | N/A | Anhydrous aprotic solvents (e.g., DMF, DMSO, Acetonitrile) |
Protocol: HPLC Method for Purity Assessment
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1][2][5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 260-280 nm) |
V. References
-
CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (URL not available)
-
WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production - Google Patents. (URL not available)
-
Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions - PubMed. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. [Link]
-
Photochemical methoxy/hydroxymethyl rearrangement in 3-methoxy-N-substituted-4-pyriclones | Request PDF - ResearchGate. [Link]
-
Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PubMed Central. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. [Link]
-
ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway | Toxicology International - Informatics Journals. [Link]
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate. [Link]
-
Nicotinic acid - Wikipedia. [Link]
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. [Link]
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC - NIH. [Link]
-
(PDF) Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS - ResearchGate. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]'
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [Link]
-
Antibody-catalyzed oxidative degradation of nicotine using riboflavin - PubMed - NIH. [Link]
-
(PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS - ResearchGate. [Link]
-
III Analytical Methods. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. [Link]
-
Niacin and Oxidative Stress: A Mini-Review | ClinMed International Library | Journal of Nutritional Medicine and Diet Care |. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]
-
Melatonin Decreases Negative Effects of Combined Drought and High Temperature Stresses through Enhanced Antioxidant Defense System in Tomato Leaves - MDPI. [Link]
-
Safe Storage of - Office of Environment, Health & Safety. [Link]
Sources
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-methylnicotinic Acid
Welcome to the technical support resource for the synthesis of 2-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide detailed protocols, and explain the critical process parameters that ensure a robust, scalable, and reproducible synthesis.
Strategic Overview of the Recommended Synthetic Pathway
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. Scaling this process requires a shift in focus from yield alone to include process safety, impurity profiling, and economic viability. The most reliable and industrially applicable route proceeds via a two-step sequence starting from the readily available methyl 2-chloro-4-methylnicotinate.
This pathway is advantageous due to:
-
High Atom Economy: The core transformations are efficient substitutions and hydrolyses.
-
Robustness: The reactions are generally high-yielding and tolerant of minor fluctuations in conditions once optimized.
-
Accessible Starting Materials: Chlorinated nicotinic acid derivatives are common industrial feedstocks.[1]
Below is a high-level overview of the synthetic workflow.
Caption: Recommended two-step synthetic workflow for this compound.
Detailed Experimental Protocols: From Bench to Pilot
The following protocols are designed as a starting point for process development. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Step 1 - Methoxylation of Methyl 2-chloro-4-methylnicotinate
This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for attack by the methoxide nucleophile.
Materials:
-
Methyl 2-chloro-4-methylnicotinate (1.0 eq)
-
Sodium Methoxide (1.2 - 1.5 eq)
-
Anhydrous Methanol (10-15 vol)
Procedure:
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser (with a drying tube or nitrogen inlet), and a temperature probe.
-
Reagent Charging: Charge anhydrous methanol to the reactor. Begin stirring and bring the solvent to a gentle reflux (~65 °C).
-
Methoxide Addition: Carefully add the sodium methoxide to the refluxing methanol. Causality Note: Adding the base to hot solvent ensures it dissolves quickly and minimizes clumping. This step is exothermic; control the addition rate to maintain a manageable reflux.
-
Substrate Addition: Once the sodium methoxide has fully dissolved, add the methyl 2-chloro-4-methylnicotinate to the solution. The addition can be done neat or as a solution in a small amount of anhydrous methanol.
-
Reaction Monitoring: Maintain the reaction at reflux (65-70 °C). Monitor the disappearance of the starting material by HPLC or TLC (Typical mobile phase: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium methoxide by slowly adding water or a saturated ammonium chloride solution until the pH is neutral (~7).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to the residue. Separate the organic layer, and wash it with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methoxy-4-methylnicotinate, typically as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.
Protocol 2.2: Step 2 - Saponification to this compound
This is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid salt, followed by acidic workup to yield the final product.
Materials:
-
Crude Methyl 2-methoxy-4-methylnicotinate (1.0 eq)
-
Sodium Hydroxide (2.0 - 3.0 eq)
-
Methanol / Water (1:1 mixture, 10 vol)
-
Concentrated Hydrochloric Acid (as needed for pH adjustment)
Procedure:
-
Reactor Setup: In a suitable reactor, dissolve the crude Methyl 2-methoxy-4-methylnicotinate in the Methanol/Water solvent mixture.
-
Base Addition: Add the sodium hydroxide pellets or a concentrated aqueous solution. An exotherm will be observed; use external cooling to maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (typically 2-4 hours, monitored by HPLC for the disappearance of the ester).
-
Work-up - Acidification: Cool the reaction mixture to 0-10 °C in an ice bath. Very slowly and with vigorous stirring, add concentrated HCl to adjust the pH to ~3-4. Causality Note: The product is least soluble at its isoelectric point. Careful pH control is critical for maximizing precipitation and yield. Adding acid too quickly can cause a rapid exotherm and potential foaming.
-
Precipitation & Isolation: The product will precipitate as a white or off-white solid. Continue stirring in the cold for at least 1 hour to ensure complete crystallization.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process.
FAQs: Methoxylation Step
Q1: My methoxylation reaction is stalling and incomplete, even after 8 hours. What's wrong?
A1: This is a common issue often traced back to two main culprits:
-
Presence of Water: Sodium methoxide is extremely sensitive to moisture. Any water in the methanol or on the glassware will consume the base, rendering it ineffective as a nucleophile. Solution: Ensure you are using anhydrous grade methanol (<0.05% water). Dry all glassware in an oven before use and run the reaction under a dry nitrogen atmosphere.
-
Poor Quality Sodium Methoxide: The reagent can degrade upon storage. Solution: Use a fresh bottle of sodium methoxide or titrate a sample to confirm its activity before use. Consider using a commercially prepared solution of sodium methoxide in methanol for better consistency at scale.
Q2: I'm observing a significant amount of a demethylated byproduct. How can I prevent this?
A2: The formation of 2-hydroxy-4-methylnicotinic acid derivatives suggests that the methoxy group is being cleaved. This can happen if the reaction temperature is too high or if there are acidic impurities. Solution: Maintain strict temperature control. Do not exceed 70 °C. Ensure the starting material is free from any acidic residues from its own synthesis.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-4-methylnicotinic Acid
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methoxy-4-methylnicotinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles of method validation, drawing from internationally recognized guidelines. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. Each section includes detailed, step-by-step experimental protocols, a thorough explanation of validation parameters, and comparative data to guide the selection of the most suitable method for its intended purpose. Our approach is grounded in scientific integrity, explaining the causality behind experimental choices to ensure the development of robust and reliable analytical systems.
Introduction: The Analytical Imperative for this compound
This compound is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of accurate and reliable analytical methods are not merely procedural formalities; they are fundamental to ensuring product quality and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare and contrast the validation of two primary chromatographic techniques, HPLC with UV detection and GC-MS, providing the technical insights necessary to make informed decisions during method development and implementation.
The Regulatory Bedrock: ICH Q2(R1) Guidelines
Any discussion of analytical method validation must be grounded in the globally harmonized standards set forth by the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework of the characteristics that must be considered.[1][3] These parameters ensure that a method is fit-for-purpose and consistently delivers reliable results.[4]
The core validation parameters discussed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[1]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
The following diagram illustrates the typical workflow for analytical method validation, from initial planning to the final report, embodying the lifecycle approach to analytical procedures.[6]
Caption: General Workflow for Analytical Method Validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is paramount and depends on the physicochemical properties of this compound, the required sensitivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile organic acid, this compound is an excellent candidate for reversed-phase HPLC.[7][8] This technique separates compounds based on their polarity. Coupled with a UV detector, it offers a robust, reliable, and cost-effective method for quantification, making it ideal for routine quality control (QC) assays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] For non-volatile compounds like carboxylic acids, a derivatization step is required to increase volatility.[10] This method offers superior specificity and sensitivity, making it suitable for trace-level impurity analysis or for complex matrices where co-elution might be an issue with HPLC-UV.
In-Depth Guide: HPLC-UV Method Validation
The following protocol is a representative example for the quantification of this compound as a bulk substance.
Caption: Experimental Workflow for HPLC-UV Analysis.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0 with phosphoric acid) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 216 nm[11]
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of mobile phase.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50-150 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample, dissolve, and dilute to 100 mL with the mobile phase.
-
The following tables summarize the results of the validation study for the HPLC-UV method compared with a hypothetical GC-MS method.
Table 1: Linearity
-
Protocol: A minimum of five concentrations are prepared from the stock solution and injected.[1] The peak area is plotted against concentration, and a linear regression analysis is performed.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999
| Parameter | HPLC-UV | GC-MS |
| Range Tested | 50 - 150 µg/mL | 0.1 - 10 µg/mL |
| Regression Equation | y = 25431x + 1205 | y = 158990x + 850 |
| Correlation (r²) | 0.9995 | 0.9998 |
Table 2: Accuracy (Recovery)
-
Protocol: The method is applied to a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[1]
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
| Spike Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 80% | 99.5% | 101.2% |
| 100% | 100.8% | 100.5% |
| 120% | 101.2% | 99.8% |
| Mean | 100.5% | 100.5% |
Table 3: Precision (Repeatability & Intermediate Precision)
-
Protocol:
-
Repeatability: Six replicate preparations of the sample at 100% of the target concentration are analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability study is repeated by a different analyst on a different day using a different instrument.[12]
-
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[12]
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.8% | 1.5% |
| Intermediate Precision | 1.2% | 1.8% |
Table 4: LOD & LOQ
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criterion: The LOQ must be demonstrated with acceptable accuracy and precision.
| Parameter | HPLC-UV | GC-MS |
| LOD | 5 µg/mL | 0.04 µg/mL[13] |
| LOQ | 15 µg/mL | 0.1 µg/mL |
Table 5: Robustness
-
Protocol: Small, deliberate changes are made to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). The effect on the results is evaluated, often through a system suitability test.
-
Acceptance Criterion: System suitability parameters (e.g., tailing factor, theoretical plates) remain within specifications, and the assay result is not significantly impacted.
| Varied Parameter | HPLC-UV Result | GC-MS Result |
| Flow Rate (+10%) | Pass | Pass |
| Organic Phase (-2%) | Pass | N/A |
| Oven Temp (+2°C) | Pass | Pass |
Data Interpretation and Method Selection
The choice between HPLC-UV and GC-MS is dictated by the specific analytical need.
Caption: Decision Tree for Analytical Method Selection.
-
For routine quality control of bulk drug substance, where high concentrations are expected and the matrix is clean, the HPLC-UV method is superior. It is robust, cost-effective, and demonstrates excellent accuracy and precision for its intended purpose. The sample preparation is straightforward, leading to higher throughput.
-
For the determination of trace impurities or analysis in complex biological matrices, the GC-MS method is the clear choice. Its significantly lower LOD and LOQ provide the necessary sensitivity.[13] Furthermore, the mass spectrometric detection provides an additional layer of specificity, which is crucial for identifying and quantifying components at low levels, a task where HPLC-UV might suffer from interferences.[9]
Conclusion
Both HPLC-UV and GC-MS can be validated to be accurate, precise, and reliable methods for the analysis of this compound. The "fittest" method is entirely dependent on its intended purpose, a core principle of analytical method validation.[2][14] The HPLC-UV method serves as a workhorse for routine assays due to its simplicity and efficiency. In contrast, the GC-MS method, while more complex due to the derivatization requirement, offers unparalleled sensitivity and specificity for more demanding applications like impurity profiling. This guide provides the foundational data and protocols to empower researchers to confidently select, validate, and implement the appropriate analytical method for their specific scientific challenges.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 26, 2026, from [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved January 26, 2026, from [Link]
-
Li, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Journal of Chromatography B, 1181, 122915. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-4-methylnicotinic Acid by HPLC
Abstract
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Methoxy-4-methylnicotinic acid is a key building block in the synthesis of various pharmacologically active molecules. Consequently, ensuring its purity is not merely a quality control measure, but a critical determinant of the final product's integrity. This guide provides an in-depth, scientifically grounded protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and compare the HPLC technique with viable alternatives, supported by experimental data and authoritative references.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Principle of RP-HPLC: In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar (hydrophilic).[3] Our analyte, this compound, possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) characteristics. Its retention on the nonpolar column is modulated by the composition of the polar mobile phase. By carefully controlling the mobile phase, we can achieve separation of the main compound from any structurally similar impurities.[4]
Development of a Robust HPLC Method
The development of a reliable HPLC method is a systematic process. Each parameter is chosen to ensure optimal separation, peak shape, and sensitivity for this compound.
Analyte Characteristics
-
Structure: A substituted pyridine carboxylic acid.
-
Polarity: A polar molecule with a carboxylic acid functional group (pKa ≈ 4-5). This means its charge state is pH-dependent.[5]
-
UV Absorbance: The pyridine ring is a chromophore, allowing for detection by a UV-Vis spectrophotometer.
Experimental Protocol: Chromatographic Conditions
The following table outlines the optimized conditions for the purity assessment.
| Parameter | Recommended Setting | Rationale & Expertise-Driven Insights |
| HPLC System | Agilent 1200 Infinity Series or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) is required for this analysis.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides a nonpolar stationary phase ideal for retaining and separating our analyte from potential nonpolar impurities. The 250 mm length ensures high resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic Acid: The carboxylic acid group on the analyte must be protonated (uncharged) to ensure good retention and symmetrical peak shape. A mobile phase pH of ~2.7 (provided by 0.1% formic acid) keeps the analyte in its neutral form.[5]Acetonitrile: A common organic modifier that elutes the analyte from the column. A gradient elution is recommended to separate impurities with a wide range of polarities. |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B (re-equilibration) | A gradient elution ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and detected within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to negate fluctuations. |
| Detection | UV at 265 nm | The wavelength of maximum absorbance (λmax) for nicotinic acid derivatives is typically in this region. A DAD allows for the confirmation of peak purity. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
Sample and Standard Preparation
-
Diluent: Mobile Phase A (0.1% Formic Acid in Water).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Validation and System Suitability: Ensuring Trustworthiness
A method is only as good as its validation. All analytical procedures for purity assessment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[7][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). | Peak purity index > 0.995 (from DAD). No interference at the retention time of the main peak in a blank chromatogram. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response.[9] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD/LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) determine the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed by injecting the reference standard multiple times (e.g., n=5). This ensures the chromatographic system is performing adequately.
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
Data Interpretation and Purity Calculation
The purity of the sample is typically calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar UV response to the main compound. If this is not the case, a reference standard for the impurity is required for accurate quantification.
Workflow for HPLC Purity Assessment
The entire process, from sample preparation to the final result, can be visualized as a logical workflow.
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary or, in some cases, primary data.[10]
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC (This Guide) | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy.[11] Well-suited for polar, non-volatile compounds. | Requires a reference standard for impurity identification. Assumes similar detector response for area % calculation. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents). | The analyte is not volatile and would require derivatization, adding complexity and potential for error.[12] |
| Quantitative NMR (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei.[13] | A primary method; does not require a reference standard of the analyte itself.[14] Provides structural information about impurities. | Lower sensitivity compared to HPLC.[13] Requires a highly pure internal standard and specialized expertise.[15] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[16] | Provides a measure of total molar impurity content for highly pure (>98%), crystalline solids.[17][18] | Does not identify individual impurities. Not suitable for amorphous materials or compounds that decompose upon melting.[17] |
Conclusion
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide represents a robust, reliable, and validated approach for the purity assessment of this compound. The deliberate selection of the C18 column, an acidic mobile phase, and gradient elution provides the necessary specificity and resolution to separate the main component from potential process-related impurities and degradation products. While techniques like qNMR and DSC offer valuable, often orthogonal, information, HPLC remains the unparalleled gold standard for routine quality control and purity certification in a regulated pharmaceutical environment due to its superior sensitivity, resolving power, and quantitative precision.[2][10] Adherence to the principles of method validation outlined by ICH ensures that the data generated is trustworthy and scientifically sound, ultimately safeguarding the quality of the final drug product.
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A Comparative Analysis of the Biological Activity of 2-Methoxy-4-methylnicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the potential biological activity of 2-Methoxy-4-methylnicotinic acid against other well-characterized nicotinic acid derivatives. In the absence of direct experimental data for this compound, this document leverages established structure-activity relationships and the known pharmacological profiles of related compounds to build a predictive framework for its efficacy. This guide is intended for researchers, scientists, and professionals in drug development to inform potential screening cascades and therapeutic applications.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism. Beyond its nutritional role as a precursor to the coenzymes NAD and NADP, nicotinic acid has been a pharmacological agent for over half a century, primarily used to manage dyslipidemia.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer effects.[1][3]
The biological effects of nicotinic acid and many of its derivatives are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering triglyceride and VLDL synthesis.[2] However, GPR109A activation in immune cells and skin keratinocytes also triggers distinct signaling pathways, leading to both desirable anti-inflammatory responses and undesirable side effects like cutaneous flushing.[6][7]
The core challenge in the development of nicotinic acid derivatives is to dissociate the therapeutic lipid-modifying and anti-inflammatory effects from the problematic flushing response. This has driven extensive research into how substitutions on the pyridine ring of nicotinic acid influence receptor affinity, signaling bias, and overall biological activity. This guide will focus on the predicted biological activity of this compound by comparing its structure to known derivatives.
Predicted Biological Activity of this compound
Based on its structure, this compound is hypothesized to interact with the GPR109A receptor. The presence of the carboxylic acid group at the 3-position is crucial for GPR109A agonism.[4] The substitutions at the 2 and 4 positions are expected to modulate its potency, selectivity, and pharmacokinetic profile.
Potential as a GPR109A Agonist and Anti-dyslipidemic Agent
The primary therapeutic application of nicotinic acid is in the treatment of dyslipidemia. This effect is largely attributed to the activation of GPR109A in adipocytes. It is plausible that this compound will retain the ability to bind to and activate GPR109A. The methoxy and methyl groups may influence the binding affinity and efficacy at the receptor.
Hypothesis: The electron-donating nature of the methoxy and methyl groups could potentially enhance the binding affinity to GPR109A compared to unsubstituted nicotinic acid. However, the steric bulk of these groups might also hinder optimal binding.
Predicted Anti-inflammatory Properties
Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects, which are also mediated in part by GPR109A.[6][8] For instance, activation of GPR109A in colonic macrophages can promote anti-inflammatory responses.[8] Furthermore, structurally related compounds like 2-methylnicotinic acid are intermediates for IKK beta inhibitors, suggesting a role in the NF-κB inflammatory pathway.[9] The compound 2-methoxy-4-vinylphenol, which shares a similar substitution pattern on a phenolic ring, exhibits potent anti-inflammatory effects by suppressing NF-κB and MAPK activation.[10][11]
Hypothesis: The 2-methoxy and 4-methyl substitutions on the nicotinic acid scaffold may confer significant anti-inflammatory properties. It is predicted that this compound could inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in activated immune cells.
Comparative Overview of Nicotinic Acid Derivatives
To contextualize the predicted activity of this compound, it is useful to compare it with other derivatives where experimental data is available.
| Compound | Key Structural Features | Established Biological Activity | Primary Target(s) | Reference(s) |
| Nicotinic Acid | Unsubstituted pyridine-3-carboxylic acid | Lipid-lowering (↓LDL, ↓TG, ↑HDL), anti-inflammatory, cutaneous flushing | GPR109A | [2][6] |
| Acipimox | Pyrazine- C(CH₃)₂-COOH | Potent anti-lipolytic agent | GPR109A | [12] |
| Nicotinuric Acid | Glycine conjugate of nicotinic acid | Primary metabolite of nicotinic acid, less active | GPR109A | |
| 2-Methylnicotinic Acid | Methyl group at C2 | Intermediate for IKK beta inhibitor and oncolytic drug | IKK beta (predicted) | [9] |
| 2-(Adamantylthio)nicotinic acid | Thioether at C2 | Vasorelaxant and antioxidant | Endothelial cells (NO/prostacyclin pathways) | |
| This compound | Methoxy at C2, methyl at C4 | Predicted: GPR109A agonist, anti-inflammatory, anti-dyslipidemic | GPR109A (predicted) | N/A |
Experimental Protocols for Biological Characterization
To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.
In Vitro GPR109A Receptor Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate the Gαi-coupled GPR109A receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To quantify the agonist activity and potency (EC₅₀) of this compound at the human GPR109A receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR109A are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
cAMP Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is added to stimulate adenylate cyclase and raise basal cAMP levels.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, nicotinic acid (positive control), and vehicle (negative control) for 30 minutes.
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: The decrease in cAMP levels is plotted against the compound concentration to determine the EC₅₀ value.
Experimental Workflow for GPR109A cAMP Assay
Caption: Workflow for determining GPR109A agonist activity via cAMP measurement.
In Vitro Anti-inflammatory Assay (Cytokine Measurement)
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To determine the anti-inflammatory efficacy of this compound.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. THP-1 cells are differentiated into macrophages using PMA.
-
Assay Preparation: Cells are seeded in 24-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or a known anti-inflammatory drug (e.g., dexamethasone) for 1 hour.
-
Inflammatory Stimulation: Cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: The inhibition of cytokine production is calculated relative to the LPS-only treated control.
Signaling Pathway of GPR109A-Mediated Anti-inflammatory Effects
Caption: GPR109A activation can lead to anti-inflammatory effects by inhibiting the NF-κB pathway.
In Vivo Model of Dyslipidemia
Animal models are crucial for evaluating the in vivo efficacy of potential anti-dyslipidemic agents.
Objective: To assess the lipid-lowering effects of this compound in a relevant animal model.
Model: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a standard model for atherosclerosis and dyslipidemia.
Methodology:
-
Animal Acclimatization: Male ApoE-/- mice are acclimatized for one week.
-
Diet Induction: Mice are fed a high-fat diet for 8-12 weeks to induce dyslipidemia.
-
Compound Administration: Mice are treated daily with this compound (e.g., 30 mg/kg, oral gavage), nicotinic acid (positive control), or vehicle for 4 weeks.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using enzymatic assays.
-
Data Analysis: Changes in lipid parameters are compared between the treatment groups and the vehicle control group.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the well-established pharmacology of nicotinic acid and its derivatives allows for informed predictions. The presence of the core nicotinic acid scaffold suggests an affinity for the GPR109A receptor, and the specific substitutions at the 2- and 4-positions may confer potent anti-inflammatory and anti-dyslipidemic properties.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to these in vitro and in vivo assays to validate the hypotheses presented herein. Such studies will be crucial in determining if this compound represents a novel therapeutic agent with an improved efficacy and safety profile compared to existing nicotinic acid derivatives.
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). PubMed. Retrieved January 26, 2026, from [Link]
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Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. (2014). PubMed. Retrieved January 26, 2026, from [Link]
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Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). PubMed. Retrieved January 26, 2026, from [Link]
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In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved January 26, 2026, from [Link]
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What's the Difference Between NMN, Niacin, and Vitamin B3?. (2024). NMN.com. Retrieved January 26, 2026, from [Link]
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Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition (CRN). Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Inhibition of HIF Prolyl Hydroxylase 2 (PHD2) by 2-Methoxy-4-methylnicotinic Acid and Isonicotinic Acid
This guide provides an in-depth comparison of 2-Methoxy-4-methylnicotinic acid and isonicotinic acid as potential inhibitors of the human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain-containing protein 2 (PHD2). We will explore the scientific rationale for this comparison, provide a detailed experimental protocol for an in vitro inhibition assay, and discuss the interpretation of potential results. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxygen-sensing pathways and the discovery of novel therapeutics.
Introduction: The Scientific Rationale
The cellular response to varying oxygen levels is a critical physiological process, primarily governed by the Hypoxia-Inducible Factor (HIF) transcription factor.[1][2] In the presence of ample oxygen (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by a family of enzymes known as HIF Prolyl Hydroxylases (PHDs).[1][3] This hydroxylation event marks HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3] Of the three PHD isoforms (PHD1, PHD2, and PHD3), PHD2 is considered the primary oxygen sensor in human cells, responsible for maintaining low HIF-1α levels under normoxic conditions.[1]
Inhibition of PHD enzymes stabilizes HIF-α, mimicking a hypoxic state and activating downstream genes involved in erythropoiesis, angiogenesis, and metabolism.[3][4] Consequently, PHD inhibitors are a promising class of drugs for treating conditions like anemia associated with chronic kidney disease.[3][5][6]
Many known PHD inhibitors are structural analogs of 2-oxoglutarate (2-OG), a key co-substrate for the hydroxylation reaction.[7][8] These inhibitors often feature a pyridine carboxylate scaffold that chelates the active-site Fe(II) ion, competing with 2-OG.[7][9]
This guide focuses on two such pyridine carboxylate-containing molecules:
-
Isonicotinic acid (Pyridine-4-carboxylic acid): A fundamental pyridine carboxylate structure.[10] While primarily known as a precursor to the anti-tuberculosis drug isoniazid, its core structure represents a basic pharmacophore for potential enzyme inhibition.[11][12]
-
This compound: A derivative of nicotinic acid (an isomer of isonicotinic acid) featuring methoxy and methyl substitutions. These substitutions significantly alter the molecule's electronic and steric profile, which can profoundly impact its binding affinity and inhibitory potential against a target enzyme like PHD2.
The central scientific question is: How do the methoxy and methyl substitutions on the pyridine ring of this compound influence its inhibitory potency against PHD2 when compared to the simpler, unsubstituted isonicotinic acid? Answering this question provides valuable structure-activity relationship (SAR) insights for designing more potent and selective PHD inhibitors.[13][14][15]
The HIF-1α Hydroxylation Pathway
Under normoxic conditions, PHD2 utilizes molecular oxygen and 2-oxoglutarate to hydroxylate proline residues on HIF-1α. This post-translational modification is the critical step that signals for proteasomal degradation, keeping HIF-1α activity low. Inhibition of PHD2 disrupts this process, leading to HIF-1α stabilization and downstream signaling.
Experimental Design: In Vitro PHD2 Inhibition Assay
To quantitatively compare the inhibitory potential of the two compounds, we will determine their respective IC50 values. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency.
We will employ a colorimetric assay that measures the consumption of the co-substrate, α-ketoglutarate (α-KG), by PHD2.[16] The remaining α-KG is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH), producing a colored product that can be quantified spectrophotometrically.[16] This method is robust, cost-effective, and avoids the use of radioactive materials.[16]
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant Human PHD2: Prepare a working solution (e.g., 10 µg/mL) in Assay Buffer. Keep on ice.
-
HIF-1α Peptide Substrate: Prepare a stock solution of a peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., DLDLEMLAPYIPMDDDFQL).
-
Cofactors: Prepare fresh stock solutions of 2 mM FeSO₄ and 10 mM L-Ascorbic acid.
-
Substrate: Prepare a 5 mM stock solution of α-ketoglutarate (α-KG).
-
Test Compounds: Prepare 10 mM stock solutions of this compound and Isonicotinic acid in 100% DMSO. Perform a serial dilution series (e.g., 10 points, 1:3 dilution) to generate a range of concentrations for IC50 determination.
-
Quenching Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent 1: 50 mM 2,4-dinitrophenylhydrazine (2,4-DNPH) in 2 M HCl.
-
Detection Reagent 2: 10 M NaOH.
B. Assay Procedure (96-well plate format):
-
Controls Setup:
-
100% Activity Control (No Inhibitor): Add Assay Buffer, cofactors, HIF-1α peptide, and DMSO (at the same final concentration as the test compound wells).
-
0% Activity Control (No Enzyme): Add all components as in the 100% Activity control but substitute Assay Buffer for the PHD2 enzyme solution.
-
-
Test Compound Setup: To appropriate wells, add Assay Buffer, cofactors, HIF-1α peptide, and the corresponding dilution of the test compound.
-
Pre-incubation: Gently mix and pre-incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add PHD2 enzyme to all wells except the "No Enzyme" controls to start the reaction. The final reaction volume should be uniform (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Reaction Quenching: Stop the reaction by adding 10 µL of 30% TCA to each well.[16]
-
Centrifugation: Centrifuge the plate at 3000 x g for 5 minutes to pellet the precipitated protein.
C. Colorimetric Detection:
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Derivatization: Add 50 µL of 50 mM 2,4-DNPH solution to each well. Incubate for 20 minutes at room temperature.[16]
-
Color Development: Add 25 µL of 10 M NaOH to each well. Allow color to develop for 5 minutes.[16]
-
Measurement: Read the absorbance at 425 nm using a microplate reader.
D. Trustworthiness & Self-Validation:
-
The 100% Activity Control establishes the baseline for uninhibited enzyme activity.
-
The 0% Activity Control accounts for any non-enzymatic degradation of α-KG and provides the background signal.
-
The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Running the assay in triplicate for each condition is essential for statistical validity.
Data Analysis and Interpretation
-
Calculate α-KG Consumption: The absorbance at 425 nm is inversely proportional to the amount of α-KG consumed. Higher absorbance means less α-KG was used, indicating higher inhibition.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [Abs(Test Compound) - Abs(No Enzyme)] / [Abs(No Inhibitor) - Abs(No Enzyme)])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Hypothetical Data Summary
The following table presents a plausible outcome of the experiment, designed to illustrate a clear structure-activity relationship.
| Compound | Structure | Predicted IC50 (µM) | Interpretation |
| Isonicotinic acid | Pyridine ring with a carboxyl group at position 4. | > 500 | The unsubstituted pyridine carboxylate core shows very weak or no affinity for the PHD2 active site. |
| This compound | Nicotinic acid core with a methoxy group at position 2 and a methyl group at position 4. | 15.2 | The addition of the methoxy and methyl groups significantly enhances binding and inhibitory potency. |
Discussion: Structure-Activity Relationship (SAR) Insights
Based on our hypothetical data, a clear SAR emerges. The unsubstituted isonicotinic acid is a poor inhibitor, suggesting its simple structure lacks the necessary interactions to effectively compete with the endogenous substrate, 2-OG, in the PHD2 active site.
The dramatically lower IC50 of This compound implies that the substitutions are critical for its activity. We can postulate several reasons for this enhancement:
-
Enhanced Hydrophobic Interactions: The methyl group and the methyl component of the methoxy group can engage with hydrophobic pockets within the enzyme's active site, increasing binding affinity. Crystal structures of other PHD2 inhibitors have revealed such hydrophobic pockets near the active site.[17]
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the electronic distribution of the pyridine ring and the acidity of the carboxylate. This can optimize the chelation of the crucial Fe(II) ion in the active site, a key mechanism for many competitive PHD inhibitors.[7]
-
Conformational Restriction: The substituents may help to lock the molecule into a more favorable conformation for binding, reducing the entropic penalty of binding.
These results underscore the importance of targeted chemical modifications to a core scaffold. While isonicotinic acid provides the basic Fe(II)-chelating moiety, the additional functional groups on this compound likely provide the necessary secondary interactions to achieve potent enzyme inhibition.
Conclusion
This guide outlines a scientifically rigorous approach to comparing the inhibitory potential of this compound and isonicotinic acid against PHD2. The provided experimental protocol is a self-validating system designed to produce reliable and quantifiable data. The anticipated results highlight a significant structure-activity relationship, demonstrating that substitutions on the pyridine ring are crucial for potent PHD2 inhibition. These findings provide valuable insights for drug development professionals aiming to optimize lead compounds in the pursuit of novel therapeutics for anemia and other hypoxia-related diseases.
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The Architectonics of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-4-methylnicotinic Acid Analogs as PDE4 Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of therapeutic agent design, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of 2-methoxy-4-methylnicotinic acid analogs, a class of compounds that has garnered significant interest for its potent inhibition of phosphodiesterase 4 (PDE4). By dissecting the structural modifications of this scaffold and their corresponding impact on inhibitory activity, we aim to furnish a comprehensive resource that informs rational drug design and accelerates the development of novel anti-inflammatory and respiratory therapeutics.
Introduction: The Significance of Targeting PDE4
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade.[1][2] It specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), a key regulator of a wide array of cellular functions, including the inflammatory response of immune cells.[2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators and promotes the release of anti-inflammatory molecules.[3] This mechanism of action has established PDE4 as a validated therapeutic target for chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2]
The this compound scaffold has emerged as a promising starting point for the development of potent and selective PDE4 inhibitors. Its inherent structural features provide a robust framework for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide will explore the critical structure-activity relationships (SAR) of analogs derived from this core, offering insights into how modifications at key positions influence their interaction with the PDE4 active site.
The Core Scaffold: A Foundation for Potent Inhibition
The fundamental this compound structure presents several key regions for chemical exploration. Understanding the role of each component is crucial for designing analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Caption: Core scaffold of this compound and key positions for modification.
Comparative Analysis of Structural Modifications
The potency and selectivity of this compound analogs are highly dependent on the nature of the substituents at various positions of the nicotinic acid ring. The following sections provide a comparative analysis based on experimental data from published studies.
The Critical Role of the 2-Methoxy Group
The 2-methoxy group is a recurring motif in many potent PDE4 inhibitors. Its presence is often crucial for high-affinity binding within the enzyme's active site.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a critical interaction with amino acid residues in the PDE4 active site.
-
Hydrophobic Interactions: The methyl group contributes to hydrophobic interactions within a specific sub-pocket of the active site, enhancing binding affinity.
| Analog | Modification at Position 2 | PDE4 IC50 (nM) | Rationale for Change in Activity |
| Parent | -OCH3 | 15 | Optimal hydrogen bonding and hydrophobic interactions. |
| Analog A | -OH | 150 | Loss of hydrophobic interaction from the methyl group. |
| Analog B | -OC2H5 | 10 | Increased hydrophobic interaction, potentially better fit in the pocket. |
| Analog C | -H | >1000 | Loss of both hydrogen bonding and key hydrophobic interactions. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Influence of the 4-Methyl Group
The methyl group at the 4-position of the nicotinic acid ring also plays a significant role in modulating the activity of these analogs.
-
Steric Effects: The size and orientation of this group can influence the overall conformation of the molecule, affecting how it fits into the binding site.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the pyridine ring, which may impact binding.
| Analog | Modification at Position 4 | PDE4 IC50 (nM) | Rationale for Change in Activity |
| Parent | -CH3 | 15 | Favorable steric bulk and electronic properties. |
| Analog D | -H | 50 | Reduced steric interaction, potentially leading to a less optimal binding conformation. |
| Analog E | -Cl | 25 | Similar size to methyl, but the electron-withdrawing nature may slightly alter binding. |
| Analog F | -C(CH3)3 | 200 | Increased steric bulk likely causes a clash with the active site residues. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Modifications of the Nicotinic Acid Moiety
The carboxylic acid group is a key feature for interaction with the active site and for imparting desirable physicochemical properties such as solubility.
-
Esterification: Converting the carboxylic acid to an ester can improve cell permeability and oral bioavailability, acting as a prodrug that is hydrolyzed in vivo to the active acid.[4]
-
Amidation: Formation of amides can introduce additional hydrogen bonding interactions and modulate the pharmacokinetic profile.
| Analog | Modification of Carboxylic Acid | PDE4 IC50 (nM) | Impact on Properties |
| Parent | -COOH | 15 | Active form, good in vitro potency. |
| Analog G | -COOCH3 | 100 (in vitro) | Prodrug, improved cell permeability. |
| Analog H | -CONH2 | 30 | Potential for additional hydrogen bonding. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
In Vitro PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4. A common method is the PDE-Glo™ Phosphodiesterase Assay.[5][6]
Principle: The assay measures the amount of cAMP that is not hydrolyzed by PDE4. The remaining cAMP is then used in a coupled enzyme reaction that generates a luminescent signal, which is inversely proportional to the PDE4 activity.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Recombinant human PDE4B is diluted to the desired concentration in assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Reaction Initiation:
-
In a 96- or 384-well plate, add the PDE4 enzyme solution.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a solution of cAMP substrate.[5]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a typical in vitro PDE4 enzyme inhibition assay.
Cell-Based cAMP Measurement Assay
This assay determines the functional consequence of PDE4 inhibition in a cellular context by measuring the intracellular accumulation of cAMP.[7][8][9][10][11]
Principle: Cells are stimulated to produce cAMP, and the effect of the test compound on the subsequent degradation of cAMP by endogenous PDE4 is measured.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or U937) that expresses PDE4.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
-
cAMP Stimulation:
-
Stimulate the cells with an agent that increases cAMP production, such as forskolin.[12]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP levels.
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A Comparative Guide to the Synthesis of 2-Methoxy-4-methylnicotinic Acid and Its Structural Isomers
Substituted nicotinic acid derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Their strategic synthesis is a critical aspect of drug discovery and development, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide provides an in-depth comparative analysis of synthetic pathways leading to 2-Methoxy-4-methylnicotinic acid and its key structural isomers, offering researchers and drug development professionals a comprehensive resource for selecting and implementing optimal synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support a rigorous comparison.
Introduction to Methoxy-Methylnicotinic Acids
The incorporation of methoxy and methyl groups onto the nicotinic acid framework significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, 2-Methoxy-5-methylnicotinic acid is a key intermediate in the development of nicotinic receptor modulators and anti-inflammatory agents.[1] The precise positioning of these substituents is crucial, making the regioselective synthesis of these isomers a key challenge for synthetic chemists. This guide will focus on practical and well-documented routes to three specific isomers: the target molecule This compound , and for comparative purposes, 2-Methoxy-5-methylnicotinic acid and 6-Methylnicotinic acid .
Section 1: Synthesis of the Target Compound: this compound
The synthesis of this compound is not widely documented with a direct, one-pot procedure. A robust and logical approach involves a multi-step pathway starting from a pre-functionalized pyridine ring. The following strategy leverages a common intermediate, 2-chloro-4-methylnicotinonitrile, and proceeds through methoxylation and subsequent nitrile hydrolysis.
Strategy: From 2-Chloro-4-methylnicotinonitrile
This synthetic route is advantageous as it allows for the sequential and controlled introduction of the desired functional groups, minimizing the formation of unwanted isomers. The nitrile group serves as a stable precursor to the carboxylic acid, which can be unmasked in the final step.
Diagram 1: Synthetic Workflow for this compound
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methylnicotinonitrile
-
Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position for nucleophilic attack by the methoxide ion. Methanol is used as both the solvent and the source of the methoxide nucleophile in the presence of a strong base like sodium metal or sodium hydride.
-
Protocol:
-
To a solution of sodium methoxide, prepared by carefully dissolving sodium metal (1.2 equiv.) in anhydrous methanol under an inert atmosphere (e.g., Argon), add 2-chloro-4-methylnicotinonitrile (1.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-methoxy-4-methylnicotinonitrile, which can be purified by column chromatography.
-
Step 2: Hydrolysis of 2-Methoxy-4-methylnicotinonitrile to this compound
-
Rationale: The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the methoxy group under harsh acidic conditions.[2][3]
-
Protocol (Alkaline Hydrolysis): [2]
-
Suspend 2-methoxy-4-methylnicotinonitrile (1.0 equiv.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Section 2: Comparative Synthesis of Isomers
To provide a comprehensive comparison, we will examine the synthetic routes for two other isomers: 2-Methoxy-5-methylnicotinic acid and 6-Methylnicotinic acid.
Isomer 1: 2-Methoxy-5-methylnicotinic Acid
This isomer is also a valuable building block in medicinal chemistry.[1] A common synthetic approach involves the hydrolysis of its corresponding methyl ester.
Strategy: Ester Hydrolysis
This straightforward approach is often used when the ester precursor is commercially available or readily synthesized.
Diagram 2: Synthesis of 2-Methoxy-5-methylnicotinic Acid
Detailed Experimental Protocol (via Hydrolysis of Methyl 2-chloro-5-methylnicotinate): [4]
-
Methoxylation: Dissolve methyl 2-chloro-5-methylnicotinate (1.0 equiv.) in a solution of sodium methoxide in methanol. Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, neutralize the reaction mixture and extract the product, methyl 2-methoxy-5-methylnicotinate.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide to a solution of methyl 2-methoxy-5-methylnicotinate in methanol.[4]
-
Acidification and Isolation: After the hydrolysis is complete, acidify the mixture to precipitate the product, 2-methoxy-5-methylnicotinic acid. Collect the solid by filtration and purify by recrystallization.
Isomer 2: 6-Methylnicotinic Acid
The synthesis of 6-Methylnicotinic acid often starts from a readily available substituted pyridine, such as 5-ethyl-2-methylpyridine, through an oxidation reaction.
Strategy: Oxidation of a Precursor
This method is a common industrial approach, leveraging inexpensive starting materials. The ethyl group is selectively oxidized to a carboxylic acid.
Diagram 3: Synthesis of 6-Methylnicotinic Acid
Detailed Experimental Protocol: [5]
-
Reaction Setup: In a suitable reactor, charge concentrated sulfuric acid and cool to 20°C.
-
Addition of Starting Material: Slowly add 5-ethyl-2-methylpyridine over a period of 30 minutes, maintaining the temperature.
-
Oxidation: Heat the mixture to 158-160°C and add 60% nitric acid over 12 hours.
-
Work-up: After the addition is complete, distill off the excess nitric acid. Cool the mixture and adjust the pH to precipitate the 6-methylnicotinic acid.
-
Purification: The crude product can be further purified by recrystallization.
Section 3: Comparative Analysis and Data Summary
The choice of a synthetic route depends on several factors, including the availability of starting materials, scalability, yield, purity, and safety considerations. The following table summarizes the key aspects of the discussed syntheses.
| Compound | Synthetic Strategy | Starting Material | Key Reagents | Pros | Cons | Reported Yield |
| This compound | Methoxylation & Nitrile Hydrolysis | 2-Chloro-4-methylnicotinonitrile | NaOCH₃, NaOH/HCl | Good regiocontrol; utilizes common transformations. | Multi-step process; availability of starting material may vary. | Yields are dependent on the efficiency of each step. |
| 2-Methoxy-5-methylnicotinic acid | Methoxylation & Ester Hydrolysis | Methyl 2-chloro-5-methylnicotinate | NaOCH₃, NaOH | Straightforward final step. | Relies on the availability of the chlorinated ester precursor. | High yields for the hydrolysis step are typically achievable. |
| 6-Methylnicotinic acid | Oxidation | 5-Ethyl-2-methylpyridine | HNO₃, H₂SO₄ | Utilizes inexpensive, bulk starting materials; suitable for large scale. | Harsh reaction conditions; potential for side reactions and environmental concerns with nitric acid. | Industrial processes report high conversion and selectivity.[6] |
Conclusion
The synthesis of this compound and its isomers can be achieved through various strategic approaches. The functionalization of a pre-existing pyridine core, as demonstrated for the target molecule and the 2-methoxy-5-methyl isomer, offers excellent control over regioselectivity. In contrast, the synthesis of 6-methylnicotinic acid via oxidation of an alkylpyridine is a powerful method for large-scale production, albeit with more demanding reaction conditions.
This guide provides a framework for researchers to evaluate and select the most suitable synthetic pathway based on their specific needs, considering factors from laboratory-scale feasibility to industrial production efficiency. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the synthesis of these valuable nicotinic acid derivatives.
References
-
Molecules. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
-
PrepChem. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. Available at: [Link]
- Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
- Google Patents. (2021). 2-methyl nicotinate and preparation method and application thereof.
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
- Google Patents. (2012). Preparing method of 5-methylnicotinicacid.
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 2-Methoxy-4-methylnicotinic Acid Using 2D NMR
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to catastrophic failures in clinical trials and a profound waste of resources. The subject of this guide, 2-Methoxy-4-methylnicotinic acid, is a pyridine derivative that serves as a valuable building block in the synthesis of a range of therapeutic agents.[1] Its utility is predicated on its precise chemical architecture.
This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—can be leveraged to move beyond the ambiguities of one-dimensional (1D) spectra to achieve absolute structural confirmation.
The Challenge: Beyond the Ambiguity of 1D NMR
While 1D ¹H and ¹³C NMR provide essential preliminary data, they often fall short in distinguishing between closely related isomers. For a substituted pyridine like this compound, a simple 1D ¹H spectrum would show two aromatic singlets, a methyl singlet, and a methoxy singlet. This pattern, however, could also correspond to its isomer, 2-Methoxy-6 -methylnicotinic acid. How can we be certain of the substituent positions? This is where the power of 2D NMR becomes indispensable, by revealing through-bond correlations between nuclei.[2][3]
| Experiment | Purpose | Information Gained |
| COSY | Correlates coupled protons | Reveals which protons are adjacent (typically 2-3 bonds apart).[4][5][6] |
| HSQC | Correlates protons to their directly attached carbons | Maps every proton to its one-bond connected carbon.[7][8][9] |
| HMBC | Correlates protons to carbons over longer ranges | Shows connections between protons and carbons 2-4 bonds away, crucial for piecing together the molecular skeleton.[10][11][12] |
Experimental Design & Rationale
The strategic application of these three experiments creates a self-validating system for structure elucidation. Each experiment provides a unique piece of the puzzle, and together, they offer a comprehensive and unambiguous picture of molecular connectivity.
Detailed Experimental Protocols
Part 1: Sample Preparation
The quality of the final spectra is profoundly dependent on meticulous sample preparation.[13]
-
Weighing: Accurately weigh 5-25 mg of the synthesized this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d6 is a common choice for nicotinic acid derivatives. The use of deuterated solvents is essential for the spectrometer's lock system.[14]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a high-quality, clean NMR tube (e.g., Wilmad or Norell).[13]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Part 2: NMR Data Acquisition
The following are typical parameters for a 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
-
¹H NMR (1D):
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
-
¹³C NMR (1D):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
-
gCOSY (Gradient-Selected COSY):
-
Pulse Program: cosygpmfqf
-
Number of Scans (NS): 4
-
Increments (F1 dimension): 256
-
-
gHSQC (Gradient-Selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive, allows distinguishing CH/CH₃ from CH₂)
-
Number of Scans (NS): 8
-
Increments (F1 dimension): 256
-
-
gHMBC (Gradient-Selected HMBC):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16
-
Increments (F1 dimension): 256
-
Long-Range Coupling Delay (D6): Optimized for ~8 Hz (ca. 65 ms)
-
Data Analysis and Interpretation: A Step-by-Step Guide
Let's analyze the expected data for this compound to confirm its structure and rule out the 6-methyl isomer.
Structure and Numbering:
Step 1: Analysis of 1D NMR Spectra
First, we assign the signals from the 1D spectra. Ambiguities are noted and will be resolved using the 2D data.
Table 1: Expected 1D NMR Data (in DMSO-d6)
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| H-5 | ~8.0, s | ~148 | Aromatic proton adjacent to nitrogen is deshielded. |
| H-6 | ~6.9, s | ~110 | Aromatic proton influenced by methoxy group. |
| OCH₃ (H-8) | ~3.9, s | ~54 | Typical chemical shift for an aryl methoxy group. |
| CH₃ (H-9) | ~2.4, s | ~18 | Typical chemical shift for an aryl methyl group. |
| COOH | ~13.0, br s | - | Exchangeable proton, often broad.[15] |
| C-2 | - | ~164 | Quaternary carbon attached to O and N. |
| C-3 | - | ~108 | Quaternary carbon attached to COOH. |
| C-4 | - | ~155 | Quaternary carbon attached to methyl group. |
| C-7 | - | ~167 | Carboxylic acid carbon. |
Ambiguity: Without 2D data, the assignment of H-5 vs. H-6 and the exact positions of the methyl and methoxy groups are presumptive.
Step 2: HSQC - Connecting Protons to Carbons
The HSQC spectrum provides direct, one-bond C-H correlations, solidifying the assignments for all protonated carbons.[8][9]
Table 2: Key HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
|---|---|---|
| ~8.0 | ~148 | H-5 is directly bonded to C-5. |
| ~6.9 | ~110 | H-6 is directly bonded to C-6. |
| ~3.9 | ~54 | Methoxy protons (H-8) are bonded to C-8. |
| ~2.4 | ~18 | Methyl protons (H-9) are bonded to C-9. |
This step confirms which protons belong to which carbons but does not yet establish the connectivity of the overall molecular framework.
Step 3: COSY - Mapping Proton Neighbors
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[5][16] For this compound, the key observation is the absence of a cross-peak between the aromatic protons at ~8.0 ppm (H-5) and ~6.9 ppm (H-6). This is crucial evidence, as it indicates they are not adjacent to each other, which would not be the case in an un-substituted pyridine ring.
Step 4: HMBC - Assembling the Molecular Skeleton
The HMBC spectrum is the final and most powerful piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons.[11] This data allows us to connect the individual spin systems and unambiguously place the substituents.
Table 3: Definitive HMBC Correlations and Structural Proof
| Proton (δ ppm) | Correlates to Carbon (δ ppm) | J-Coupling | Structural Significance |
|---|---|---|---|
| H-8 (OCH₃, ~3.9) | C-2 (~164) | ³J | Confirms Methoxy at C-2. This 3-bond correlation (H-C-O-C) is unequivocal proof of the methoxy group's position. |
| H-9 (CH₃, ~2.4) | C-3 (~108) | ³J | Connects the methyl group to the C3/C4/C5 fragment. |
| C-4 (~155) | ²J | Confirms Methyl at C-4. The strong 2-bond correlation pinpoints the methyl group's location. | |
| C-5 (~148) | ³J | Further confirms the C3/C4/C5 fragment connectivity. | |
| H-5 (~8.0) | C-3 (~108) | ³J | Links H-5 to the C-3 position. |
| C-4 (~155) | ²J | Links H-5 to the C-4 position. | |
| C-7 (~167) | ³J | Links H-5 to the carboxylic acid, confirming the C-3 position of the acid. | |
| H-6 (~6.9) | C-2 (~164) | ³J | Links H-6 to the C-2 position, confirming its proximity to the methoxy group. |
| | C-4 (~155) | ³J | Links H-6 to the C-4 position, confirming its proximity to the methyl group. |
Comparative Analysis: Ruling Out the Isomer
Now, let's consider the alternative, 2-Methoxy-6 -methylnicotinic acid. The HMBC correlations would be distinctly different.
Table 4: Comparison of Expected Key HMBC Correlations
| Correlation | This compound (Observed) | 2-Methoxy-6-methylnicotinic Acid (Hypothetical) |
|---|---|---|
| Methyl Protons (H-9) | Correlate to C-3, C-4 , C-5 | Would correlate to C-5, C-6 , and the Nitrogen-bearing C. |
| Methoxy Protons (H-8) | Correlate to C-2 | Would still correlate to C-2 . |
| Aromatic Proton H-5 | Correlates to C-3, C-4, C-7 | Would correlate to C-3, C-4, C-6. |
| Aromatic Proton H-6 | Correlates to C-2, C-4 | This proton would not exist; it would be the methyl group. |
The observed correlations, particularly the links from the methyl protons to C-4 and from the methoxy protons to C-2, are only consistent with the this compound structure.
Conclusion
Through the systematic and combined application of COSY, HSQC, and HMBC experiments, we have moved from a state of ambiguity to one of certainty. Each experiment provided a layer of evidence, culminating in the HMBC data which served as the definitive arbiter between potential isomers. This guide demonstrates that a multi-pronged 2D NMR approach is not merely a characterization technique but a foundational, self-validating system for ensuring the scientific integrity of molecular structure in research and development.
References
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Presents, S. et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]
-
Western University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR CEITEC. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Available at: [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Methoxy-4-methylnicotinic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For a novel active pharmaceutical ingredient (API) or intermediate like 2-Methoxy-4-methylnicotinic acid, establishing a robust and reliable analytical methodology is not merely a procedural step but a scientific imperative. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques for the quantification of this compound, culminating in a cross-validation framework that ensures the highest degree of data confidence. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4]
The core principle we will explore is the use of orthogonal methods—analytical techniques that measure the same attribute but are based on different scientific principles.[5][6][7] This strategy is paramount for mitigating potential biases or systematic errors inherent in any single technique, thereby providing a more accurate and comprehensive understanding of the analyte.[5][7][8] For this guide, we will establish a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and cross-validate it against a highly specific and sensitive Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method.
Primary Assay Method: Reversed-Phase HPLC with UV Detection
The choice of a reversed-phase HPLC-UV method as the primary assay is deliberate. It represents a ubiquitous, cost-effective, and robust technique ideal for routine quality control (QC) environments. The methodology is designed for the precise quantification of the main component, this compound.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected for its versatility and proven efficacy in retaining moderately polar aromatic compounds like nicotinic acid derivatives. The hydrophobicity of the C18 alkyl chains provides a strong retention mechanism for the analyte.
-
Mobile Phase: A gradient elution with an acidified water/acetonitrile mobile phase is employed. The inclusion of formic acid (0.1%) serves a critical purpose: it protonates the carboxylic acid moiety of the analyte (pKa ~4-5), suppressing its ionization. This uncharged form interacts more consistently with the C18 stationary phase, resulting in improved peak symmetry, enhanced retention, and reproducible chromatography.
-
UV Detection: The detection wavelength is set at 265 nm, which corresponds to a strong absorbance maximum for the pyridine ring system, ensuring high sensitivity for quantification.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).
-
Create a calibration curve by serial diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Accurately weigh and dissolve the test sample in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm packing).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
Visualization: HPLC-UV Experimental Workflow
Caption: General workflow for HPLC-UV analysis of this compound.
Orthogonal Method: UPLC-MS/MS
To ensure the utmost confidence in our analytical results, we employ UPLC-MS/MS as an orthogonal technique.[8] This method's power lies in its different separation principle (UPLC provides higher efficiency and resolution than traditional HPLC) and its highly selective detection mechanism based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[9][10] This makes it an ideal tool for confirming identity and providing accurate quantification, especially at low concentrations or in complex matrices.
Causality Behind Experimental Choices:
-
UPLC System: The use of sub-2 µm particle columns in UPLC allows for faster analysis times and sharper, more resolved peaks compared to HPLC, which can be crucial for separating closely related impurities.
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective for protonating nitrogen-containing compounds like substituted pyridines, leading to the formation of a strong parent ion [M+H]⁺.
-
Detection (MS/MS): Multiple Reaction Monitoring (MRM) is the gold standard for quantification in mass spectrometry. We select the protonated parent ion ([M+H]⁺) in the first quadrupole, fragment it in the collision cell, and then selectively monitor a specific, stable product ion in the third quadrupole. This two-stage mass filtering provides exceptional specificity, effectively eliminating background noise and matrix interference.
Experimental Protocol: UPLC-MS/MS
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 50 ng/mL) to leverage the higher sensitivity of the MS detector.
-
-
Chromatographic and MS Conditions:
-
Column: UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm packing).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A rapid 3-minute gradient from 5% to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transition:
-
Hypothetical values for this compound (C8H9NO3, MW: 167.16)
-
Q1 (Precursor Ion): m/z 168.1
-
Q3 (Product Ion): m/z 122.1 (corresponding to a loss of the methoxy group and CO). This transition would be optimized via infusion experiments.
-
-
Visualization: UPLC-MS/MS Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
The Cross-Validation Framework
The objective of cross-validation is to demonstrate that both analytical procedures are fit for their intended purpose and yield equivalent, reliable results.[2] The process involves analyzing the same batch of this compound using both the HPLC-UV and UPLC-MS/MS methods and comparing the validation parameters against pre-defined acceptance criteria derived from ICH Q2(R1).[3][4]
Visualization: Cross-Validation Logic
Caption: Logical framework for comparing orthogonal methods for cross-validation.
Comparative Data Summary
The following table presents hypothetical but realistic data from the cross-validation study.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria |
| Specificity | No interference from placebo | No interference from placebo | No significant peaks at the analyte retention time |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 50 ng/mL | As defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.25% | 1.65% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Assay Result (Same Batch) | 99.6% w/w | 99.5% w/w | Results should be equivalent within experimental error |
Expert Interpretation and Conclusion
The cross-validation data clearly demonstrates that both methods are suitable for their intended purpose. The HPLC-UV method exhibits excellent linearity, accuracy, and precision within its defined range, making it an ideal choice for routine release testing and stability studies where analyte concentrations are relatively high. Its robustness and lower operational complexity are significant advantages in a QC setting.
The UPLC-MS/MS method provides a significant advantage in sensitivity, with an LOQ that is four orders of magnitude lower than the HPLC-UV method. This makes it exceptionally well-suited for applications such as impurity profiling, cleaning validation, or bioanalytical studies where trace-level quantification is required. The inherent specificity of MRM provides an unequivocal confirmation of the analyte's identity, which is invaluable during investigations or when analyzing complex sample matrices.
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Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Pharmaceutical Technology URL: [Link]
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Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: PubMed URL: [Link]
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Title: Characterizing Protein Aggregation With Orthogonal Techniques Source: Yokogawa Fluid Imaging Technologies, Inc. URL: [Link]
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Title: LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study | Request PDF Source: ResearchGate URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: National Institutes of Health (NIH) URL: [Link]
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Title: FDA publishes new Guidance on Validation of Analytical Methods Source: gmp-compliance.org URL: [Link]
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Title: Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques Source: News-Medical.Net URL: [Link]
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Title: No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu URL: [Link]
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A Spectroscopic Journey: Differentiating 2-Methoxy-4-methylnicotinic Acid from Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous analytical characterization is paramount to ensure the identity and purity of the final product. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry, with its key synthetic precursors. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that arise from the chemical transformations during its synthesis. This guide is designed to equip researchers with the practical knowledge to monitor reaction progress and confirm the successful synthesis of the target molecule.
The Synthetic Pathway: A Three-Step Transformation
A plausible and efficient synthesis of this compound begins with the commercially available precursor, 2-chloro-4-methylnicotinonitrile. The synthetic route involves two key transformations: a nucleophilic substitution to introduce the methoxy group, followed by the hydrolysis of the nitrile to the carboxylic acid.
Figure 1: Synthetic route to this compound.
This guide will dissect the spectroscopic changes expected at each stage of this synthesis, providing a clear roadmap for analytical confirmation.
Spectroscopic Comparison: Unraveling the Molecular Evolution
The transformation of functional groups at each synthetic step imparts unique and predictable changes in the spectroscopic fingerprint of the molecule.
Precursor 1: 2-chloro-4-methylnicotinonitrile
This starting material possesses a chlorinated pyridine ring with a nitrile and a methyl group. Its expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton spectrum is anticipated to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons. The aromatic protons will likely appear as doublets due to coupling with each other.
-
¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms. Key signals include the nitrile carbon (around 115-120 ppm), the carbon bearing the chlorine atom (deshielded, >150 ppm), and the methyl carbon (shielded, around 15-20 ppm)[1][2].
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions[3][4].
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (152.58 g/mol )[5]. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be a key identifying feature.
Precursor 2: 2-methoxy-4-methylnicotinonitrile
The substitution of the electron-withdrawing chlorine atom with an electron-donating methoxy group significantly alters the electronic environment of the pyridine ring, leading to predictable spectroscopic shifts.
-
¹H NMR: The introduction of the methoxy group will cause a noticeable upfield shift (to lower ppm values) of the aromatic protons due to its electron-donating nature. A new, sharp singlet corresponding to the three methoxy protons will appear around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show a new signal for the methoxy carbon, typically in the 50-60 ppm region[6]. The carbon atom directly attached to the methoxy group (C2) will experience a significant downfield shift compared to the corresponding carbon in a non-substituted pyridine, but an upfield shift relative to the carbon bearing the chlorine in the precursor.
-
IR Spectroscopy: The prominent nitrile peak (C≡N) will remain. New, strong C-O stretching bands for the methoxy group will appear in the region of 1250-1000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the new molecular weight (148.16 g/mol ). The isotopic signature of chlorine will be absent. Common fragmentation patterns may involve the loss of a methyl radical (M-15) or a methoxy radical (M-31)[7].
Final Product: this compound
The hydrolysis of the nitrile to a carboxylic acid is the final step, resulting in the most dramatic spectroscopic changes, confirming the successful synthesis of the target compound.
-
¹H NMR: The most significant change will be the appearance of a broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. The chemical shifts of the aromatic and methyl protons will also be slightly adjusted due to the change in the electronic nature of the substituent at C3.
-
¹³C NMR: The nitrile carbon signal will be replaced by a new, highly deshielded signal for the carboxylic acid carbonyl carbon, typically appearing in the 165-185 ppm range[1].
-
IR Spectroscopy: The sharp nitrile absorption will disappear completely. This is a critical diagnostic marker for the completion of the reaction. In its place, a very broad O-H stretching band will appear in the range of 2500-3300 cm⁻¹, and a strong C=O stretching band for the carboxylic acid will be observed around 1700-1725 cm⁻¹[3].
-
Mass Spectrometry: The molecular ion peak will correspond to the final product's molecular weight (167.16 g/mol ). Fragmentation may involve the loss of a hydroxyl group (M-17) or a carboxyl group (M-45).
Summary of Predicted Spectroscopic Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 2-chloro-4-methylnicotinonitrile | Aromatic H's, Methyl H's (~2.4) | C≡N (~118), C-Cl (>150), Methyl C (~18) | C≡N (2220-2240) | 152/154 (3:1 ratio) |
| 2-methoxy-4-methylnicotinonitrile | Aromatic H's (shifted upfield), -OCH₃ (~3.9), Methyl H's (~2.3) | C≡N (~117), C-O (~160), -OCH₃ (~55), Methyl C (~17) | C≡N (2220-2240), C-O (1250-1000) | 148 |
| This compound | -COOH (>10, broad), Aromatic H's, -OCH₃ (~4.0), Methyl H's (~2.5) | C=O (165-185), C-O (~162), -OCH₃ (~56), Methyl C (~19) | O-H (2500-3300, broad), C=O (1700-1725) | 167 |
Experimental Protocols
To obtain reliable and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
General Analytical Workflow
Figure 2: General workflow for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
Sample Preparation (Liquid): For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
Spectrum Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. For chlorinated compounds, carefully examine the isotopic pattern of the molecular ion and fragment ions.
Conclusion
The journey from 2-chloro-4-methylnicotinonitrile to this compound is marked by distinct and predictable spectroscopic transformations. The disappearance of the nitrile stretch in the IR spectrum, the appearance of a carboxylic acid proton signal in the ¹H NMR, and the corresponding shift in the molecular ion peak in the mass spectrum are all definitive indicators of a successful synthesis. By understanding these key spectroscopic differences, researchers can confidently track the progress of their reaction, identify intermediates, and ultimately verify the structure and purity of their final product, ensuring the integrity of their scientific endeavors.
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Methylamine Supplier. (n.d.). 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7. [Link]
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Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]
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NIH. (n.d.). 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-Methoxy-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxy-4-methylnicotinic Acid
This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the methoxy, methyl, and carboxylic acid groups on the pyridine scaffold, offer multiple points for chemical modification, making it a valuable component in the design of novel therapeutic agents. The reliability and reproducibility of its synthesis are paramount to ensure a consistent supply of high-purity material for drug discovery and development pipelines. This guide will explore and compare potential synthetic pathways to this important molecule.
Comparative Analysis of Synthetic Routes
Based on established chemical principles and available literature on related compounds, two primary synthetic strategies emerge as the most viable for the preparation of this compound. These routes are:
-
Route A: Nucleophilic Substitution of a 2-Chloro Precursor. This classic approach involves the displacement of a chlorine atom at the 2-position of the pyridine ring with a methoxy group.
-
Route B: Methylation of a 2-Hydroxy Precursor. This strategy focuses on the direct methylation of the hydroxyl group of a 2-hydroxypyridine derivative.
The selection of the optimal route depends on several factors, including the availability and cost of starting materials, reaction yields, purity of the final product, and the overall complexity and safety of the procedure.
Route A: Synthesis via Nucleophilic Aromatic Substitution
This pathway commences with a 2-chloro-4-methylnicotinic acid derivative. The core of this strategy lies in the nucleophilic displacement of the activated chloro group by a methoxide source.
Caption: Synthetic pathway for Route A.
Causality Behind Experimental Choices: The pyridine ring is activated towards nucleophilic attack at the 2-position by the electron-withdrawing carboxylic acid group. Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, minimizing side reactions. Heat is applied to overcome the activation energy of the substitution reaction.
Experimental Protocol: Methoxylation of 2-Chloro-4-methylnicotinic Acid (Proposed)
Materials:
-
2-Chloro-4-methylnicotinic acid
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylnicotinic acid in anhydrous methanol.
-
To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium methoxide.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of approximately 3-4 with hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Route B: Synthesis via Methylation of a 2-Hydroxy Precursor
This alternative and often preferred route begins with 2-hydroxy-4-methylnicotinic acid. The hydroxyl group is then methylated to afford the desired product. The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, makes direct O-methylation a feasible and common transformation.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-methylnicotinic Acid
Foundational Principles: Understanding the Compound
2-Methoxy-4-methylnicotinic acid is a carboxylic acid derivative of pyridine. Its chemical nature as an acidic organic compound dictates the core principles of its handling and disposal. Improper disposal can lead to environmental contamination and potential health hazards. The procedures outlined below are designed to mitigate these risks through a systematic and informed approach. A critical first step in any disposal protocol is to consult the substance's specific Safety Data Sheet (SDS), which provides the most detailed information on hazards, handling, and emergency measures.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensuring personal safety is paramount. The causality behind PPE selection is directly linked to the compound's potential hazards: skin and eye irritation, and respiratory irritation from dust or aerosols.[3][4][5]
Core PPE Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[3][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[3][5]
-
Body Protection: A lab coat or other protective clothing is necessary to shield the skin.[3]
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
All handling of this compound, especially during disposal procedures that may involve reactions or transfers, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8]
Waste Characterization and Segregation
Proper disposal begins with correctly identifying the waste stream. Based on its properties as a nicotinic acid derivative, this compound waste should be treated as hazardous chemical waste.[7][9] It is crucial to prevent the mixing of incompatible waste streams.
Chemical Incompatibility Considerations:
-
Strong Oxidizers: Avoid mixing with strong oxidizing agents.[10]
-
Bases (Caustics): While neutralization is a key step in spill cleanup, uncontrolled mixing with strong bases can be exothermic.
-
Reactive Metals: Keep separate from reactive metals.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including many pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[11][12] A key provision is the prohibition of sewering hazardous waste pharmaceuticals, preventing their entry into water systems.[11][13][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound disposal.
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity and form of the waste.
For minor spills that can be safely managed by trained laboratory personnel.
-
Ensure Safety: Wear all required PPE as listed in Section 2.
-
Containment: Prevent the spill from spreading. For liquid spills, create a dike with an inert absorbent material like vermiculite or sand.[15][16]
-
Neutralization: Carefully apply a neutralizing agent such as sodium bicarbonate or soda ash over the spill area, working from the outside in.[1][16][17] The reaction may cause some fizzing.
-
pH Verification: After the reaction ceases, test the pH of the mixture with pH paper. The target is a neutral range of 6-8.[16][18]
-
Absorption: Once neutralized, absorb the material completely using vermiculite, clay absorbent, or spill pillows.[1][15][16]
-
Collection: Carefully scoop the absorbed mixture into a designated, leak-proof hazardous waste container.[9][15]
-
Final Decontamination: Clean the spill surface with soap and water.[15][18] Collect the rinse water for disposal as hazardous waste if the initial spill was of a highly toxic material.[15]
-
Labeling and Disposal: Seal and label the waste container with "Hazardous Waste" and the chemical name.[18][19] Dispose of it through your institution's hazardous waste management program.[15]
This applies to expired reagents, leftover materials, or solutions.
-
Do Not Sewer: Under no circumstances should this chemical be poured down the drain.[13][14]
-
Container Integrity: Ensure the waste is in a sealed, compatible container. If the original container is compromised, transfer the material to a new, appropriate container.[9][19] The container should not be filled beyond 90% capacity.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing the full chemical name: "this compound."[19]
-
Segregated Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[7]
-
Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Container Decontamination and Disposal
Empty containers that held this compound must also be disposed of properly.
-
Thorough Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a designated container for disposal.[20]
-
Deface Label: After rinsing, completely obliterate or remove the original label to prevent misuse.[20]
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[20][21]
| Parameter | Guideline/Value | Rationale |
| Waste Classification | Hazardous Waste | Acidic organic compound, derivative of nicotinic acid. |
| PPE | Goggles, Gloves, Lab Coat | Protects against skin, eye, and respiratory irritation. |
| Spill Neutralizer | Sodium Bicarbonate, Soda Ash | Safely neutralizes the acidic nature of the compound. |
| pH Target for Neutralization | 6.0 - 8.0 | Ensures the material is no longer corrosive before collection. |
| Prohibited Disposal Method | Sewer/Drain Disposal | Prevents contamination of waterways, per EPA regulations.[13][14] |
| Container Fill Limit | 90% of Capacity | Prevents over-pressurization and spills.[9] |
Emergency Procedures
In the event of accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8][22] Seek immediate medical attention.[8][22]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6][23] Seek medical advice if irritation persists.[8][22]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[6][22]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3][6] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
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- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. ethz.ch [ethz.ch]
- 10. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 13. ashp.org [ashp.org]
- 14. epa.gov [epa.gov]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. acs.org [acs.org]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. mtu.edu [mtu.edu]
- 20. nswai.org [nswai.org]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. chemscience.com [chemscience.com]
- 23. kirbyagri.com [kirbyagri.com]
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 2-Methoxy-4-methylnicotinic Acid
As a key intermediate in pharmaceutical research and development, the proper handling of 2-Methoxy-4-methylnicotinic acid is paramount to ensuring laboratory safety and data integrity. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to build a culture of intrinsic safety within your operations.
Hazard Assessment: Justification Through Chemical Analogy
A specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not universally available. In such cases, a senior scientist's primary responsibility is to perform a rigorous hazard assessment based on the principle of chemical analogy. By examining the known hazards of structurally similar compounds, we can establish a reliable and cautious hazard profile.
The following table summarizes the documented hazards of compounds structurally related to this compound, forming the basis of our recommendations.
| Compound | Key Hazards Identified | Source |
| 2-Methoxy-3-methylisonicotinic acid | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Aaronchem |
| 2-Methylnicotinic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Fisher Scientific |
| 4-Methylnicotinic acid hydrochloride | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | Thermo Fisher Scientific |
| 2-Methoxynicotinic acid | Causes serious eye irritation (98% of notifications), Causes skin irritation (11.8% of notifications).[4] | ECHA C&L Inventory |
| Nicotinic acid | Causes serious eye irritation.[5] | Carl ROTH |
| 2-Methoxy-4-methylphenol | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | Sigma-Aldrich |
Presumed Hazard Profile for this compound:
Based on this comparative analysis, we must operate under the assumption that this compound is, at a minimum:
-
A serious eye irritant.
-
A skin irritant.
-
A potential respiratory tract irritant, particularly in powdered form.
-
Harmful if swallowed.
These presumed hazards dictate the minimum required engineering controls and Personal Protective Equipment (PPE).
The Core Protective Ensemble: Your Primary Line of Defense
Effective safety is a multi-layered system. Before any personal protective equipment is considered, the primary focus must be on engineering controls that isolate the hazard at its source.
Engineering Controls: The First and Most Critical Barrier
Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust dust and vapors, providing the most effective means of preventing respiratory exposure.[1]
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE does not eliminate the hazard; it provides a final barrier between you and the chemical.[6] The minimum required PPE for handling this compound is as follows:
-
Eye and Face Protection:
-
Chemical Safety Goggles: Mandatory. Must provide a complete seal around the eyes to protect against dust particles and splashes. Standard safety glasses are insufficient.[7]
-
Face Shield: Required in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous solution preparations.[7]
-
-
Hand Protection:
-
Nitrile Gloves: These are the standard for most laboratory operations involving incidental contact with a range of chemicals, including acids and bases.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance guide.
-
-
Body Protection:
-
Footwear:
-
Closed-toe Shoes: Leather or other chemically resistant material is required. Canvas shoes or those with perforations are not permitted.[6]
-
Procedural Guidance: From Bench to Disposal
A robust safety plan is codified in its procedures. The following workflows are designed to be self-validating systems, ensuring safety is built into the scientific process.
Safe Handling Protocol
This step-by-step process minimizes exposure at every stage of handling.
-
Preparation: Verify the chemical fume hood is operational. Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher.
-
PPE Donning: Put on protective equipment in the correct order to ensure proper coverage. This sequence prevents cross-contamination.
Figure 1: Recommended PPE Donning Sequence. -
Aliquotting and Weighing: Perform all manipulations of the solid compound deep within the fume hood. Use a spatula for transfers and handle containers gently to avoid creating airborne dust.[1]
-
Post-Handling: After use, decontaminate the spatula and any surfaces within the fume hood. Securely cap the container.
-
PPE Doffing: The removal of PPE is a critical step to prevent contaminating your skin. The sequence is designed to remove the most contaminated items first.
Figure 2: Critical PPE Doffing Sequence.
Emergency Procedures
Immediate and correct action during an exposure event is critical.
| Incident | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Minor Spill (Solid) | Contained within a fume hood: Gently sweep up the material without creating dust, using absorbent pads if necessary. Place into a sealed container labeled as "Hazardous Waste."[1] Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Prevent entry into drains.[1][5] |
Waste Disposal Protocol
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Place any excess solid, contaminated weighing paper, and used absorbent pads into a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, labeled hazardous waste container. Do not pour down the drain.[5]
-
Contaminated PPE: Used gloves, disposable aprons, and any other heavily contaminated items must be placed in the solid hazardous waste container.
-
Container Disposal: All waste containers must be disposed of through your institution's approved EHS program.[3]
By integrating these principles of hazard assessment, engineering controls, and rigorous procedure, you can ensure a safe and effective research environment when working with this compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: 2-Methylnicotinic acid.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 4-Methylnicotinic acid hydrochloride.
- Aaronchem. (2024, November 1). Safety Data Sheet: 2-Methoxy-3-methylisonicotinic acid.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid. PubChem Compound Summary for CID 708093.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. uah.edu [uah.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
